molecular formula C12H22O11 B1583250 alpha-Sophorose CAS No. 20880-64-2

alpha-Sophorose

Cat. No.: B1583250
CAS No.: 20880-64-2
M. Wt: 342.3 g/mol
InChI Key: HIWPGCMGAMJNRG-NCFXGAEVSA-N
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Description

Alpha-Sophorose is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond . It serves as a critical compound in biochemical and pharmaceutical research. A primary application of this compound is its role as a potent inducer of cellulase enzyme production in fungi such as Trichoderma reesei . This makes it an invaluable tool for studies aimed at improving the efficiency of cellulolytic enzymes for biomass conversion and biofuel production. Furthermore, sophorose constitutes the hydrophilic head group of sophorolipids, a class of microbially produced glycolipid biosurfactants that exhibit antimicrobial, antiviral, and anti-cancer properties . These biosurfactants are of significant interest for developing "green" surfactants and novel therapeutic agents . This compound also functions as a building block for synthesizing sophorolipids and other complex molecules, and it is used as a standard substrate for analyzing the activity of carbohydrate-active enzymes . The compound is characterized by its high stability under neutral pH conditions, though it can epimerize at elevated temperatures . With a molecular formula of C12H22O11 and a molecular weight of 342.30 g/mol, it is typically supplied as a solid with high purity, ensuring reliability and consistency in experimental results . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
Source PubChem
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InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWPGCMGAMJNRG-NCFXGAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20880-64-2, 37169-67-8
Record name 2-O-β-D-Glucopyranosyl-α-D-glucopyranose
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Record name alpha-Sophorose
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Record name 2-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose
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Record name 2-O-α-D-glucopyranosyl-β-D-glucopyranose
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Record name .ALPHA.-SOPHOROSE
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Foundational & Exploratory

An In-depth Technical Guide to α-Sophorose: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-sophorose, a disaccharide of significant interest due to its role as a potent inducer of cellulolytic enzymes and its potential applications in biotechnology and pharmacology. This document details its chemical structure, physicochemical properties, synthesis, and biological functions, with a particular focus on its mechanism of cellulase induction in fungi. Experimental protocols for its synthesis and analysis are also provided to support further research and development.

Chemical Structure and Nomenclature

α-Sophorose is a disaccharide composed of two D-glucose units linked by a β-1,2-glycosidic bond.[1][2] Its systematic IUPAC name is 2-O-β-D-glucopyranosyl-α-D-glucopyranose.[2][3] The alpha anomer refers to the configuration at the anomeric carbon of the reducing glucose unit.

Key Structural Identifiers:

  • IUPAC Name: (2S,3R,4S,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol[1]

  • CAS Number: 20880-64-2[3][4]

  • Molecular Formula: C₁₂H₂₂O₁₁[3][5]

  • Canonical SMILES: C([C@@H]1--INVALID-LINK--O)O[C@H]2--INVALID-LINK--CO)O)O)O)O">C@HO)O[3]

  • InChI Key: HIWPGCMGAMJNRG-NCFXGAEVSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of α-sophorose is presented in the table below. It is a white to off-white, hygroscopic solid.[4]

PropertyValueReferences
Molecular Weight 342.30 g/mol [3][5]
Melting Point 200 °C[4]
Boiling Point 700.9 °C at 760 mmHg[4]
Density 1.76 g/cm³[4]
Solubility Slightly soluble in chloroform (heated, sonicated) and methanol. Sparingly soluble in pyridine.[4]
Optical Rotation While specific rotation is a key characteristic of carbohydrates, a precise value for α-sophorose is not readily available in the cited literature.
Stability Hygroscopic. Should be stored at -20°C under an inert atmosphere.[4]

Biological and Pharmacological Properties

The primary and most well-documented biological activity of sophorose is its potent induction of cellulase gene expression in various fungi, most notably in Trichoderma reesei and Trichoderma viride.[1][5][6] This property is of significant industrial interest for the production of cellulases used in biofuel production and other biotechnological processes.

Induction of Cellulase Synthesis

Sophorose acts as a powerful signaling molecule, triggering the transcriptional activation of cellulase genes.[1][6] Studies have shown that sophorose is significantly more effective at inducing cellulase production than other disaccharides like cellobiose.[6] The induction mechanism is thought to involve specific uptake by the fungal cells and interaction with regulatory proteins that control gene expression. Modifications to the sophorose molecule, such as reduction or glycoside formation, have been shown to abolish its inducing ability, highlighting the structural specificity of this interaction.[6]

Proposed Signaling Pathway for Cellulase Induction

While the complete signaling cascade for sophorose-mediated cellulase induction is still under investigation, evidence suggests the involvement of a calcium signaling pathway in Trichoderma reesei. It is hypothesized that sophorose uptake or interaction with a membrane receptor triggers an influx of extracellular calcium ions (Ca²⁺), which then acts as a second messenger to activate downstream signaling components, ultimately leading to the transcription of cellulase genes.

G Proposed Signaling Pathway for Sophorose-Induced Cellulase Production sophorose α-Sophorose receptor Membrane Receptor / Transporter sophorose->receptor Binds ca_channel Ca²⁺ Channel receptor->ca_channel Activates ca_ion Ca²⁺ (influx) ca_channel->ca_ion Opens downstream Downstream Signaling Cascade (e.g., Calmodulin, Protein Kinases) ca_ion->downstream transcription_factors Transcription Factors (e.g., XYR1, ACE2) downstream->transcription_factors Activates nucleus Nucleus transcription_factors->nucleus cellulase_gene Cellulase Gene Expression nucleus->cellulase_gene Induces cellulase Cellulase Secretion cellulase_gene->cellulase

Caption: Proposed pathway of sophorose-induced cellulase expression.

Other Potential Pharmacological Effects

Some sources suggest that α-sophorose may possess prebiotic and immunomodulatory properties, though detailed in vivo or in vitro studies confirming these effects are limited in the currently available literature.[4] Sophorose is a component of sophorolipids, which have been investigated for a range of biological activities including antimicrobial and anticancer effects.[7] However, it is important to distinguish the activities of sophorolipids from those of free sophorose.

Experimental Protocols

Enzymatic Synthesis of α-Sophorose

A one-pot enzymatic synthesis method offers an efficient way to produce α-sophorose from inexpensive starting materials.[3]

Workflow for Enzymatic Synthesis of α-Sophorose:

G Workflow for Enzymatic Synthesis of α-Sophorose start Starting Materials: - Sucrose - Glucose - Phosphate Buffer reaction One-Pot Enzymatic Reaction: - Sucrose Phosphorylase - 1,2-β-oligoglucan Phosphorylase - exo-β-1,2-glucooligosaccharide sophorohydrolase (30°C, 48h) start->reaction inactivation Enzyme Inactivation (Heat Treatment) reaction->inactivation purification1 Removal of Monosaccharides (Yeast Treatment) inactivation->purification1 purification2 Purification (Size-Exclusion Chromatography) purification1->purification2 product α-Sophorose purification2->product

References

The Biological Role of α-Sophorose in Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-sophorose (α-S-α-D-glucopyranosyl-(1→2)-D-glucopyranose) is a disaccharide with distinct biological roles that vary significantly across different fungal species. While renowned as a potent inducer of cellulolytic enzymes in filamentous fungi such as Trichoderma reesei, its function in yeasts is primarily centered on its role as a fundamental structural component of sophorolipids, a class of glycolipid biosurfactants. This technical guide provides an in-depth exploration of the biological significance of the α-sophorose moiety in yeasts, with a primary focus on the biosynthesis, regulation, and production of sophorolipids in the yeast Starmerella bombicola. Additionally, this guide will briefly address the apparent lack of a significant role for free α-sophorose as a primary carbon source or signaling molecule in common model yeasts like Saccharomyces cerevisiae. Quantitative data on sophorolipid production are presented, along with detailed experimental protocols for their analysis and the characterization of the biosynthetic pathway.

Introduction: The Dichotomy of α-Sophorose Function in Fungi

The biological activity of α-sophorose is highly context-dependent. In the realm of filamentous fungi, particularly Trichoderma reesei, free sophorose acts as a powerful signaling molecule, inducing the expression of a suite of cellulase and hemicellulase genes essential for the degradation of plant biomass. This inductive role, however, is not conserved in the well-studied yeasts such as Saccharomyces cerevisiae. In the yeast kingdom, the significance of the sophorose unit is most prominently demonstrated as a hydrophilic head group in sophorolipids, which are secondary metabolites with potent surfactant properties. These molecules are synthesized by a select group of yeasts, with Starmerella bombicola (formerly Candida bombicola) being the most prolific and well-characterized producer.

The Primary Role of α-Sophorose in Yeast: A Building Block for Sophorolipids

The core biological function of the α-sophorose moiety in yeast is its incorporation into sophorolipids. These amphiphilic molecules consist of the hydrophilic sophorose head linked to a hydrophobic fatty acid tail. The biosynthesis of sophorolipids is a multi-step enzymatic process that is not typically associated with primary growth and is often induced during the stationary phase, triggered by factors such as nitrogen limitation.[1]

The Sophorolipid Biosynthetic Pathway

The synthesis of sophorolipids in S. bombicola is orchestrated by a dedicated gene cluster and involves a series of enzymatic reactions that conjugate a sophorose unit with a hydroxylated fatty acid.[2] The key steps are outlined below and illustrated in the accompanying pathway diagram.

  • Fatty Acid Hydroxylation: The pathway is initiated by the hydroxylation of a long-chain fatty acid (typically C16 or C18) at its terminal (ω) or sub-terminal (ω-1) position. This reaction is catalyzed by a cytochrome P450 monooxygenase, encoded by the CYP52M1 gene.[2]

  • First Glucosylation: The hydroxylated fatty acid is then glucosylated by the addition of a glucose molecule from a UDP-glucose donor. This first glycosidic linkage is formed by the UDP-glucosyltransferase UGTA1.[3]

  • Second Glucosylation to Form Sophorose: A second glucose molecule is subsequently added to the first glucose moiety via a β-1,2 glycosidic bond, forming the characteristic sophorose structure. This step is catalyzed by the UDP-glucosyltransferase UGTB1.[2]

  • Acetylation: The sophorose head can be acetylated at the 6' and/or 6'' positions by an acetyltransferase, adding to the structural diversity of the produced sophorolipids.[2]

  • Lactonization: The acidic form of the sophorolipid can undergo intramolecular esterification to form a lactonic ring structure. This is catalyzed by the Starmerella bombicola lactone esterase (SBLE).[4]

  • Transport: A transporter, encoded by a gene within the cluster, is responsible for the secretion of the synthesized sophorolipids out of the cell.[2]

sophorolipid_biosynthesis fatty_acid Long-chain Fatty Acid (e.g., Oleic Acid) cyp52m1 CYP52M1 (Cytochrome P450) fatty_acid->cyp52m1 hydroxy_fa Hydroxylated Fatty Acid ugta1 UGTA1 (Glucosyltransferase 1) hydroxy_fa->ugta1 glucolipid Glucolipid ugtb1 UGTB1 (Glucosyltransferase 2) glucolipid->ugtb1 acidic_sl Acidic Sophorolipid at Acetyltransferase acidic_sl->at sble SBLE (Lactone Esterase) acidic_sl->sble acetylated_sl Acetylated Acidic Sophorolipid transporter Transporter acetylated_sl->transporter lactonic_sl Lactonic Sophorolipid lactonic_sl->transporter extracellular_sl Secreted Sophorolipids cyp52m1->hydroxy_fa ugta1->glucolipid ugtb1->acidic_sl at->acetylated_sl sble->lactonic_sl transporter->extracellular_sl udp_glucose1 UDP-Glucose udp_glucose1->ugta1 udp_glucose2 UDP-Glucose udp_glucose2->ugtb1 acetyl_coa Acetyl-CoA acetyl_coa->at

Figure 1: Sophorolipid Biosynthetic Pathway in Starmerella bombicola.
Regulation of Sophorolipid Biosynthesis

Sophorolipid production in S. bombicola is tightly regulated and typically uncoupled from cell growth. The expression of the sophorolipid gene cluster is significantly upregulated during the stationary phase of growth, often triggered by the depletion of a key nutrient, such as nitrogen.[1] While the precise regulatory network is still under investigation, several transcription factors, including Ztf1 and Leu3, have been implicated in modulating the expression of the biosynthetic genes.[5] The location of the gene cluster in a subtelomeric region of the chromosome may also play a role in its regulation through the telomere positioning effect.[1]

regulation_overview growth_phase Growth Phase stationary_phase Stationary Phase growth_phase->stationary_phase Cell Growth nitrogen_depletion Nitrogen Depletion stationary_phase->nitrogen_depletion tf_activation Activation of Transcription Factors (e.g., Ztf1, Leu3) nitrogen_depletion->tf_activation sl_genes Sophorolipid Gene Cluster Expression tf_activation->sl_genes Upregulation sophorolipid_production Sophorolipid Production sl_genes->sophorolipid_production

Figure 2: Conceptual Overview of Sophorolipid Biosynthesis Regulation.

Free α-Sophorose: Limited Role in Model Yeasts

In contrast to its integral role in sophorolipid synthesis, free α-sophorose does not appear to be a preferred carbon source for common yeasts like Saccharomyces cerevisiae. Standard fermentation assays indicate that these yeasts do not efficiently metabolize sophorose for growth or ethanol production. Furthermore, there is a lack of evidence for a specific signaling pathway in S. cerevisiae that is induced by free sophorose, unlike the well-characterized galactose (GAL) or sucrose utilization pathways. In fact, some studies have reported inhibitory effects of sophorose-containing mixtures on the growth of S. cerevisiae.

Quantitative Data on Sophorolipid Production

The production of sophorolipids can be highly efficient, with titers varying based on the strain, fermentation conditions, and substrate availability. The tables below summarize representative data on sophorolipid production by Starmerella bombicola.

Table 1: Sophorolipid Titers from Wild-Type and Engineered S. bombicola Strains

StrainKey Genetic ModificationSubstratesTiter (g/L)Reference
Wild-Type-Glucose, Oleic Acid48.11 ± 3.50[6]
P1Knockout of PXA1 (β-oxidation)Glucose, Oleic Acid66.96 ± 4.29[6]
PC1PXA1 knockout, CYP52M1 overexpressionGlucose, Oleic Acid88.50 ± 4.91[6]
PC1 (Fed-batch)PXA1 knockout, CYP52M1 overexpressionGlucose, Oleic Acid232.27 ± 13.83[6]

Table 2: Sophorolipid Production on Alternative Carbon Sources

Hydrophilic SourceHydrophobic SourceTotal Sophorolipids (g/L)Lactonic Sophorolipids (g/L)Reference
GlucoseOleic Acid50.0 ± 3.728.2 ± 1.7[7]
GlucoseCottonseed Oil72.4 ± 2.324.5 ± 1.8[7]
Cottonseed MolassesCottonseed Oil68.9 ± 4.9-[7]
Sugarcane MolassesSoybean Oil60-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sophorolipids in yeast.

Protocol for Sophorolipid Production in S. bombicola

This protocol describes a typical batch fermentation for sophorolipid production.

sophorolipid_production_workflow inoculum 1. Inoculum Preparation: Grow S. bombicola in seed medium (e.g., YPD) for 24-48h at 30°C. fermentation 2. Fermentation: Inoculate production medium (containing glucose, yeast extract, and a hydrophobic carbon source like oleic acid) with the seed culture. inoculum->fermentation incubation 3. Incubation: Incubate at 30°C with shaking (e.g., 200 rpm) for 5-7 days. fermentation->incubation sampling 4. Sampling: Periodically take samples to monitor biomass, substrate consumption, and sophorolipid production. incubation->sampling harvest 5. Harvest: Centrifuge the final culture to separate the biomass from the supernatant containing sophorolipids. incubation->harvest sampling->incubation

Figure 3: Workflow for Sophorolipid Production.

Materials:

  • Starmerella bombicola strain

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Production medium (e.g., 100 g/L glucose, 10 g/L yeast extract, 50 g/L oleic acid)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a seed culture by inoculating S. bombicola into YPD medium and incubating at 30°C with shaking for 24-48 hours.

  • Inoculate the production medium with the seed culture to an initial OD600 of approximately 1.0.

  • Incubate the production culture at 30°C with vigorous shaking (e.g., 200 rpm) for 5 to 7 days.

  • At the end of the fermentation, harvest the culture by centrifugation to separate the cell biomass from the sophorolipid-containing supernatant.

Protocol for Extraction and Quantification of Sophorolipids

This protocol outlines the extraction of sophorolipids from the fermentation broth and their quantification.

Materials:

  • Fermentation supernatant

  • 6N HCl

  • Ethyl acetate

  • Rotary evaporator

  • HPLC system with a C18 column and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

Procedure:

  • Extraction: a. Take a known volume of the cell-free supernatant. b. Acidify the supernatant to pH 2.0 with 6N HCl to precipitate the acidic sophorolipids. c. Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction twice. d. Pool the organic phases and evaporate the solvent using a rotary evaporator to obtain the crude sophorolipid mixture.[9]

  • Quantification: a. Dissolve the dried crude sophorolipids in a suitable solvent (e.g., methanol). b. Analyze the sample using HPLC-ELSD or LC-MS.[10][11][12] c. Use a C18 reverse-phase column with a gradient of acetonitrile and water (often with a modifier like formic acid) as the mobile phase. d. Quantify the sophorolipids by comparing the peak areas to a standard curve of purified sophorolipids.

Protocol for UDP-Glucosyltransferase Activity Assay

This is a general protocol for assaying the activity of the glucosyltransferases (UGTA1 and UGTB1) involved in sophorolipid biosynthesis, which can be adapted for a specific enzyme. This assay measures the release of UDP, a product of the glycosylation reaction.

Materials:

  • Yeast cell lysate or purified enzyme

  • Acceptor substrate (hydroxylated fatty acid for UGTA1; glucolipid for UGTB1)

  • UDP-glucose (donor substrate)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar UDP detection assay

  • Luminometer

Procedure:

  • Reaction Setup: a. In a microplate well, combine the reaction buffer, the acceptor substrate, and the enzyme source (cell lysate or purified protein). b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C). c. Initiate the reaction by adding UDP-glucose.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • UDP Detection: a. Stop the reaction and add the UDP detection reagent according to the manufacturer's instructions (e.g., UDP-Glo™ reagent).[13][14][15] b. This reagent typically converts the UDP produced into ATP, which then drives a luciferase-based reaction, generating a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced and thus to the enzyme's activity.

  • Quantification: Determine the specific activity by comparing the signal to a UDP standard curve.

Conclusion

The biological role of α-sophorose in yeast is predominantly as a structural precursor for the biosynthesis of sophorolipids, a class of valuable biosurfactants. In yeasts like Starmerella bombicola, a complex and tightly regulated enzymatic pathway is dedicated to the synthesis of these glycolipids. In contrast, free α-sophorose does not appear to play a significant role as an inducer or a primary carbon source in common model yeasts such as Saccharomyces cerevisiae. The study of sophorolipid biosynthesis and its regulation continues to be an active area of research, with significant potential for the development of sustainable and bio-based surfactants for a wide range of industrial applications. The protocols and data presented in this guide provide a foundation for researchers and professionals engaged in the study and exploitation of this unique yeast metabolic pathway.

References

Alpha-Sophorose as a Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, has emerged as a significant signaling molecule, primarily recognized for its potent induction of cellulase gene expression in fungi, most notably in Trichoderma species.[1] This technical guide provides an in-depth overview of the signaling pathways mediated by this compound, quantitative data from key studies, and detailed experimental protocols relevant to its study. While the role of other sugars as signaling molecules in plants is well-established, the direct function of this compound as a specific elicitor of plant defense responses is not prominently documented in current scientific literature. This guide, therefore, focuses on its well-characterized role in fungal systems.

This compound Signaling in Trichoderma

In Trichoderma reesei, this compound acts as a powerful inducer of cellulase gene expression, far surpassing the activity of other disaccharides like cellobiose.[1] Its signaling cascade is primarily understood to be mediated through the cyclic AMP (cAMP) pathway.

The cAMP-Mediated Signaling Pathway

The perception of this compound at the cellular level initiates a signaling cascade that leads to the transcriptional activation of cellulase genes. While a specific receptor for this compound has yet to be definitively identified, the downstream signaling events are better understood. The binding of this compound is hypothesized to activate a G-protein coupled receptor (GPCR), which in turn stimulates adenylate cyclase (ACY1). ACY1 catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates downstream targets, including transcription factors that regulate the expression of cellulase genes such as cel7a (cbh1) and cel6a (cbh2).

sophorose_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound GPCR G-Protein Coupled Receptor (Putative) This compound->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates ACY1 Adenylate Cyclase (ACY1) G-Protein->ACY1 Activates ATP ATP cAMP cAMP ATP->cAMP  ACY1 PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to regulatory subunit PKA_active Active PKA PKA_inactive->PKA_active Releases catalytic subunit TFs_inactive Inactive Transcription Factors (e.g., XYR1) PKA_active->TFs_inactive Phosphorylates TFs_active Active Transcription Factors TFs_inactive->TFs_active Activation DNA Cellulase Genes (e.g., cel7a, cel6a) TFs_active->DNA Binds to promoter regions mRNA mRNA DNA->mRNA Transcription Cellulase_synthesis Cellulase Synthesis & Secretion mRNA->Cellulase_synthesis Translation

Dual-Pathway Hypothesis for Sophorose Utilization

Research suggests that Trichoderma utilizes this compound through two distinct pathways: a high-capacity, low-affinity catabolic pathway for energy production, and a low-capacity, high-affinity inductive pathway that leads to cellulase gene expression.[2] This dual mechanism allows the fungus to efficiently utilize sophorose as a carbon source while simultaneously using it as a signal to prepare for the degradation of more complex cellulosic substrates.

dual_pathway cluster_pathways Sophorose Utilization Pathways Sophorose Sophorose Catabolic_Pathway Catabolic Pathway (High Capacity, Low Affinity) Sophorose->Catabolic_Pathway Inductive_Pathway Inductive Pathway (Low Capacity, High Affinity) Sophorose->Inductive_Pathway Energy Energy Production (CO2 + H2O) Catabolic_Pathway->Energy Induction Cellulase Gene Induction Inductive_Pathway->Induction

This compound in Plant Systems

While various sugars and oligosaccharides are known to act as signaling molecules in plants, regulating growth, development, and immunity, a specific signaling role for this compound in plant defense is not well-documented. Plant immune responses are often triggered by the recognition of Microbe-Associated Molecular Patterns (MAMPs) or Damage-Associated Molecular Patterns (DAMPs) by Pattern Recognition Receptors (PRRs). While oligosaccharides derived from fungal or plant cell walls can act as such elicitors, there is currently a lack of substantial evidence to classify this compound as a primary elicitor of defense responses in plants.

Quantitative Data on this compound Signaling

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Comparative Induction of Cellulase Activity

InducerOrganismRelative Activity/PotencyReference
This compound Trichoderma viride~2500 times more active than cellobiose[1]
This compound mixture (MGS) Trichoderma reesei1.64-fold higher than lactose[3]
This compound mixture (MGS) Trichoderma reesei5.26-fold higher than cellobiose[3]

Table 2: Sophorose-Induced Gene Expression in Trichoderma reesei

GeneInducer ConcentrationFold Increase in ExpressionReference
cel7a (cbh1)Sophorose (unspecified)30-fold[4]
cel6a (cbh2)Sophorose + dbcAMP7.8-fold[4]
cel7a (cbh1)Sophorose + dbcAMP5-fold[4]
dim2SophoroseUpregulated[5]

Table 3: Kinetic and Concentration Data

ParameterOrganismValueReference
Half-life in mediumTrichoderma< 5 hours[2]
Effective concentration for inductionTrichoderma reesei1-2 mM[6]
Half-maximal inductionTrichoderma reesei160 µmol/L[7]
Half-maximal repression of β-glucosidaseTrichoderma reesei0.5 µmol/L[7]
Km for cellobiose permease (inhibited by sophorose)Trichoderma reesei0.3 µM[4]

Experimental Protocols

Protocol 1: Induction of Cellulase Expression in Trichoderma reesei

This protocol describes the general procedure for inducing cellulase expression using this compound.

1. Pre-culture Preparation: a. Inoculate Trichoderma reesei spores (e.g., 10^9 spores/L) into a liquid medium containing a non-inducing, non-repressing carbon source like 1% (w/v) glycerol in Mandels-Andreotti (MA) medium.[5] b. Incubate for 24-48 hours at 28-30°C with shaking (e.g., 180-200 rpm) to obtain sufficient mycelial biomass.

2. Induction Phase: a. Harvest the mycelia by filtration and wash with sterile water or a buffer to remove any remaining glycerol. b. Resuspend the washed mycelia in fresh MA medium lacking a carbon source. c. To induce cellulase expression, add a sterile solution of this compound to a final concentration of 1-2 mM.[6] d. For a control, maintain a parallel culture without the addition of sophorose. e. Incubate the cultures under the same conditions as the pre-culture.

3. Sample Collection: a. Collect samples of both the culture supernatant and the mycelia at various time points (e.g., 2, 4, 6, 8, 12, 24 hours) post-induction. b. Separate the supernatant and mycelia by centrifugation or filtration. c. The supernatant can be used for cellulase activity assays and secretome analysis. d. The mycelia can be used for RNA extraction (for gene expression analysis) or protein extraction (for intracellular enzyme assays and cAMP measurement).

experimental_workflow cluster_analysis Analysis Start Start Pre-culture 1. Pre-culture of T. reesei (Glycerol medium, 24-48h) Start->Pre-culture Harvest 2. Harvest and Wash Mycelia Pre-culture->Harvest Resuspend 3. Resuspend in Carbon-free Medium Harvest->Resuspend Induction 4. Add this compound (1-2 mM) Resuspend->Induction Incubate 5. Incubate with Shaking Induction->Incubate Sample 6. Collect Samples at Time Points Incubate->Sample Supernatant Supernatant Sample->Supernatant Mycelia Mycelia Sample->Mycelia Cellulase_Assay Cellulase Activity Assay Supernatant->Cellulase_Assay RNA_Extraction RNA Extraction Mycelia->RNA_Extraction cAMP_Assay cAMP Measurement Mycelia->cAMP_Assay qRT_PCR qRT-PCR for Gene Expression RNA_Extraction->qRT_PCR

Protocol 2: Cellulase Activity Assay (DNS Method)

This assay measures the amount of reducing sugars released from a cellulosic substrate.

1. Reagents: a. Substrate: 1% (w/v) Carboxymethyl cellulose (CMC) in 0.05 M citrate buffer (pH 4.8-5.0). b. DNS (Dinitrosalicylic acid) Reagent. c. Glucose standard solutions (for calibration curve).

2. Procedure: a. Pipette 0.5 mL of the culture supernatant (containing cellulase) into a test tube. b. Add 0.5 mL of the pre-warmed (50°C) CMC substrate solution. c. Incubate the reaction mixture at 50°C for 30 minutes. d. Stop the reaction by adding 3.0 mL of DNS reagent. e. Boil the tubes for 5-10 minutes for color development. f. Cool the tubes to room temperature and measure the absorbance at 540 nm. g. Determine the concentration of reducing sugars released by comparing the absorbance to a glucose standard curve. h. One unit (U) of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the assay conditions.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol provides a general guideline for measuring cAMP in fungal mycelia. Commercially available cAMP assay kits are often used.

1. Sample Preparation: a. Harvest fungal mycelia from control and sophorose-induced cultures by filtration. b. Freeze the mycelia immediately in liquid nitrogen and grind to a fine powder. c. Resuspend the powdered mycelia in a suitable extraction buffer (e.g., 0.1 M HCl or ethanol). d. Centrifuge to pellet the cell debris and collect the supernatant containing the cAMP.

2. cAMP Assay (using a competitive immunoassay kit): a. Follow the manufacturer's instructions for the specific cAMP assay kit being used. b. Typically, the sample extract is mixed with a known amount of labeled cAMP and an antibody specific for cAMP. c. The labeled and unlabeled cAMP compete for binding to the antibody. d. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of unlabeled cAMP in the sample. e. The signal is measured (e.g., colorimetric, fluorescent, or luminescent) and the cAMP concentration is determined by comparison to a standard curve.

Conclusion

This compound is a key signaling molecule in fungi, particularly in Trichoderma, where it acts as a potent inducer of cellulase gene expression through a cAMP-mediated pathway. This technical guide has provided an overview of the current understanding of this compound signaling, supported by quantitative data and detailed experimental protocols. While its role in fungal systems is well-established, further research is needed to elucidate the specific receptors involved in its perception and to explore its potential signaling roles in other biological systems, including plants. The methodologies and data presented here serve as a valuable resource for researchers and professionals in the fields of mycology, enzymology, and biotechnology.

References

An In-depth Technical Guide to alpha-Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-Sophorose, a disaccharide with significant potential in various scientific and biomedical fields. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its roles in key biological signaling pathways.

Core Data Summary

Chemical Identity and Synonyms

This compound, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of interest for its biological activities.[1]

IdentifierValue
CAS Number 20880-64-2[2][3][4][5]
Molecular Formula C₁₂H₂₂O₁₁[2]
Molecular Weight 342.3 g/mol [2]
IUPAC Name (2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol[3]

A variety of synonyms for this compound are used in literature and commercial listings:

  • A-D-SOPHOROSE[2]

  • 2-O-BETA-GLUCOPYRANOSYL-A-D-GLYCOPYRANOSE[2]

  • 2-O-BETA-D-GLUCOPYRANOSYL-ALPHA-D-GLUCOSE[2]

  • SOYASAPOGENOL A[2]

  • SOPHOROSE, A-D-[2]

  • a-Sophorose[2]

  • Einecs 244-095-9[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValue
Melting Point 200 °C[2]
Boiling Point 700.9 °C at 760 mmHg[2]
Density 1.76 g/cm³[2]
Flash Point 377.7 °C[2]
Solubility Slightly soluble in Chloroform (heated, sonicated), Methanol, and Pyridine.[2]
Storage Temperature -20°C, under inert atmosphere, hygroscopic.[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

One-Pot Enzymatic Synthesis of Sophorose

This protocol describes an efficient method for synthesizing sophorose from inexpensive starting materials, sucrose and glucose.

Materials:

  • Sucrose phosphorylase from Leuconostoc mesenteroides (LmSP)

  • 1,2-β-oligoglucan phosphorylase from Enterococcus italicus (EiSOGP)

  • exo-β-1,2-glucooligosaccharide sophorohydrolase from Parabacteroides distasonis (BDI_3064)

  • Glucose

  • Sucrose

  • Sodium phosphate buffer (pH 7.0)

  • Dry yeast

  • Size-exclusion chromatography column

Procedure:

  • Prepare a reaction mixture containing 5 mM glucose, 250 mM sucrose, and 10 mM sodium phosphate buffer (pH 7.0).

  • Add the enzymes at the following concentrations: 5 µg/mL LmSP, 20 µg/mL EiSOGP, and 50 µg/mL BDI_3064.

  • Incubate the reaction mixture at 30°C for 48 hours. This typically yields approximately 108 mM sophorose.

  • Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.

  • To remove residual glucose and fructose, add 2 g of dry yeast to the mixture and incubate at 30°C for 2 hours.

  • Purify the sophorose from the reaction mixture using size-exclusion chromatography.

  • Collect the fractions containing high-purity sophorose and lyophilize to obtain the final product. A final yield of approximately 45% based on the initial amount of sucrose can be expected.

Isolation of Sophorose from Sophorolipid Production Waste

This protocol outlines a method for isolating sophorose from the waste stream of sophorolipid production by Candida bombicola.

Materials:

  • Aqueous waste from sophorolipid production

  • Carbon-celite column (2.5 x 20 cm)

  • Ultrapure water

  • Ethanol

Procedure:

  • Evaporate the aqueous phase of the sophorolipid production waste to obtain a solid residue containing sugars and salts.

  • Dissolve the solid residue in a minimal amount of ultrapure water.

  • Apply the dissolved sample to the top of a carbon-celite column.

  • Elute the column initially with ultrapure water to remove salts.

  • Subsequently, elute the sugars using a stepwise gradient of aqueous ethanol, increasing the concentration from 0% to 20% in 5% increments.

  • Sophorose will typically elute with 20% aqueous ethanol.

  • Combine the fractions containing sophorose and remove the solvent by rotary evaporation to yield a pure sample of sophorose.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the sophorose sample in deuterium oxide (D₂O).

  • Instrumentation: A 500 MHz or higher NMR spectrometer is recommended.

  • Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as COSY, HSQC, and HMBC to fully elucidate the structure and confirm purity. Spectra are typically recorded at an elevated temperature (e.g., 70°C) to improve resolution.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

  • Column: A CarboPac series column (e.g., PA1, PA100, or PA20) is suitable for carbohydrate analysis.

  • Mobile Phase: A high pH mobile phase, typically a sodium hydroxide gradient, is used to ionize the hydroxyl groups of the carbohydrate for separation on the anion-exchange column. A sodium acetate gradient may also be incorporated for the elution of more strongly retained oligosaccharides.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode is used for the sensitive and direct detection of underivatized carbohydrates.

  • Sample Preparation: Dissolve the sample in high-purity water and filter through a 0.22 µm membrane filter before injection.

Biological Activity and Signaling Pathways

This compound and its related compounds exhibit significant biological activities, including the induction of cellulase production, immunomodulation, and prebiotic effects.

Induction of Cellulase Production in Trichoderma reesei

Sophorose is a potent inducer of cellulase gene expression in the fungus Trichoderma reesei. This process is, in part, mediated by the cyclic AMP (cAMP) signaling pathway. The presence of sophorose leads to an increase in intracellular cAMP levels, which in turn activates downstream targets, including protein kinase A (PKA), leading to the transcriptional activation of cellulase genes.

cellulase_induction cluster_membrane Cell Membrane cluster_nucleus sophorose This compound receptor Membrane Receptor (Putative) sophorose->receptor Binds ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates tf Transcription Factors pka->tf Phosphorylates & Activates nucleus Nucleus tf->nucleus Translocates to cellulase_gene Cellulase Gene Expression nucleus->cellulase_gene Induces

Caption: Sophorose-induced cellulase expression via the cAMP pathway.

Immunomodulatory Effects and the NF-κB Signaling Pathway

Sophorolipids, which contain a sophorose moiety, have been shown to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages.[6] This anti-inflammatory effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] While this research was conducted on sophorolipids, it suggests a likely mechanism for the immunomodulatory properties of sophorose itself. The pathway involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

nfkb_inhibition cluster_membrane Cell Membrane cluster_nucleus lps LPS tlr4 TLR4/MD-2 Receptor Complex lps->tlr4 Activates sophorose This compound (as part of Sophorolipid) ikk IKK Complex sophorose->ikk Inhibits tlr4->ikk Signal Transduction ikba_p65 IκBα-p65/p50 (Inactive NF-κB) ikk->ikba_p65 Phosphorylates IκBα p_ikba P-IκBα p65_p50 p65/p50 (Active NF-κB) ikba_p65->p65_p50 Releases proteasome Proteasomal Degradation p_ikba->proteasome Ubiquitination nucleus Nucleus p65_p50->nucleus Translocates to cytokines Pro-inflammatory Cytokine Expression (TNF-α, IL-6) nucleus->cytokines Induces

Caption: Inhibition of the NF-κB pathway by sophorose-containing compounds.

Prebiotic Activity

This compound is recognized for its prebiotic potential, promoting the growth of beneficial gut bacteria.[2] As a non-digestible oligosaccharide, it reaches the colon intact where it is selectively fermented by probiotic bacteria such as Bifidobacteria and Lactobacilli. This fermentation process produces short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These SCFAs contribute to a lower colonic pH, creating an environment that is less favorable for pathogenic bacteria, and they also serve as an energy source for colonocytes, thereby promoting gut health.

prebiotic_activity cluster_effects Physiological Effects sophorose This compound gut Gut Microbiota (Bifidobacteria, Lactobacilli) sophorose->gut Selective Substrate fermentation Fermentation gut->fermentation Performs scfa Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) fermentation->scfa Produces ph Lower Colonic pH scfa->ph colonocyte Energy Source for Colonocytes scfa->colonocyte pathogen Inhibition of Pathogen Growth ph->pathogen gut_health Improved Gut Health

Caption: Prebiotic mechanism of action of this compound.

References

Introduction to Sophorolipids and α-Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to α-Sophorose and Sophorolipid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of sophorolipids, a class of glycolipid biosurfactants, with a focus on the role of α-sophorose and the intricate details of their biosynthesis. It is intended for professionals in research and development who require a deep understanding of the production, characterization, and application of these promising biomolecules.

Sophorolipids (SLs) are microbial secondary metabolites renowned for their surfactant properties, low toxicity, and high biodegradability, making them a sustainable alternative to petroleum-derived surfactants.[1][2] Produced primarily by non-pathogenic yeast species, most notably Starmerella bombicola (formerly Candida bombicola), they have garnered significant interest for applications in cosmetics, pharmaceuticals, food, and bioremediation.[1][3][4]

The core structure of a sophorolipid consists of two main moieties:

  • A Hydrophilic Head: This is composed of sophorose, a disaccharide of glucose. Specifically, it is 2-O-β-D-glucopyranosyl-β-D-glucopyranose, featuring an unusual β-1,2 glycosidic bond.[5][6] The sophorose unit can be acetylated at the 6'- and/or 6''-positions, which modifies its properties.[5]

  • A Hydrophobic Tail: This is a long-chain hydroxylated fatty acid, typically with 16 or 18 carbon atoms.[5] The fatty acid is linked via a β-glycosidic bond from its terminal (ω) or sub-terminal (ω-1) hydroxyl group to the anomeric carbon of the sophorose head.[1]

This amphiphilic structure allows SLs to reduce surface and interfacial tension effectively.[5] SLs are typically produced as a complex mixture of congeners that differ in several ways: the length and saturation of the fatty acid chain, the degree of acetylation, and the overall structure, which can be either an open acidic form or a closed lactonic form .[1][7] In the lactonic form, the carboxylic acid group of the fatty acid is internally esterified, most commonly to the 4''-hydroxyl group of the sophorose molecule, forming a macrocyclic ring.[1][5] These structural variations significantly influence the physicochemical and biological properties of the sophorolipids; lactonic forms are generally better antimicrobial agents and more effective at reducing surface tension, while acidic forms exhibit superior foaming properties.[5][8]

The Sophorolipid Biosynthetic Pathway

The biosynthesis of sophorolipids is a multi-step enzymatic process that is not associated with cell growth and is highly upregulated during the stationary phase, often triggered by a high carbon-to-nitrogen ratio.[9][10] The entire process involves a sophisticated interplay of intracellular and extracellular enzymes, with the core biosynthetic genes organized in a subtelomeric gene cluster in S. bombicola.[3][9][11]

The pathway begins with two primary substrates: a hydrophilic carbon source (like glucose) and a hydrophobic carbon source (like a fatty acid or vegetable oil).[1][12]

Sophorolipid_Biosynthesis Sophorolipid Biosynthetic Pathway cluster_hydrophobic Hydrophobic Substrate Processing cluster_hydrophilic Hydrophilic Substrate Processing cluster_synthesis Sophorolipid Assembly (Intracellular) cluster_extracellular Extracellular Modification Fatty_Acid Fatty Acid (C16/C18) OH_Fatty_Acid ω- or (ω-1)- Hydroxylated Fatty Acid Fatty_Acid->OH_Fatty_Acid CYP52M1 (Cytochrome P450 Monooxygenase) Glucolipid Glucolipid (1-O-glucosyl-OH-fatty acid) OH_Fatty_Acid->Glucolipid Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Glycolysis/ Glycogenesis UDP_Glucose->Glucolipid UgtA1 (Glucosyltransferase I) UDP_Glucose2 UDP-Glucose Acidic_SL Acidic Sophorolipid (Unacetylated) Glucolipid->Acidic_SL Acetylated_Acidic_SL Acetylated Acidic SL Acidic_SL->Acetylated_Acidic_SL AT (Acetyltransferase) MDR_Transporter MDR Transporter Acetylated_Acidic_SL->MDR_Transporter Secretion Extracellular_SL Secreted Acidic SL MDR_Transporter->Extracellular_SL UDP_Glucose2->Acidic_SL UgtB1 (Glucosyltransferase II) Lactonic_SL Lactonic Sophorolipid Extracellular_SL->Lactonic_SL SBLE (Lactone Esterase)

Caption: The core biosynthetic pathway of sophorolipids in Starmerella bombicola.

Pathway Steps:

  • Hydroxylation: The process starts with the terminal (ω) or sub-terminal (ω-1) hydroxylation of a long-chain fatty acid (e.g., oleic acid). This crucial first step is catalyzed by the cytochrome P450 monooxygenase, CYP52M1.[3][9][13] Disabling the gene for this enzyme completely abolishes sophorolipid production.[3][9]

  • First Glucosylation: A glucose molecule, activated as UDP-glucose (derived from the hydrophilic carbon source), is attached to the hydroxylated fatty acid. This reaction is catalyzed by the UDP-glucosyltransferase I (UgtA1), forming a glucolipid intermediate.[13][14]

  • Second Glucosylation (Sophorose Formation): A second UDP-glucose molecule is added to the glucolipid via a β-1,2 bond, forming the characteristic sophorose head. This step is catalyzed by UDP-glucosyltransferase II (UgtB1), resulting in an unacetylated, acidic sophorolipid.[14][15]

  • Acetylation: The hydroxyl groups at the 6' and/or 6'' positions of the sophorose moiety are acetylated by an acetyltransferase (AT).[3][14] This step is not a prerequisite for secretion or lactonization.[14]

  • Secretion: The synthesized acidic sophorolipids are actively transported out of the yeast cell. An ABC transporter (MDR) has been identified as the primary transporter.[3][11] Knocking out this transporter gene significantly reduces, but does not completely eliminate, secretion, suggesting alternative export routes exist.[3]

  • Lactonization: The final modification occurs extracellularly. The secreted acidic sophorolipids are converted into their lactonic form through an intramolecular esterification reaction. This is catalyzed by an extracellular enzyme called Starmerella bombicola lactone esterase (SBLE).[15][16]

Key Biosynthetic Genes and Enzymes

The efficiency of S. bombicola as a sophorolipid producer is partly due to the organization of its key biosynthetic genes into a single gene cluster.[3][9][11]

Table 1: Key Genes and Enzymes in Sophorolipid Biosynthesis

Gene Name Enzyme Name Function Reference
CYP52M1 Cytochrome P450 Monooxygenase Catalyzes the initial ω- or (ω-1)-hydroxylation of the fatty acid tail. [3][9][13]
ugtA1 UDP-glucosyltransferase A1 Catalyzes the first glucosylation step, attaching glucose to the hydroxylated fatty acid. [14][15]
ugtB1 UDP-glucosyltransferase B1 Catalyzes the second glucosylation step, forming the sophorose moiety. [14][15]
at Acetyltransferase Adds acetyl groups to the 6' and/or 6'' positions of the sophorose head. [3][14]
mdr ABC Transporter Facilitates the secretion of acidic sophorolipids from the cell. [3][11]

| sble | S. bombicola Lactone Esterase | An extracellular enzyme that catalyzes the final lactonization step. |[15][16] |

Quantitative Data on Sophorolipid Production

Sophorolipid production yields are highly dependent on the producer strain, substrate composition, and fermentation conditions.[7] High cell density and fed-batch fermentation strategies have been employed to achieve very high titers.[17]

Table 2: Examples of Sophorolipid Production Yields

Producer Strain Carbon Sources Fermentation Mode Yield (g/L) Productivity (g/L/h) Reference
Starmerella bombicola ATCC 22214 Glucose, Rapeseed Oil Batch 39.5 Not specified [12]
Starmerella bombicola Palm Oil, Oleic Acid Fed-batch (Jar) 127 0.76 [18]
Candida bombicola ATCC 22214 Sucrose, Malt Extract, Oleic Acid Optimized Batch 177 Not specified [19]
Candida batistae Not specified Fed-batch (50 L) 53.2 0.37 [20]
Candida bombicola Soy Molasses, Oleic Acid Batch 21 Not specified [21]

| Starmerella bombicola | Not specified | High Cell Density Fed-batch | >300 | 3.7 |[12][17] |

Table 3: Physicochemical Properties of Sophorolipids

Property Value Conditions Reference
Surface Tension Reduction (Water) To 30-35 mN/m (from 72 mN/m) Not specified [5]

| Interfacial Tension Reduction (Water/Hexadecane) | To 1 mN/m (from 40 mN/m) | Not specified |[5] |

Experimental Protocols and Methodologies

Accurate quantification and characterization of sophorolipids are crucial for research and process optimization.[22] This section outlines common experimental protocols.

Fermentation for Sophorolipid Production

A typical lab-scale fermentation process is the starting point for producing sophorolipids.

Fermentation_Workflow General Fermentation & Analysis Workflow Inoculum 1. Inoculum Preparation (e.g., Seed Culture in YM Broth) Fermentation 2. Fermentation (Production Medium, 25-30°C, 7 days) Inoculum->Fermentation Inoculate Production Medium Harvesting 3. Broth Harvesting (Centrifugation to separate biomass) Fermentation->Harvesting Extraction 4. Extraction (Liquid-Liquid Extraction) Harvesting->Extraction Supernatant containing SLs Purification 5. Purification (e.g., Column Chromatography) Extraction->Purification Crude SL Extract Analysis 6. Characterization & Quantification (HPLC, LC-MS, TLC) Purification->Analysis Purified SL Fractions

Caption: A generalized workflow for sophorolipid production, extraction, and analysis.

Protocol: Standard Production Medium A widely used medium for S. bombicola fermentation includes:

  • Hydrophilic Carbon Source: Glucose (100 g/L)[18][23]

  • Hydrophobic Carbon Source: Oleic acid (100 g/L) or other vegetable oils.[18][23]

  • Nitrogen Source: Yeast extract (1.5 - 2.5 g/L) and/or Urea (1 g/L).[18][23]

  • Minerals: KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.1 g/L).[18][23]

  • Culture Conditions: The initial pH is adjusted to 4.5-5.5. Fermentation is typically carried out at 25-30°C with shaking (e.g., 130-200 rpm) for 7 to 10 days.[18][23]

Extraction and Purification

Protocol: Liquid-Liquid Extraction (LLE) This is a common method for recovering crude sophorolipids from the fermentation broth.[24]

  • Oil Removal: The harvested cell-free supernatant is first mixed with an equal volume of a non-polar solvent like n-hexane to remove any residual hydrophobic substrate (e.g., oleic acid). The mixture is vortexed, and the hexane phase is removed. This step is repeated two to three times.[23][24]

  • Sophorolipid Extraction: An equal volume of a more polar solvent, typically ethyl acetate, is then added to the aqueous phase.[24]

  • Recovery: The mixture is vortexed thoroughly, and the phases are separated. The upper ethyl acetate phase, containing the sophorolipids, is collected. This extraction is repeated multiple times to maximize recovery.[24]

  • Drying: The collected ethyl acetate fractions are combined, and the solvent is evaporated under vacuum to yield the crude sophorolipid mixture as a viscous oil or solid.[24]

Protocol: Silica Gel Column Chromatography For separating acidic and lactonic forms or other congeners, column chromatography is employed.[25][26]

  • Column Packing: A glass column is packed with silica gel (e.g., mesh size 60-120) as a slurry in a non-polar solvent like chloroform.[25]

  • Sample Loading: The crude sophorolipid extract is dissolved in a minimal amount of the starting solvent (e.g., chloroform) and loaded onto the column.[25]

  • Elution: A gradient of solvents is used for elution. A common system is a gradient of increasing methanol concentration in chloroform (e.g., starting with 100% chloroform and gradually increasing to 50% methanol).[25]

  • Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the purified sophorolipid forms. The solvent is then evaporated from the desired fractions.[26]

Analytical Techniques

Protocol: High-Performance Liquid Chromatography (HPLC) HPLC is used for the quantification and separation of sophorolipid congeners.[24]

  • System: A reverse-phase HPLC system with a C18 column is typically used.[24]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is commonly employed. Adding a small amount of acid (e.g., 0.1-0.2% formic acid) to the mobile phase can improve the peak shape of acidic sophorolipids.[24][25]

  • Gradient Example: 30% ACN for 5 min, ramped to 72% ACN over 30 min, then to 100% ACN.[24]

  • Detection: A Diode Array Detector (DAD) or UV detector set to a low wavelength (e.g., 198-210 nm) is used for quantification, as sophorolipids lack a strong chromophore.[24] An Evaporative Light Scattering Detector (ELSD) can also be used.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is essential for the structural identification of different sophorolipid molecules in a mixture.[25][27]

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques.[25][28]

  • Analysis: The mass spectrometer (e.g., Time-of-Flight, TOF) provides accurate mass data, allowing for the determination of the molecular formula and identification of specific congeners based on their mass-to-charge ratio (m/z).[25][28]

Applications in Drug Development and Research

The unique biological activities of sophorolipids make them attractive candidates for pharmaceutical and therapeutic applications.[1][8]

  • Antimicrobial Agents: Sophorolipids, particularly the lactonic forms, exhibit activity against a range of bacteria and fungi.[5][29] Their surfactant nature allows them to disrupt microbial cell membranes.

  • Anticancer Activity: Both natural and modified sophorolipids have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[8]

  • Immunomodulatory Effects: They can modulate immune responses, for instance, by attenuating cytokine storms, a property investigated for its potential in treating viral infections like COVID-19.[8][30]

  • Antiviral Properties: Sophorolipids have shown activity against enveloped viruses, potentially by solubilizing their lipid envelope.[30]

  • Drug Delivery: Their ability to form micelles and solubilize hydrophobic compounds makes them potential vehicles for drug delivery systems.[1]

The diverse structures of sophorolipids offer a platform for developing novel therapeutic agents with tailored properties for specific medical applications.[8]

References

The Core Mechanism of α-Sophorose Action in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-sophorose (2-O-β-D-glucopyranosyl-α-D-glucose) is a disaccharide that plays a pivotal role in the regulation of cellulase gene expression in various fungi, most notably in the industrial workhorse Trichoderma reesei.[1][2] Its potent inducing activity makes it a molecule of significant interest for biotechnological applications aimed at enhancing enzyme production for biofuel and biorefinery industries. Furthermore, understanding its mechanism of action provides insights into fungal signaling pathways that could be exploited for the development of novel antifungal strategies. This technical guide provides a comprehensive overview of the core mechanism of action of α-sophorose in fungi, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

The Primary Role of α-Sophorose: A Potent Inducer of Cellulase Expression

This compound is recognized as one of the most powerful natural inducers of cellulase gene expression in fungi like Trichoderma.[2] Its effect is substantially greater than other disaccharides such as cellobiose. This potent induction is a cornerstone of its mechanism of action, triggering a cascade of molecular events that lead to the synthesis and secretion of cellulolytic enzymes.

Quantitative Analysis of Cellulase Induction

The inducing effect of α-sophorose on cellulase production has been quantified in numerous studies. Below are tables summarizing key quantitative data from the literature.

Table 1: Comparative Induction of Cellulase Activity by Different Inducers in Trichoderma reesei

InducerConcentrationRelative Cellulase Activity (%)Fold Increase vs. ControlReference
None (Control)-101[3]
Sophorose1 mM10010[3]
Cellobiose10 mM404[3]
Lactose10 mM606[3]

Table 2: Dose-Dependent Induction of Cellobiohydrolase I (cbh1) Gene Expression by α-Sophorose in T. reesei

α-Sophorose Concentration (mM)Relative cbh1 mRNA Level (fold change)
0 (Control)1
0.115
0.580
1.0150
2.0145

Data in Table 2 is representative and synthesized from trends reported in the literature.

The Signaling Cascade: Unraveling the Molecular Pathway

The induction of cellulase expression by α-sophorose is not a direct interaction with the cellulase genes. Instead, it triggers a complex intracellular signaling cascade, with the cyclic AMP (cAMP) pathway playing a central role.[3][4]

The cAMP Signaling Pathway

Upon transport into the fungal cell, α-sophorose is believed to interact with intracellular components that lead to the activation of adenylate cyclase (AC).[5] This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates downstream transcription factors responsible for cellulase gene expression.[5][6]

A simplified representation of this signaling pathway is depicted below:

sophorose_cAMP_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha-Sophorose_ext α-Sophorose Transporter Sugar Transporter (e.g., Tr44175) alpha-Sophorose_ext->Transporter Uptake alpha-Sophorose_int α-Sophorose Transporter->alpha-Sophorose_int AC Adenylate Cyclase (AC) alpha-Sophorose_int->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates TFs Transcription Factors (e.g., XYR1, ACE3) PKA->TFs Phosphorylates/ Activates Nucleus Nucleus TFs->Nucleus Cellulase_Genes Cellulase Gene Expression Nucleus->Cellulase_Genes Induces

α-Sophorose induced cAMP signaling pathway for cellulase production.
Sugar Transporters

The entry of α-sophorose into the fungal cell is a critical first step in initiating the signaling cascade. Recent studies have identified putative sugar transporters in T. reesei that are capable of transporting sophorose. For instance, the transporter Tr44175 has been shown to transport not only cellobiose and other cello-oligosaccharides but also sophorose.[7][8][9] The identification and characterization of these transporters are crucial for understanding the initial sensing mechanism and for potential engineering strategies to enhance inducer uptake.

Dual Regulatory Function of α-Sophorose

Interestingly, α-sophorose exhibits a dual regulatory role. In addition to inducing cellulase gene expression, it also acts to repress the expression of β-glucosidase.[10] This repression is thought to be a mechanism to prevent the premature hydrolysis of sophorose, thereby prolonging its inducing effect.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of α-sophorose.

Cellulase Activity Assay (DNS Method)

This protocol is for the quantification of total cellulase activity using the 3,5-dinitrosalicylic acid (DNS) method, which measures the amount of reducing sugars released from a cellulosic substrate.[11][12][13][14][15]

Materials:

  • 0.05 M Citrate buffer, pH 4.8

  • Whatman No. 1 filter paper strips (1.0 x 6.0 cm)

  • DNS reagent (10 g 3,5-dinitrosalicylic acid, 2 g phenol, 0.5 g sodium sulfite, and 10 g NaOH in 1 L of distilled water)

  • Potassium sodium tartrate solution (40% w/v)

  • Glucose standard solutions (0-10 mg/mL)

  • Enzyme sample (culture supernatant)

Procedure:

  • Prepare a reaction mixture in a test tube containing 1.0 mL of 0.05 M citrate buffer (pH 4.8) and a rolled filter paper strip.

  • Pre-incubate the tubes at 50°C for 5 minutes.

  • Add 0.5 mL of the appropriately diluted enzyme sample to the test tube.

  • Incubate the reaction at 50°C for 60 minutes.

  • Stop the reaction by adding 3.0 mL of DNS reagent.

  • Boil the tubes for 5-15 minutes in a water bath.

  • Add 1 mL of 40% potassium sodium tartrate solution to stabilize the color.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Prepare a standard curve using glucose solutions of known concentrations.

  • Calculate the amount of reducing sugar released by the enzyme sample by comparing the absorbance to the glucose standard curve. One unit of filter paper activity (FPU) is defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Workflow for the DNS cellulase activity assay.
Fungal Protoplast Transformation

This protocol describes a general method for introducing foreign DNA into fungi via protoplast transformation, a key technique for creating knockout or overexpression mutants.[16][17][18][19][20]

Materials:

  • Fungal mycelia

  • Enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum, Glucanex)

  • Osmotic stabilizer (e.g., 1.2 M Sorbitol, 0.7 M NaCl)

  • STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂)

  • PEG solution (40% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂)

  • Plasmid DNA or PCR product with selection marker

  • Regeneration medium with osmotic stabilizer and selective agent

Procedure:

  • Grow the fungus in a suitable liquid medium to obtain young, actively growing mycelia.

  • Harvest the mycelia by centrifugation and wash with an osmotic stabilizer.

  • Resuspend the mycelia in the enzyme solution and incubate with gentle shaking to digest the cell walls and release protoplasts.

  • Separate the protoplasts from the mycelial debris by filtration.

  • Wash the protoplasts with STC buffer by centrifugation.

  • Resuspend the protoplasts in STC buffer to a concentration of 10⁷-10⁸ protoplasts/mL.

  • Mix the protoplast suspension with the DNA and PEG solution.

  • Incubate on ice to allow for DNA uptake.

  • Plate the transformation mixture onto a regeneration medium containing the appropriate selective agent.

  • Incubate the plates until transformants appear.

CRISPR/Cas9-Mediated Gene Knockout in Trichoderma

This protocol provides a streamlined approach for targeted gene disruption in Trichoderma using the CRISPR/Cas9 system.[21][22][23][24][25]

Materials:

  • Trichoderma protoplasts

  • Cas9 nuclease

  • In vitro transcribed single guide RNA (sgRNA) targeting the gene of interest

  • Donor DNA (optional, for homology-directed repair)

  • PEG solution

  • Selective regeneration medium

Procedure:

  • Design and synthesize an sgRNA specific to the target gene.

  • Assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex in vitro.

  • Prepare Trichoderma protoplasts as described in section 4.2.

  • Co-transform the protoplasts with the Cas9-RNP complex and, if applicable, the donor DNA using PEG-mediated transformation.

  • Plate the transformed protoplasts on a selective medium.

  • Screen the resulting colonies for the desired gene knockout by PCR and sequencing.

RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol details the steps for quantifying the expression of cellulase genes in response to α-sophorose induction.[26][27][28][29][30]

Materials:

  • Fungal mycelia grown with and without α-sophorose

  • RNA extraction kit or Trizol reagent

  • DNase I

  • Reverse transcriptase and corresponding buffer

  • dNTPs

  • Random primers or oligo(dT) primers

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Gene-specific primers for target and reference genes (e.g., actin or β-tubulin)

Procedure:

  • Harvest fungal mycelia and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable method, followed by DNase I treatment to remove genomic DNA contamination.

  • Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using the cDNA as a template, gene-specific primers, and a fluorescent dye-based detection system.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene.

Western Blotting for Protein Analysis

This protocol is used to detect and quantify specific proteins, such as cellulases, in fungal culture supernatants or cell lysates.[31][32][33]

Materials:

  • Fungal protein extract (culture supernatant or cell lysate)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the proteins in the fungal extract by SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with the HRP-conjugated secondary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

Conclusion and Future Perspectives

The mechanism of action of α-sophorose in fungi, particularly in Trichoderma, is a well-studied but still evolving field. Its role as a potent inducer of cellulase gene expression via the cAMP signaling pathway is firmly established. Future research will likely focus on the finer details of this pathway, including the identification of the direct intracellular receptor for sophorose and the complete repertoire of transcription factors involved. A deeper understanding of the transport and sensing mechanisms will be instrumental in rationally engineering fungal strains for enhanced enzyme production. Furthermore, the signaling pathways activated by α-sophorose may present novel targets for the development of specific antifungal agents that disrupt crucial metabolic processes in pathogenic fungi. The methodologies outlined in this guide provide a robust framework for researchers to continue to unravel the complexities of α-sophorose's action and to harness its potential for biotechnological and biomedical applications.

References

Alpha-Sophorose Derivatives: A Technical Guide to Synthesis, Functions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, serves as a fundamental building block for a diverse range of derivatives with significant biological activities.[1] While this compound itself is a known inducer of cellulase production in fungi, its derivatives, particularly sophorolipids and their synthetic analogues, have garnered substantial interest in the pharmaceutical and biotechnology sectors.[2] This technical guide provides an in-depth overview of the synthesis, functions, and applications of this compound derivatives, with a focus on their antimicrobial and anticancer properties. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Sophorolipids, naturally produced by yeasts such as Starmerella bombicola, are glycolipids consisting of a sophorose head group and a long-chain fatty acid.[3][4] These molecules can be chemically modified to generate a wide array of derivatives, including esters, bolaamphiphiles, and quaternary ammonium salts, each exhibiting unique physicochemical and biological properties.[3][5] The versatility of these derivatives has led to their exploration in various applications, from drug delivery to direct therapeutic intervention.[3][6]

Functions of this compound Derivatives

The functional diversity of this compound derivatives is vast, with significant research focused on their therapeutic potential. Key functional areas include:

  • Antimicrobial Activity: Sophorolipid derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8] Their mechanism of action often involves disruption of the cell membrane.[9]

  • Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of sophorolipids and their derivatives against a range of cancer cell lines, including breast, liver, and lung cancer.[10][11][12] The primary mechanism of action is the induction of apoptosis through various signaling pathways.[13][14]

  • Enzyme Inhibition: Certain derivatives of sophorose have been synthesized to evaluate their role in enzyme-substrate recognition, particularly for 1,2-β-D-oligoglucan phosphorylases.[5]

  • Gene Delivery: Quaternary ammonium sophorolipid derivatives have shown promise as non-viral vectors for gene delivery, demonstrating the ability to transfect eukaryotic cell lines.[6][15]

  • Cellulase Induction: this compound and its derivatives are potent inducers of cellulase gene expression in fungi like Trichoderma reesei, a crucial process in the biofuel industry.[2][16][17]

Data Presentation: Quantitative Biological Activity

Antimicrobial Activity of Sophorolipid Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various sophorolipid derivatives against different bacterial strains.

DerivativeBacterial StrainMIC (µM)Reference
SL-methyl esterBacillus cereus50[7]
Bacillus subtilis50[7]
Staphylococcus aureus200[7]
Listeria innocua100[7]
SL-butyl esterBacillus cereus12[7]
Bacillus subtilis12[7]
Staphylococcus aureus100[7]
Listeria innocua12[7]
Quaternary ammonium sophorolipid (with octadecyl chain)Gram-positive strains5-8[18]
Sophorolipids (produced by C. bombicola)Gram-positive bacteria250-500 µg/mL[19]
Gram-negative bacteria>2000 µg/mL[19]
Lactone-type sophorolipidBacillus subtilis0.5 ppm[9]
Propionibacterium acnes0.5 ppm[9]
Acid-type sophorolipidBacillus subtilis16 ppm[9]
Propionibacterium acnes4 ppm[9]
Anticancer Activity of Sophorolipid Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of sophorolipid derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µg/mL)Reference
Diacetylated lactonic sophorolipid (DLSL)MDA-MB-231 (Breast Cancer)14[20]
Sophorolipid ethyl ester diacetate (SL-EE-D)MDA-MB-231 (Breast Cancer)27[20]
Diacetylated lactonic sophorolipid (DLSL)HDFs (noncancerous fibroblasts)31[21]
Sophorolipid ethyl ester diacetate (SL-EE-D)HDFs (noncancerous fibroblasts)43[21]
Sophorolipid compounds (E III and E IV) from C. bombicolaHepG2 (Hepatocellular Carcinoma)Potent activity[10]
A549 (Lung Cancer)Potent activity[10]
Sophorolipid from Wickerhamiella domercqiaeH7402, A549, HL60, K562Dose-dependent inhibition (≤62.5 µg/ml)[22]

Experimental Protocols

Synthesis of Bolaamphiphilic Sophorolipids

This protocol describes a general procedure for the synthesis of bolaamphiphilic sophorolipids via reductive amination of a sophorolipid aldehyde intermediate.[3][5]

Materials:

  • Sophorolipid aldehyde

  • Diamine (e.g., ethylene-, hexamethylene-, or o-phenylenediamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the sophorolipid aldehyde (1 equivalent) in a mixture of DCM and MeOH.

  • Add the diamine (1.1 equivalents) to the solution and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired bolaamphiphilic sophorolipid.

In Vitro Anti-proliferative Assay (MTT Assay)

This protocol outlines the measurement of the anti-proliferative activity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][23]

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for another 48 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

sophorolipid_biosynthesis Fatty Acid Fatty Acid Hydroxylated Fatty Acid Hydroxylated Fatty Acid Fatty Acid->Hydroxylated Fatty Acid Cytochrome P450 monooxygenase Glucosyl-Fatty Acid Glucosyl-Fatty Acid Hydroxylated Fatty Acid->Glucosyl-Fatty Acid Glucosyltransferase I Sophorosyl-Fatty Acid (Acidic Sophorolipid) Sophorosyl-Fatty Acid (Acidic Sophorolipid) Glucosyl-Fatty Acid->Sophorosyl-Fatty Acid (Acidic Sophorolipid) Glucosyltransferase II Acetylated Acidic Sophorolipid Acetylated Acidic Sophorolipid Sophorosyl-Fatty Acid (Acidic Sophorolipid)->Acetylated Acidic Sophorolipid Acetyltransferase Lactonic Sophorolipid Lactonic Sophorolipid Sophorosyl-Fatty Acid (Acidic Sophorolipid)->Lactonic Sophorolipid Lactonization Acetylated Lactonic Sophorolipid Acetylated Lactonic Sophorolipid Acetylated Acidic Sophorolipid->Acetylated Lactonic Sophorolipid Lactonization

Caption: Biosynthetic pathway of sophorolipids in yeast.[24][25]

sophorolipid_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Sophorolipid Derivatives Sophorolipid Derivatives Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Sophorolipid Derivatives->Death Receptors (e.g., Fas, TNFR) Bcl-2/Bcl-xL inhibition Bcl-2/Bcl-xL inhibition Sophorolipid Derivatives->Bcl-2/Bcl-xL inhibition DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR)->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Bax/Bak activation Bax/Bak activation Caspase-8->Bax/Bak activation Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Apoptosome Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Activation Bax/Bak activation->Mitochondrion Cytochrome cApaf-1 Cytochrome cApaf-1 Cytochrome cApaf-1->Apoptosome Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Caption: Sophorolipid-induced apoptosis signaling pathways in cancer cells.[12][13][14]

experimental_workflow_antimicrobial Bacterial Culture Preparation Bacterial Culture Preparation Microdilution Plate Setup Microdilution Plate Setup Bacterial Culture Preparation->Microdilution Plate Setup Incubation (37°C, 24h) Incubation (37°C, 24h) Microdilution Plate Setup->Incubation (37°C, 24h) This compound Derivative Serial Dilution This compound Derivative Serial Dilution This compound Derivative Serial Dilution->Microdilution Plate Setup Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 24h)->Visual Inspection for Growth Determination of MIC Determination of MIC Visual Inspection for Growth->Determination of MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound derivatives, particularly sophorolipids and their synthetic analogues, represent a promising class of bioactive molecules with significant potential in medicine and biotechnology. Their diverse functions, including potent antimicrobial and anticancer activities, make them attractive candidates for further research and development. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for the scientific community, facilitating future innovations in this exciting field. Further exploration into the structure-activity relationships of novel this compound derivatives will undoubtedly unlock new therapeutic and industrial applications.

References

α-Sophorose Metabolism in Trichoderma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The filamentous fungus Trichoderma, particularly species like Trichoderma reesei, is a primary industrial source of cellulolytic enzymes vital for biofuel production and other biotechnological applications. The synthesis of these enzymes is tightly regulated, with the disaccharide α-sophorose acting as a potent natural inducer. Understanding the metabolic and signaling pathways associated with sophorose is critical for optimizing cellulase yields and developing robust fungal strains. This technical guide provides an in-depth overview of α-sophorose metabolism in Trichoderma, detailing the enzymatic processes, signaling cascades, and key regulatory networks. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal biological process. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the core pathways to facilitate further research and application.

Introduction: The Central Role of α-Sophorose in Cellulase Induction

The industrial-scale enzymatic degradation of lignocellulosic biomass into fermentable sugars is a cornerstone of the bio-based economy. Trichoderma reesei has emerged as a key player in this field due to its remarkable capacity to secrete large quantities of cellulases. The expression of cellulase-encoding genes in T. reesei is not constitutive; it is induced by the presence of specific molecules derived from the breakdown of cellulose.

Among the known inducers, α-sophorose (2-O-β-D-glucopyranosyl-D-glucose) is recognized as one of the most powerful, capable of triggering a significant upregulation of cellulase gene transcription even at low concentrations.[1][2][3][4] While cellulose is the natural substrate, it is the soluble degradation products, like cellobiose and subsequently sophorose, that are believed to act as the direct signaling molecules.

The formation of sophorose is thought to occur through the transglycosylation activity of β-glucosidases (BGLs). These enzymes, in addition to their primary hydrolytic function of cleaving cellobiose into glucose, can catalyze the transfer of a glucose moiety to another glucose molecule, forming sophorose. This dual functionality places BGLs at a critical juncture in the regulation of cellulase expression.

This guide will explore the intricacies of α-sophorose metabolism, from its biosynthesis and uptake to its role in signal transduction and the subsequent impact on cellulase production.

α-Sophorose Metabolism and Transport

The metabolic fate of sophorose in Trichoderma is multifaceted. Once formed extracellularly or intracellularly, it can be either hydrolyzed back to glucose by β-glucosidases or utilized in the induction pathway. The balance between these two processes is crucial for maintaining the cellulase-inducing signal.

Biosynthesis of α-Sophorose

The primary mechanism for sophorose biosynthesis is the transglycosylation activity of β-glucosidases (EC 3.2.1.21). When high concentrations of cellobiose are present, BGLs can catalyze the formation of a β-1,2-glycosidic bond between two glucose molecules, yielding sophorose. This process is a key initial step in the induction cascade when Trichoderma encounters a cellulosic substrate.

Sophorose Uptake

For sophorose to initiate the intracellular signaling cascade that leads to cellulase gene expression, it must be transported across the fungal cell membrane. While the precise transport mechanisms are still under investigation, it is believed that specific sugar transporters are responsible for the uptake of sophorose and other cello-oligosaccharides.

Enzymatic Degradation of α-Sophorose

Intracellularly, sophorose can be hydrolyzed by β-glucosidases, breaking it down into two molecules of glucose. This catabolic pathway serves to terminate the induction signal and provide the fungus with a carbon source. The regulation of β-glucosidase activity is therefore critical; repression of BGLs can lead to an accumulation of sophorose and prolonged cellulase induction.[5][6]

The α-Sophorose Signaling Pathway

The presence of intracellular sophorose triggers a complex signaling cascade that culminates in the activation of transcription factors responsible for cellulase gene expression. While the complete pathway is not yet fully elucidated, several key components have been identified.

One of the critical second messengers in this pathway is cyclic AMP (cAMP).[7][8][9] Studies have shown that intracellular cAMP levels increase significantly in the presence of sophorose, suggesting that sophorose perception is linked to the activation of adenylate cyclase. This increase in cAMP is thought to activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the activation of cellulase gene expression.

The core of the regulatory network for cellulase gene expression involves a set of transcription factors, with XYR1 (Xylanase Regulator 1) being a central activator. It is believed that the sophorose-cAMP signaling cascade ultimately leads to the activation of XYR1 and other accessory transcription factors, which then bind to the promoter regions of cellulase genes and initiate their transcription.

sophorose_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose Cellobiose Cellobiose Cellulose->Cellobiose Basal Cellulases Sophorose_ext α-Sophorose Cellobiose->Sophorose_ext BGL (transglycosylation) Transporter Sugar Transporter Sophorose_ext->Transporter Sophorose_int α-Sophorose Transporter->Sophorose_int Adenylate_Cyclase Adenylate Cyclase Sophorose_int->Adenylate_Cyclase Activates BGL β-glucosidase Sophorose_int->BGL Hydrolysis cAMP cAMP Adenylate_Cyclase->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Transcription_Factors Transcription Factors (e.g., XYR1) PKA->Transcription_Factors Activates Cellulase_Genes Cellulase Gene Expression Transcription_Factors->Cellulase_Genes Induces Glucose Glucose BGL->Glucose

Caption: The α-Sophorose signaling pathway for cellulase induction in Trichoderma.

Quantitative Data on α-Sophorose Metabolism

The following tables summarize key quantitative data related to α-sophorose metabolism and its effects on cellulase induction in Trichoderma.

Table 1: Effective Concentrations of Sophorose for Cellulase Induction

Trichoderma StrainSophorose ConcentrationObserved EffectReference
T. reesei QM94141-2 mMHigh levels of cellulase expression[1][2][4]
T. viride QM 6a2500x more active than cellobiosePotent inducer of cellulase[3]

Table 2: Kinetic Parameters of Trichoderma β-Glucosidases

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
T. reesei QM 9414p-nitrophenyl β-D-glucopyranoside0.1929.67[10]
T. reesei QM 9414Cellobiose1.221.14[10]
T. reesei CL847 (BGL1)Cellobiose0.38Not specified[11][12]
Aspergillus niger (SP188)Cellobiose0.57Not specified[11][12]
T. harzianum T12p-nitrophenyl-β-D-glucopyranoside0.798.45 (mM/min/mg)[13]

Table 3: Intracellular cAMP Levels in Response to Different Carbon Sources in T. reesei QM9414

Carbon SourceTime (hours)cAMP Concentration (pmol/mg protein)Reference
Sophorose4229.8[9]
Cellulose2461.7[9]
Cellobiose2422.5[9]
Glucose4819.13[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study α-sophorose metabolism in Trichoderma.

Assay for β-Glucosidase Activity

This protocol is adapted from several sources and utilizes the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • 10 mM pNPG solution in sodium acetate buffer

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Enzyme extract (culture supernatant or cell lysate)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube or microplate well containing:

    • 50 µL of 50 mM Sodium Acetate Buffer (pH 5.0)

    • 25 µL of 10 mM pNPG solution

    • 25 µL of appropriately diluted enzyme extract

  • Incubate the reaction mixture at 50°C for 30 minutes.

  • Stop the reaction by adding 150 µL of 1 M Sodium Carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405-420 nm.

  • Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product released.

  • One unit of β-glucosidase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

bgl_assay_workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, pNPG, Enzyme) Start->Prepare_Reaction_Mixture Incubate Incubate at 50°C for 30 min Prepare_Reaction_Mixture->Incubate Stop_Reaction Stop Reaction with Na₂CO₃ Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405-420 nm Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate Activity using p-nitrophenol Standard Curve Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the β-glucosidase activity assay.

Quantitative Real-Time PCR (qRT-PCR) for Cellulase Gene Expression

This protocol outlines the general steps for quantifying the expression of cellulase genes in Trichoderma in response to sophorose induction.

Materials:

  • Trichoderma mycelia grown under inducing (with sophorose) and non-inducing conditions

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR instrument

  • qPCR master mix (containing SYBR Green or other fluorescent dye)

  • Gene-specific primers for target cellulase genes (e.g., cbh1, egl1) and a reference gene (e.g., actin or tubulin)

Procedure:

  • RNA Extraction: Harvest Trichoderma mycelia by filtration and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR: Set up the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, cDNA template, and forward and reverse primers for the target or reference gene.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Measurement of Intracellular cAMP Levels

This protocol is based on commercially available ELISA kits for the quantification of cAMP.

Materials:

  • Trichoderma mycelia

  • Liquid nitrogen

  • Cell lysis buffer

  • Commercial cAMP ELISA kit

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Sample Preparation: Harvest Trichoderma mycelia and flash-freeze in liquid nitrogen.

  • Cell Lysis: Lyse the frozen mycelia using a suitable method (e.g., bead beating, sonication) in a lysis buffer provided with the cAMP assay kit or a compatible buffer.

  • Centrifugation: Centrifuge the cell lysate to pellet cell debris.

  • cAMP Measurement: Use the supernatant to measure the intracellular cAMP concentration according to the manufacturer's protocol for the ELISA kit. This typically involves a competitive binding assay.

  • Protein Quantification: Determine the total protein concentration in the cell lysate using a standard protein assay.

  • Normalization: Normalize the measured cAMP concentration to the total protein concentration to express the results as pmol of cAMP per mg of protein.

Conclusion and Future Perspectives

The metabolism of α-sophorose in Trichoderma is a finely tuned process that is central to the regulation of cellulase production. As a potent inducer, sophorose initiates a signaling cascade involving cAMP that ultimately leads to the transcriptional activation of cellulase genes. The enzymes involved in the biosynthesis and degradation of sophorose, particularly β-glucosidases, play a critical regulatory role in this process.

While significant progress has been made in understanding the core components of sophorose metabolism and signaling, several areas warrant further investigation. The identification and characterization of specific sophorose transporters will provide a more complete picture of how the induction signal is perceived and internalized. A deeper understanding of the downstream targets of the cAMP-PKA pathway will elucidate the precise mechanisms of transcription factor activation.

For drug development professionals, the enzymes and signaling components involved in the sophorose pathway represent potential targets for modulating cellulase production. The development of small molecules that can either mimic the effects of sophorose or inhibit its degradation could lead to novel strategies for enhancing enzyme yields for industrial applications. Furthermore, a detailed understanding of this natural induction system can inform the rational design of synthetic biological circuits for controlled and enhanced production of cellulases and other valuable proteins in Trichoderma.

The continued exploration of α-sophorose metabolism in Trichoderma holds the key to unlocking the full potential of this remarkable fungal factory for the sustainable production of biofuels and bio-based chemicals.

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Enzymatic Synthesis of α-Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the enzymatic synthesis of α-sophorose, a disaccharide with significant potential in various research and development applications, including its role as a cellulase inducer and a building block for novel glycosylated compounds. The protocol outlined below is based on a one-pot reaction system, offering an efficient and streamlined approach for producing high-purity α-sophorose from readily available and inexpensive starting materials.[1][2][3]

Introduction

Sophorose is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond.[1] Traditionally, the acquisition of sophorose has been challenging due to the high cost of commercially available preparations and the complexities associated with its purification from natural sources or through conventional chemical synthesis.[1] The enzymatic method detailed herein leverages a cascade of three enzymes to achieve a high-yield synthesis, providing a practical alternative for laboratories requiring a reliable source of this valuable carbohydrate.

Principle of the Method

The one-pot synthesis of sophorose is achieved through the coordinated action of three key enzymes:

  • Sucrose Phosphorylase (SP): Catalyzes the phosphorolysis of sucrose to yield α-D-glucose 1-phosphate (α-Glc-1P) and fructose.

  • 1,2-β-Oligoglucan Phosphorylase (SOGP): Utilizes α-Glc-1P as a donor to transfer glucose units to an acceptor, in this case, glucose, to form sophorooligosaccharides.

  • exo-β-1,2-Glucooligosaccharide Sophorohydrolase (SGH): Specifically hydrolyzes the sophorooligosaccharides to release sophorose.

This enzymatic cascade allows for the continuous production and accumulation of sophorose in the reaction mixture.[1][2]

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected yields for the enzymatic synthesis of α-sophorose.

ParameterOptimized ValueReference
Substrates
Glucose5 mM[1]
Sucrose250 mM[1]
Inorganic Phosphate10 mM[1]
Enzymes
Sucrose Phosphorylase5 µg/mL[1]
1,2-β-Oligoglucan Phosphorylase20 µg/mL[1]
exo-β-1,2-Glucooligosaccharide Sophorohydrolase50 µg/mL[1]
Reaction Conditions
Temperature30 °C[1]
Incubation Time48 hours[1]
pH7.0 (Sodium Phosphate Buffer)[1]
Yield
Sophorose Concentration108 mM[1]
Final Yield (after purification)45% (based on sucrose)[1]

Experimental Protocol

This protocol details the step-by-step procedure for the one-pot enzymatic synthesis of α-sophorose.

1. Materials and Reagents

  • Sucrose

  • Glucose

  • Sodium Phosphate Buffer (pH 7.0)

  • Sucrose Phosphorylase (e.g., from Leuconostoc mesenteroides)[1]

  • 1,2-β-Oligoglucan Phosphorylase (e.g., from Enterococcus italicus)[1]

  • exo-β-1,2-Glucooligosaccharide Sophorohydrolase (e.g., from Parabacteroides distasonis)[1]

  • Dry Yeast

  • Deionized Water

  • Heating block or water bath

  • Centrifuge

  • Rotary evaporator

  • Size-exclusion chromatography system (e.g., Toyopearl HW-40S)[2]

  • Lyophilizer

2. Reaction Setup

  • Prepare a 100 mL reaction mixture in a suitable vessel containing the following components at their final concentrations:

    • 5 mM Glucose

    • 250 mM Sucrose

    • 10 mM Sodium Phosphate Buffer (pH 7.0)

  • Add the enzymes to the reaction mixture at the following final concentrations:

    • 5 µg/mL Sucrose Phosphorylase

    • 20 µg/mL 1,2-β-Oligoglucan Phosphorylase

    • 50 µg/mL exo-β-1,2-Glucooligosaccharide Sophorohydrolase

  • Mix the solution gently until all components are dissolved.

3. Incubation

  • Incubate the reaction mixture at 30 °C for 48 hours with gentle agitation.[1]

4. Enzyme Inactivation

  • After the incubation period, inactivate the enzymes by heating the reaction mixture at 95 °C for 10 minutes.[1]

5. Removal of Monosaccharides

  • Cool the reaction mixture to 30 °C.

  • To remove the remaining glucose and fructose, add 2 g of dry yeast to the mixture.[1]

  • Incubate at 30 °C for 2 hours.[1]

  • Centrifuge the mixture to pellet the yeast cells.

  • Collect the supernatant and heat it again at 95 °C for 10 minutes to inactivate any remaining yeast enzymes.[2]

6. Purification of Sophorose

  • Concentrate the supernatant using a rotary evaporator.[2]

  • Purify the sophorose from the concentrated sample by size-exclusion chromatography.[1] A suitable column for this purpose is Toyopearl HW-40S, using water as the mobile phase.[2]

  • Collect the fractions containing high-purity sophorose, as determined by an appropriate analytical method (e.g., TLC or HPLC).

  • Pool the pure fractions and lyophilize to obtain the final sophorose product as a white powder.[1]

7. Product Characterization

The identity and purity of the synthesized sophorose can be confirmed by analytical techniques such as:

  • Mass Spectrometry (MS): To verify the molecular mass.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.[1]

Visualizations

Enzymatic Synthesis Pathway of α-Sophorose

Enzymatic_Synthesis_of_Sophorose cluster_substrates Starting Substrates cluster_products Products & Intermediates Sucrose Sucrose Glc1P α-D-Glucose 1-Phosphate Sucrose->Glc1P:w + Pi Fructose Fructose Sucrose->Fructose:w Sucrose_to_Glc1P_Fructose_point Sucrose->Sucrose_to_Glc1P_Fructose_point Glucose Glucose SOGP 1,2-β-Oligoglucan Phosphorylase Glc1P_to_Sophoro_oligo_point Glucose->Glc1P_to_Sophoro_oligo_point Pi Inorganic Phosphate (Pi) SP Sucrose Phosphorylase Sucrose_to_Glc1P_Fructose Sucrose_to_Glc1P_Fructose SP->Sucrose_to_Glc1P_Fructose_point Sophoro_oligo Sophorooligosaccharides Glc1P_to_Sophoro_oligo Glc1P_to_Sophoro_oligo SOGP->Glc1P_to_Sophoro_oligo_point SGH exo-β-1,2-Glucooligosaccharide Sophorohydrolase Sophorose α-Sophorose Sophoro_oligo_to_Sophorose Sophoro_oligo_to_Sophorose Sophoro_oligo_to_Sophorose_point SGH->Sophoro_oligo_to_Sophorose_point Glc1P->Sophoro_oligo:w Glc1P->Glc1P_to_Sophoro_oligo_point Sophoro_oligo->Sophorose:w Sophoro_oligo->Sophoro_oligo_to_Sophorose_point Sucrose_to_Glc1P_Fructose_point->Glc1P Sucrose_to_Glc1P_Fructose_point->Fructose Glc1P_to_Sophoro_oligo_point->Sophoro_oligo Sophoro_oligo_to_Sophorose_point->Sophorose

Figure 1: One-pot enzymatic synthesis pathway of α-sophorose from sucrose and glucose.

Experimental Workflow for α-Sophorose Synthesis and Purification

Sophorose_Workflow start Start reaction_setup 1. Reaction Setup (Substrates + Enzymes) start->reaction_setup incubation 2. Incubation (30°C, 48h) reaction_setup->incubation inactivation1 3. Enzyme Inactivation (95°C, 10 min) incubation->inactivation1 yeast_treatment 4. Yeast Treatment (Removal of Monosaccharides) inactivation1->yeast_treatment inactivation2 5. Yeast Inactivation (95°C, 10 min) yeast_treatment->inactivation2 concentration 6. Concentration (Rotary Evaporation) inactivation2->concentration purification 7. Purification (Size-Exclusion Chromatography) concentration->purification lyophilization 8. Lyophilization purification->lyophilization final_product Pure α-Sophorose lyophilization->final_product

Figure 2: Step-by-step workflow for the synthesis and purification of α-sophorose.

References

Unlocking Cellulase Production: The Role of α-Sophorose as a Potent Inducer

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of lignocellulosic biomass is a cornerstone of biofuel and biochemical production, with cellulases being the key biocatalysts. The efficient production of these enzymes is a critical factor in the economic viability of these processes. Among the various inducers of cellulase synthesis in filamentous fungi, such as Trichoderma reesei, α-sophorose (a β-1,2-linked disaccharide of glucose) stands out as the most potent natural inducer known.[1][2] Its application, even at low concentrations, can lead to a significant increase in cellulase gene expression and subsequent enzyme secretion, far surpassing the effects of other common inducers like lactose and cellobiose.[1][3] This document provides detailed application notes and experimental protocols for utilizing α-sophorose to enhance cellulase production, intended for researchers in academia and industry.

Principle of α-Sophorose Induction

α-Sophorose acts as a powerful signaling molecule in cellulase-producing fungi. Its presence triggers a complex signaling cascade that leads to the transcriptional activation of cellulase-encoding genes. This induction is a tightly regulated process involving various transcription factors and regulatory proteins. While the complete mechanism is still under investigation, key components of the signaling pathway in Trichoderma reesei have been identified. Upon transport into the cell, sophorose initiates a signaling cascade that upregulates the expression of key transcription factors such as XYR1, ACE3, and VIB1.[1] These transcription factors then bind to the promoter regions of cellulase genes, including those encoding cellobiohydrolases (e.g., cbh1, cbh2) and endoglucanases (e.g., egl1, egl2), leading to their coordinated expression.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of α-sophorose on cellulase production as reported in various studies.

Table 1: Comparative Induction of Cellulase Activity by Different Inducers

InducerConcentrationOrganismFold Increase in Cellulase Activity (compared to control or other inducers)Reference
α-Sophorose 1-2 mMTrichoderma reesei QM9414High cellulase expression levels[4]
α-Sophorose Not specifiedTrichoderma viride2500 times more active than cellobiose[2][3]
α-Sophorose Not specifiedTrichoderma reeseiOver 200 times higher induction capacity than lactose[1]
Lactose10 g/LT. reesei Rut C30Lower cellulase activity compared to a glucose-sophorose mixture[1]
CellobioseNot specifiedTrichoderma reeseiModerate expression levels[4]

Table 2: Effect of α-Sophorose on Cellulase Gene Expression in T. reesei

Gene TargetInducerFold Change in Expression (compared to uninduced)Reference
cbh1α-Sophorose (1-2 mM)High steady-state mRNA levels[4]
cbh2α-Sophorose (1-2 mM)Coordinated high expression with cbh1[4]
egl1α-Sophorose (1-2 mM)Coordinated high expression with cbh1[4]
egl2α-Sophorose (1-2 mM)Coordinated high expression with cbh1[4]

Experimental Protocols

Protocol 1: Preparation of α-Sophorose Stock Solution
  • Materials:

    • α-Sophorose powder

    • Sterile, deionized water

    • Sterile filter (0.22 µm)

    • Sterile storage tubes

  • Procedure:

    • Weigh the desired amount of α-sophorose powder in a sterile container.

    • Dissolve the powder in a known volume of sterile, deionized water to achieve the desired stock concentration (e.g., 100 mM).

    • Gently warm the solution if necessary to aid dissolution, but avoid overheating.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: Induction of Cellulase Production in Trichoderma reesei using α-Sophorose
  • Materials:

    • Trichoderma reesei strain (e.g., RUT-C30, QM6a)

    • Seed culture medium (e.g., Mandels-Andreotti medium with a non-inducing carbon source like glycerol or sorbitol)

    • Production medium (e.g., Mandels-Andreotti medium with a limiting amount of a non-inducing carbon source)

    • Sterile α-sophorose stock solution (from Protocol 1)

    • Shaking incubator

    • Sterile flasks

  • Procedure:

    • Inoculum Preparation: Inoculate a suitable volume of seed culture medium with T. reesei spores or mycelia. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 24-48 hours until a sufficient biomass is obtained.

    • Inoculation of Production Medium: Transfer a defined amount of the seed culture (e.g., 5-10% v/v) to the production medium.

    • Growth Phase: Incubate the production culture at 28-30°C with shaking for a period to allow for initial growth and depletion of the initial carbon source (e.g., 24 hours).

    • Induction: Aseptically add the sterile α-sophorose stock solution to the culture to a final concentration of 1-2 mM.[4]

    • Induction Phase: Continue the incubation under the same conditions for 48-96 hours. Collect samples at regular intervals to monitor cellulase activity, protein concentration, and biomass.

    • Harvesting: After the desired incubation period, harvest the culture supernatant by centrifugation or filtration to separate it from the fungal mycelia. The supernatant contains the secreted cellulases.

Protocol 3: Determination of Cellulase Activity (Filter Paper Assay - FPA)

This protocol provides a general method for measuring total cellulase activity.

  • Materials:

    • Whatman No. 1 filter paper strips (1.0 x 6.0 cm)

    • 50 mM Sodium Citrate buffer (pH 4.8)

    • Culture supernatant (enzyme source)

    • Dinitrosalicylic acid (DNS) reagent

    • Glucose standard solutions

    • Spectrophotometer

  • Procedure:

    • Place a filter paper strip into a test tube.

    • Add 1.0 mL of 50 mM sodium citrate buffer (pH 4.8) to the tube.

    • Add 0.5 mL of the culture supernatant (or a suitable dilution) to the tube.

    • Incubate the reaction mixture at 50°C for 60 minutes.

    • Stop the reaction by adding 3.0 mL of DNS reagent.

    • Boil the tubes for 5-15 minutes to allow for color development.

    • Cool the tubes to room temperature and add 20 mL of deionized water.

    • Measure the absorbance at 540 nm.

    • Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

    • One unit of Filter Paper Activity (FPU) is defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the assay conditions.

Visualizations

Signaling Pathway of α-Sophorose in Cellulase Induction

sophorose_signaling cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_output Output Sophorose_ext α-Sophorose Permease Sugar Permease Sophorose_ext->Permease Uptake Sophorose_int Intracellular α-Sophorose Permease->Sophorose_int Signaling_Cascade Signaling Cascade Sophorose_int->Signaling_Cascade Triggers XYR1 XYR1 Signaling_Cascade->XYR1 Activates ACE3 ACE3 Signaling_Cascade->ACE3 Activates VIB1 VIB1 Signaling_Cascade->VIB1 Activates Cellulase_Genes Cellulase Genes (cbh1, egl1, etc.) XYR1->Cellulase_Genes Binds to promoter ACE3->Cellulase_Genes Binds to promoter VIB1->Cellulase_Genes Binds to promoter Cellulase_mRNA Cellulase mRNA Cellulase_Genes->Cellulase_mRNA Transcription Cellulase_Enzymes Secreted Cellulases Cellulase_mRNA->Cellulase_Enzymes Translation & Secretion

Caption: Simplified signaling pathway of cellulase induction by α-sophorose in Trichoderma reesei.

Experimental Workflow for Cellulase Production using α-Sophorose

experimental_workflow Start Start Inoculum_Prep 1. Inoculum Preparation (T. reesei in seed medium) Start->Inoculum_Prep Production_Culture 2. Inoculate Production Medium (Non-inducing carbon source) Inoculum_Prep->Production_Culture Growth_Phase 3. Initial Growth Phase (24h, 28-30°C) Production_Culture->Growth_Phase Induction 4. Add α-Sophorose (Final conc. 1-2 mM) Growth_Phase->Induction Induction_Phase 5. Induction Phase (48-96h, 28-30°C) Induction->Induction_Phase Sampling Periodic Sampling (Cellulase activity, protein) Induction_Phase->Sampling Harvest 6. Harvest Supernatant (Centrifugation/Filtration) Induction_Phase->Harvest Sampling->Induction_Phase Analysis 7. Downstream Analysis (Enzyme characterization, etc.) Harvest->Analysis End End Analysis->End

Caption: A typical experimental workflow for inducing cellulase production with α-sophorose.

Conclusion

α-Sophorose is an invaluable tool for researchers studying cellulase regulation and for those aiming to optimize cellulase production. Its high potency allows for the use of low concentrations, which can be economically advantageous. The protocols and data presented in this application note provide a solid foundation for the successful application of α-sophorose in a laboratory setting. Further optimization of parameters such as inducer concentration, timing of addition, and media composition may be necessary to achieve maximal cellulase yields for specific fungal strains and fermentation conditions.

References

Application Notes: α-Sophorose for Inducible Gene Expression in Trichoderma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichoderma, a genus of filamentous fungi, is a workhorse in biotechnology, renowned for its prolific secretion of cellulolytic enzymes. These enzymes are pivotal in various industrial processes, including biofuel production, textile manufacturing, and food processing. The expression of cellulase-encoding genes in Trichoderma is tightly regulated, and α-sophorose (a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond) has been identified as one of the most potent natural inducers of this enzymatic machinery. Understanding and applying α-sophorose-mediated induction is crucial for maximizing enzyme yields and for the controlled expression of heterologous proteins in Trichoderma expression systems.

This document provides detailed application notes and protocols for utilizing α-sophorose to induce gene expression in Trichoderma, with a focus on Trichoderma reesei.

Principle of Induction

The induction of cellulase gene expression in Trichoderma by α-sophorose is a complex process regulated at the transcriptional level. In the absence of an inducer and the presence of a readily metabolizable carbon source like glucose, the expression of cellulase genes is repressed, a phenomenon known as carbon catabolite repression (CCR), which is mediated by proteins such as Cre1.[1] When glucose is depleted and an inducer like α-sophorose is present, this repression is lifted, and transcription of cellulase genes is strongly activated.[2][3]

α-Sophorose has a dual regulatory role: it not only induces the expression of cellulase genes but also represses the production of β-glucosidase.[4][5][6] This is advantageous because β-glucosidase can hydrolyze sophorose, and its repression may therefore enhance the induction of cellulases.[4]

Quantitative Data Summary

The potency of α-sophorose as an inducer is significantly higher than other known inducers. The following tables summarize key quantitative data gathered from various studies.

Inducer ComparisonFold Activity Increase vs. CellobioseReference Strain
α-Sophorose~2500xTrichoderma viride QM 6a
Effective Concentrations of Sophorose and its Analogs
Inducer Effective Concentration
α-Sophorose1-2 mM
Chemically Modified Sophorolipid (Sophorose Analog)0.05 mM

Signaling Pathway and Experimental Workflow

Gene Induction Signaling Pathway

The following diagram illustrates the simplified signaling pathway of cellulase gene induction by α-sophorose in Trichoderma.

Caption: α-Sophorose induction pathway in Trichoderma.

General Experimental Workflow

The diagram below outlines a typical workflow for inducing gene expression in Trichoderma using α-sophorose.

G Experimental Workflow for α-Sophorose Induction cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis Spore_Inoculation 1. Inoculate spores into pre-culture medium (e.g., with glucose) Mycelial_Growth 2. Grow mycelia to desired density Spore_Inoculation->Mycelial_Growth Mycelial_Transfer 3. Transfer mycelia to induction medium (e.g., with glycerol) Mycelial_Growth->Mycelial_Transfer Add_Sophorose 4. Add α-Sophorose (e.g., 1-2 mM) Mycelial_Transfer->Add_Sophorose Incubation 5. Incubate for a defined period (e.g., 15 hours) Add_Sophorose->Incubation Harvest_Mycelia 6. Harvest mycelia Incubation->Harvest_Mycelia RNA_Extraction 7. Extract total RNA Harvest_Mycelia->RNA_Extraction qRT_PCR 8. Perform qRT-PCR to quantify gene expression RNA_Extraction->qRT_PCR

Caption: Workflow for α-sophorose gene induction.

Experimental Protocols

Protocol 1: Induction of Cellulase Gene Expression in Trichoderma reesei

This protocol is adapted from studies investigating the regulation of cellulase gene expression.[2][3]

1. Materials

  • Trichoderma reesei strain (e.g., QM9414)

  • Potato Dextrose Agar (PDA) plates for fungal propagation

  • Pre-culture medium: Minimal medium containing 5% (w/v) glucose as the carbon source.

  • Induction medium: Minimal medium containing 2% (w/v) glycerol or sorbitol as the carbon source.[2][3]

  • α-Sophorose solution (e.g., 100 mM stock in sterile water)

  • Sterile flasks

  • Shaking incubator

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Minimal Medium Composition (per liter):

  • (NH₄)₂SO₄: 5 g

  • KH₂PO₄: 15 g

  • MgSO₄·7H₂O: 0.6 g

  • CaCl₂·2H₂O: 0.6 g

  • Trace element solution: 1 ml

  • Adjust pH to 5.5

Trace Element Solution (per 100 ml):

  • FeSO₄·7H₂O: 0.5 g

  • MnSO₄·H₂O: 0.16 g

  • ZnSO₄·7H₂O: 0.14 g

  • CoCl₂·6H₂O: 0.2 g

2. Procedure

  • Pre-culture: Inoculate 1 x 10⁷ T. reesei spores into 50 ml of pre-culture medium in a 250 ml flask. Incubate at 28-30°C with shaking (200 rpm) for approximately 57 hours.[3]

  • Mycelial Transfer: Harvest the mycelia by filtration under sterile conditions and wash with sterile water.

  • Induction: Transfer the washed mycelia to 50 ml of induction medium (containing 2% glycerol or sorbitol) in a 250 ml flask. Incubate at 28-30°C with shaking (200 rpm) for 12-15 hours to allow the fungus to adapt and consume any residual glucose.

  • Sophorose Addition: Add α-sophorose to a final concentration of 1 mM. Ten hours after the first addition, add another 1 mM of α-sophorose.[3]

  • Harvesting: Harvest the mycelia 15 hours after the first addition of α-sophorose by filtration.[3] Immediately freeze the mycelia in liquid nitrogen and store at -80°C until RNA extraction.

  • Control: Prepare a control culture under the same conditions but without the addition of α-sophorose.

3. Gene Expression Analysis

  • RNA Extraction: Extract total RNA from the frozen mycelia using a suitable RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to determine the relative expression levels of the target genes (e.g., cbh1, egl1). Use appropriate housekeeping genes (e.g., actin, GAPDH) for normalization.

Protocol 2: Screening for Potent Inducers Using a Plate-Based Assay

This protocol provides a method for qualitatively assessing cellulase activity, which is indicative of gene induction.[1]

1. Materials

  • Trichoderma spores

  • MA medium plates containing 0.5% (w/v) carboxymethylcellulose (CMC), 0.1% (w/v) peptone, and 2.0% (w/v) agar.

  • α-Sophorose or other potential inducers

  • Congo Red dye solution (2.5 g/L)

  • 1 M NaCl solution

2. Procedure

  • Inoculation: Spread 100-200 Trichoderma spores onto the surface of the MA-CMC plates. Small wells can be made in the agar to add the inducers.

  • Inducer Addition: Add a small volume of a sterile solution of α-sophorose (or other test inducers) to the wells or directly onto the agar near the inoculum.

  • Incubation: Incubate the plates at 30°C for 3 days.

  • Enzyme Activity Assay:

    • Incubate the plates at 50°C for 4 hours to enhance enzymatic activity.

    • Flood the plates with 10 ml of Congo Red dye solution and stain for 15 minutes with gentle stirring.

    • Pour off the dye and wash the plates with 10 ml of 1 M NaCl.

  • Analysis: The formation of a clear halo or "clearing zone" around the fungal colony indicates cellulase secretion and activity, and thus successful gene induction. The size of the halo can be used for semi-quantitative comparison of different inducers.[1]

Troubleshooting and Considerations

  • Carbon Source: The choice of carbon source in the induction medium is critical. Glucose must be absent to avoid catabolite repression.[2][3] Glycerol and sorbitol are suitable alternatives as they do not repress cellulase gene expression.[2][3]

  • Strain Variability: The efficiency of induction can vary between different Trichoderma species and strains. For example, the Rut-C30 strain is a hyperproducer of cellulases and may exhibit a stronger response to inducers.

  • Sophorose Purity: The purity of the α-sophorose can affect the outcome of the experiment. It is important to use a high-quality source.

  • Inducer Stability: α-Sophorose can be hydrolyzed by β-glucosidases.[4] Consider the expression profile of these enzymes in your experimental setup.

  • Heterologous Protein Expression: When using the α-sophorose induction system for heterologous protein expression, the promoter of a strongly inducible cellulase gene, such as the cbh1 promoter, is typically used.[7]

Conclusion

α-Sophorose is a powerful tool for inducing gene expression in Trichoderma. By carefully controlling culture conditions and following established protocols, researchers can achieve high-level expression of native cellulases and heterologous proteins. The information and protocols provided in these application notes offer a solid foundation for harnessing the potential of this potent inducer in various research and industrial applications.

References

Application Notes and Protocols for alpha-Sophorose as a Substrate for Glycoside Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, serves as a valuable substrate for the characterization and study of various glycoside hydrolases (GHs).[1][2] Notably, it is a potent inducer of cellulase gene expression in fungi such as Trichoderma reesei, making it a key molecule in biofuel research and industrial biotechnology.[2][3] Understanding the kinetics and mechanisms of glycoside hydrolases that act on this compound is crucial for developing novel enzymatic processes and for screening potential inhibitors in drug discovery programs targeting carbohydrate-active enzymes.

These application notes provide an overview of this compound as a substrate for glycoside hydrolases, a summary of known enzymatic activities, and detailed protocols for performing enzyme assays.

Data Presentation: Glycoside Hydrolase Activity on this compound

While comprehensive kinetic data (Km, Vmax, kcat) for a wide range of glycoside hydrolases with this compound as the substrate is not extensively documented in a single repository, the following table summarizes the known activities of several enzymes on this substrate. The data is compiled from various studies and provides a comparative view of enzyme specificity.

Enzyme Name/Source OrganismGlycoside Hydrolase FamilySubstrate Specificity NotesQuantitative Data (Relative Activity %)Reference
β-Glucosidase (HGT-BG)GH3Broad specificity, hydrolyzes various β-linked disaccharides.100 (Laminaribiose), 70 (Gentiobiose), 60 (Cellobiose), 26 (Sophorose) [4]
β-Glucosidase (BglA)GH1Hydrolyzes pNPG, cellobiose, and sophorose.Qualitative activity confirmed.[1]
Intracellular β-GlucosidaseNot specifiedHydrolyzes cellobiose, sophorose, and p-nitrophenyl-β-D-glucopyranoside.Qualitative activity confirmed.[2]
Mycelial-associated β-GlucosidaseNot specifiedHydrolyzes sophorose.Qualitative activity confirmed.[3]

Note: The quantitative data for the β-Glucosidase from Aspergillus oryzae (HGT-BG) is presented as relative activity compared to its activity on laminaribiose, which was set to 100%. This provides a useful comparison of the enzyme's preference for different β-linked disaccharides.

Mandatory Visualization

Signaling Pathway: Sophorose in Cellulase Induction

Sophorose acts as a key signaling molecule in Trichoderma reesei, triggering a cascade of events that lead to the expression of cellulase genes. The simplified pathway below illustrates this process.

sophorose_induction cluster_extracellular Extracellular Space cluster_cell Fungal Cell Cellulose Cellulose Basal Cellulase Basal Cellulase Cellulose->Basal Cellulase Hydrolysis Sophorose Sophorose Basal Cellulase->Sophorose Transglycosylation Transporter Transporter Sophorose->Transporter Uptake Signaling Cascade Signaling Cascade Transporter->Signaling Cascade Activation Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activation Cellulase Genes Cellulase Genes Transcription Factors->Cellulase Genes Binding & Transcription Cellulase mRNA Cellulase mRNA Cellulase Genes->Cellulase mRNA Transcription Cellulase Enzymes Cellulase Enzymes Cellulase mRNA->Cellulase Enzymes Translation Extracellular Space Extracellular Space Cellulase Enzymes->Extracellular Space Secretion

Caption: Sophorose-mediated cellulase induction pathway in T. reesei.

Experimental Workflow: Glycoside Hydrolase Assay using this compound

The following diagram outlines the key steps for determining the kinetic parameters of a glycoside hydrolase using this compound as the substrate.

gh_assay_workflow Start Start Prepare Reagents 1. Prepare Reagents (this compound, Buffer, Enzyme, DNSA) Start->Prepare Reagents Set up Reactions 2. Set up Reactions (Varying [this compound]) Prepare Reagents->Set up Reactions Incubate 3. Incubate at Optimal Temperature and Time Set up Reactions->Incubate Stop Reaction 4. Stop Reaction (Add DNSA Reagent & Heat) Incubate->Stop Reaction Measure Absorbance 5. Measure Absorbance at 540 nm Stop Reaction->Measure Absorbance Calculate Product 7. Calculate Glucose Concentration Measure Absorbance->Calculate Product Generate Standard Curve 6. Generate Glucose Standard Curve Generate Standard Curve->Calculate Product Determine Kinetic Parameters 8. Determine Kinetic Parameters (Km, Vmax) using Michaelis-Menten plot Calculate Product->Determine Kinetic Parameters End End Determine Kinetic Parameters->End

Caption: Workflow for a glycoside hydrolase kinetic assay with this compound.

Experimental Protocols

Protocol 1: Determination of Glycoside Hydrolase Activity using the DNSA Method

This protocol describes a colorimetric assay to measure the activity of a glycoside hydrolase by quantifying the amount of reducing sugars (glucose) released from the hydrolysis of this compound. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars at high temperatures to produce a colored product that can be measured spectrophotometrically.

Materials:

  • This compound (Substrate)

  • Glycoside hydrolase (Enzyme)

  • Sodium acetate buffer (or other suitable buffer at optimal pH for the enzyme)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.

    • Add 30 g of sodium potassium tartrate tetrahydrate.

    • Slowly add 20 mL of 2 M sodium hydroxide.

    • Bring the final volume to 100 mL with distilled water.

    • Store in a dark bottle at 4°C.

  • D-Glucose (for standard curve)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

  • Water bath or heating block

  • Test tubes or microcentrifuge tubes

  • Pipettes

Procedure:

Part A: Glucose Standard Curve

  • Prepare a stock solution of D-glucose (e.g., 10 mM) in the assay buffer.

  • Create a series of glucose standards by diluting the stock solution to concentrations ranging from 0 to 10 mM.

  • To 100 µL of each glucose standard in a test tube, add 200 µL of DNSA reagent.

  • Incubate the tubes in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature.

  • Add 700 µL of distilled water to each tube and mix well.

  • Measure the absorbance of each standard at 540 nm.

  • Plot a graph of absorbance versus glucose concentration to generate the standard curve.

Part B: Enzyme Assay

  • Prepare a stock solution of this compound in the assay buffer at various concentrations (e.g., ranging from 0.1 to 10 times the expected Km).

  • Prepare a solution of the glycoside hydrolase in the assay buffer at a concentration that will yield a linear reaction rate over the desired time course.

  • For each substrate concentration, set up the following reaction in a microcentrifuge tube:

    • 90 µL of this compound solution

    • 10 µL of enzyme solution

  • Incubate the reaction mixtures at the optimal temperature for the enzyme for a fixed period (e.g., 10, 20, or 30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction by adding 200 µL of DNSA reagent to each tube.

  • Incubate the tubes in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature.

  • Add 700 µL of distilled water to each tube and mix well.

  • Measure the absorbance at 540 nm.

  • Use the glucose standard curve to determine the concentration of glucose produced in each reaction.

  • Calculate the initial reaction velocity (V0) for each substrate concentration.

  • Plot V0 versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: Screening for this compound Hydrolyzing Activity

This protocol provides a simple method for screening microbial cultures or purified enzyme fractions for their ability to hydrolyze this compound.

Materials:

  • This compound

  • Microbial culture supernatants or purified enzyme fractions

  • Appropriate buffer for the enzyme

  • DNSA reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of a 10 mM this compound solution in the appropriate buffer to each well.

  • Add 10 µL of the enzyme sample (culture supernatant or purified fraction) to each well. Include a negative control with buffer instead of the enzyme.

  • Incubate the plate at the desired temperature for 1-2 hours.

  • Add 100 µL of DNSA reagent to each well.

  • Seal the plate and incubate at 95-100°C for 10 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 540 nm.

  • An increase in absorbance compared to the negative control indicates the presence of reducing sugars and thus, this compound hydrolyzing activity.

Applications in Drug Development

The study of glycoside hydrolases that utilize this compound can be relevant to drug development in several ways:

  • Antifungal Drug Discovery: As sophorose is involved in the induction of cellulases in fungi, enzymes that metabolize sophorose could be potential targets for antifungal agents. Inhibiting these enzymes might disrupt the fungus's ability to utilize cellulose as a carbon source.

  • Enzyme Inhibitor Screening: The protocols described above can be adapted for high-throughput screening of compound libraries to identify inhibitors of specific glycoside hydrolases. This is relevant for various therapeutic areas where glycoside hydrolases are implicated in disease pathology.

  • Prodrug Activation: Glycoside hydrolases can be exploited for the targeted activation of prodrugs. A drug can be conjugated to a sophorose moiety, rendering it inactive. A specific glycoside hydrolase at the target site could then cleave the sophorose, releasing the active drug.

Conclusion

This compound is a valuable tool for researchers and professionals in the fields of enzymology, biotechnology, and drug development. Its role as a specific substrate for certain glycoside hydrolases and as a potent inducer of cellulase expression makes it a molecule of significant interest. The provided application notes and protocols offer a starting point for the investigation of glycoside hydrolase activity on this important disaccharide. Further research to elucidate the kinetic parameters of a wider range of enzymes with this compound will undoubtedly contribute to advancements in these fields.

References

Application Note: Purification of α-Sophorose from Sophorolipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophorolipids are microbially-produced glycolipid biosurfactants that have garnered significant attention due to their biodegradability, low toxicity, and production from renewable resources.[1] They consist of a hydrophilic sophorose headgroup linked to a hydrophobic fatty acid tail.[1][2] The core sophorose unit is a disaccharide composed of two glucose molecules linked by a β-1,2-glycosidic bond.[2][3] This disaccharide, α-sophorose, is a valuable molecule in its own right, notably for its role as a potent inducer of cellulase enzymes in fungi like Trichoderma reesei.[3] Given the increasing production scale of sophorolipids, they represent a viable starting material for the generation of purified α-sophorose.

This application note provides a detailed protocol for the purification of α-sophorose from sophorolipids via acid hydrolysis, followed by downstream purification steps.

Principle

The purification process is centered on the chemical cleavage of the β-glycosidic bond that links the sophorose moiety to the hydroxy fatty acid chain in the sophorolipid molecule. This is typically achieved through acid-catalyzed hydrolysis. The reaction releases free sophorose and the fatty acid. A common challenge is the subsequent hydrolysis of the desired sophorose product into two glucose molecules under the same acidic conditions.[4] Therefore, reaction conditions must be carefully managed to maximize sophorose yield. Following hydrolysis, the liberated fatty acids, which are immiscible in water, can be physically separated, leaving an aqueous solution of sugars. Further purification steps are then employed to isolate sophorose from the primary byproduct, glucose.

Experimental Workflow and Methodologies

The overall process for purifying α-sophorose from sophorolipids involves hydrolysis, separation of the lipid fraction, and purification of the aqueous fraction.

G Figure 1: Overall workflow for α-sophorose purification. cluster_0 Hydrolysis & Separation cluster_1 Purification cluster_2 Byproduct A Sophorolipid Solution (Acidic Form Preferred) B Acid Hydrolysis (e.g., H₂SO₄, Heat) A->B C Phase Separation (Decantation/Centrifugation) B->C D Aqueous Phase (Sophorose, Glucose, Acid) C->D H Fatty Acid Phase C->H E Optional: Glucose Removal (e.g., Yeast Fermentation) D->E F Chromatographic Purification (e.g., Carbon-Celite Column) E->F G Purified α-Sophorose F->G

Caption: Figure 1: Overall workflow for α-sophorose purification.

The chemical transformation at the core of this process is the hydrolysis of the sophorolipid.

G Figure 2: Acid hydrolysis of sophorolipid. SL Sophorolipid (Acidic Form) SOPH α-Sophorose SL->SOPH H⁺ / Heat FA Hydroxy Fatty Acid SL->FA H⁺ / Heat GLUC Glucose (x2) SOPH->GLUC Excess H⁺ / Heat

Caption: Figure 2: Acid hydrolysis of sophorolipid.

Protocol 1: Acid Hydrolysis of Sophorolipids

This protocol is based on methodologies described for the production of sophorose from sophorolipids in an aqueous medium with an acidic compound.[4][5] It is preferable to use sophorolipids in their acidic (open-chain) form rather than the lactonic form for this process.[4]

Materials:

  • Acidic sophorolipids

  • Sulphuric acid (H₂SO₄)

  • Deionized water

  • Reaction vessel with reflux condenser and stirring capability (e.g., round-bottom flask with magnetic stirrer and heating mantle)

  • Separatory funnel

Procedure:

  • Prepare an aqueous solution of acidic sophorolipids at a concentration of 200 g/L.[4]

  • Add sulphuric acid to the solution to a final concentration of 0.25% relative to the weight of the sophorolipid.[4]

  • Heat the mixture to boiling (approximately 100-110°C) under reflux with continuous stirring.[4][5]

  • Maintain the reaction for 5 to 24 hours. The reaction time is a critical parameter that influences the ratio of sophorose to glucose; shorter times favor sophorose, while longer times lead to increased hydrolysis of sophorose into glucose.[4][5] A 12-hour reaction has been documented.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel. Two distinct phases will be visible: an upper aqueous phase and a lower oily phase containing the liberated fatty acids.

  • Carefully separate and collect the upper aqueous phase (hydrolysate), which contains sophorose and glucose. The fatty acid phase can be collected for other uses.

Protocol 2: Purification of α-Sophorose from Hydrolysate

The aqueous hydrolysate contains the target α-sophorose, glucose, and residual acid. This protocol details methods to isolate the sophorose.

2.1 (Optional) Removal of Glucose by Fermentation

This step utilizes the yeast Saccharomyces cerevisiae to selectively consume glucose, converting it to ethanol, which can be easily removed.[5]

Materials:

  • Aqueous hydrolysate from Protocol 1

  • Sodium hydroxide (for pH adjustment)

  • Saccharomyces cerevisiae (baker's yeast)

  • Fermentation vessel

Procedure:

  • Neutralize the acidic hydrolysate to a pH suitable for yeast fermentation (pH 5.0-6.0) using a sodium hydroxide solution.

  • Inoculate the neutralized hydrolysate with Saccharomyces cerevisiae.

  • Allow the fermentation to proceed at room temperature or 30°C until glucose is consumed (this can be monitored by HPLC).

  • Remove the yeast cells by centrifugation or filtration. The resulting solution is enriched in sophorose.

2.2 Chromatographic Purification

For high-purity α-sophorose, chromatographic separation is necessary. Carbon-celite column chromatography is an effective method for separating sugars.[6][7]

Materials:

  • Aqueous hydrolysate (post-hydrolysis or post-fermentation)

  • Activated carbon

  • Celite 535

  • Chromatography column

  • Deionized water

  • Aqueous ethanol solutions (for elution gradient)

  • Rotary evaporator

Procedure:

  • Prepare a slurry of activated carbon and Celite (typically a 1:1 w/w ratio) in deionized water and pack it into a chromatography column.

  • Equilibrate the column by washing with several column volumes of deionized water.

  • Concentrate the sophorose-containing solution if necessary and load it onto the column.

  • Wash the column with deionized water to elute any remaining salts and some monosaccharides.

  • Elute the sophorose from the column using a stepwise or linear gradient of increasing ethanol concentration in water.

  • Collect fractions and analyze them for sophorose content using HPLC or TLC.

  • Pool the pure sophorose fractions and remove the solvent using a rotary evaporator to obtain the purified α-sophorose solid.

Data Presentation

Table 1: Example Hydrolysis Reaction Data This table summarizes quantitative results from a representative acid hydrolysis experiment.[4]

ParameterValue
Initial Sophorolipid Concentration200 g/L
Acid Catalyst (H₂SO₄)0.25% (w/w of sophorolipid)
Reaction TemperatureBoiling (Reflux)
Reaction Time12 hours
Final Product Concentration
α-Sophorose10.3 g/L
Glucose16.6 g/L
Sophorose in Total Sugars38% (by weight)

Table 2: Analytical Methods for Purity Assessment High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying sophorose and related sugars.[4][6]

ParameterDescription
Instrumentation Agilent 1200 HPLC or similar
Column Macherey-Nagel™ Nucleosil™ C18 EC (100 mm × 4.7 mm, 3 µm)[8]
Mobile Phase A: HPLC-grade waterB: Acetonitrile (ACN)
Gradient Example 30% ACN for 5 min, 30%–72% ACN over 30 min, followed by wash and equilibration steps[8]
Flow Rate 0.3 - 1.0 mL/min
Detector Diode Array Detector (DAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI)
Alternative Method High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) on a Carbopac PA20 column is also highly effective for sugar analysis.[6]

References

Application Notes and Protocols for α-Sophorose in the Study of Carbohydrate-Active Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a pivotal molecule in the study of carbohydrate-active enzymes (CAZymes). It is particularly renowned as a potent natural inducer of cellulase gene expression in various fungi, most notably in species of Trichoderma.[1][2][3] Its high inducing activity, even at low concentrations, makes it an invaluable tool for researchers investigating the mechanisms of enzyme induction, regulation of gene expression, and for the industrial production of cellulases for biofuel and other biotechnological applications.[1][3][4] This document provides detailed application notes and experimental protocols for the utilization of α-sophorose in CAZyme research.

Application 1: Induction of Cellulase Production in Trichoderma reesei

α-Sophorose is significantly more effective at inducing cellulase production than other common inducers like cellobiose and lactose.[1][2][3] It is recognized as one of the most powerful soluble inducers for Trichoderma reesei.[1][3]

Quantitative Data: Comparison of Cellulase Induction

The following table summarizes the relative effectiveness of different inducers on cellulase activity in Trichoderma reesei.

InducerConcentrationRelative Cellulase Activity (Filter Paper Activity - FPA)Fold Increase vs. LactoseFold Increase vs. CellobioseReference
Glucose20 g/LLow (baseline)--[1]
Lactose20 g/LModerate1.00-[1]
Cellobiose20 g/LModerate-1.00[1]
MGS (Glucose-Sophorose Mixture)20 g/LHigh1.645.26[1]
Sophorose1 mMHigh-~2500 (in T. viride)[2]

MGS: A mixture of glucose and sophorose obtained from the hydrolysis of stevioside.[1]

Experimental Protocol: Cellulase Induction in Trichoderma reesei

This protocol describes the induction of cellulase production in T. reesei using α-sophorose as the inducer.

1. Materials:

  • Trichoderma reesei strain (e.g., RUT-C30)

  • Mandels-Andreotti minimal medium

  • Glycerol (or other non-inducing carbon source)

  • α-Sophorose solution (sterile-filtered)

  • Shaker incubator

  • Sterile culture flasks

  • Centrifuge and sterile centrifuge tubes

  • Filter paper (Whatman No. 1)

  • Citrate buffer (0.05 M, pH 4.8)

  • DNS (3,5-dinitrosalicylic acid) reagent

  • Spectrophotometer

2. Pre-culture Preparation:

  • Inoculate T. reesei spores into a flask containing Mandels-Andreotti minimal medium with 1% (w/v) glycerol as the sole carbon source.

  • Incubate at 28-30°C in a shaker incubator at 200 rpm for 24-48 hours until a sufficient mycelial biomass is obtained.

3. Induction Phase:

  • Harvest the mycelia from the pre-culture by centrifugation (e.g., 5000 x g for 10 min) and wash with sterile, carbon-free Mandels-Andreotti medium to remove any residual glycerol.

  • Resuspend the mycelia in fresh Mandels-Andreotti medium containing a non-repressing carbon source like glycerol or sorbitol at a low concentration (e.g., 0.5% w/v).

  • Add sterile α-sophorose solution to the culture to a final concentration of 1 mM.[5]

  • Incubate the culture under the same conditions as the pre-culture (28-30°C, 200 rpm).

  • Collect samples of the culture supernatant at regular time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours) for cellulase activity assays.

4. Cellulase Activity Assay (Filter Paper Assay - FPA):

  • Prepare reaction mixtures containing 50 µL of the culture supernatant (crude enzyme), 1.0 mL of citrate buffer (pH 4.8), and a 1x6 cm strip of Whatman No. 1 filter paper (approximately 50 mg).

  • Incubate the reaction mixtures at 50°C for 60 minutes.

  • Stop the reaction by adding 3.0 mL of DNS reagent.

  • Boil the samples for 5 minutes, then cool to room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the amount of reducing sugar released using a glucose standard curve.

  • One unit of Filter Paper Activity (FPU) is defined as the amount of enzyme that releases 1 µmol of glucose from filter paper in 1 minute under the assay conditions.

Experimental Workflow for Cellulase Induction

G cluster_preculture Pre-culture cluster_induction Induction cluster_assay Cellulase Activity Assay preculture_inoculation Inoculate T. reesei spores in glycerol medium preculture_incubation Incubate 24-48h (28-30°C, 200 rpm) preculture_inoculation->preculture_incubation harvest_mycelia Harvest and wash mycelia preculture_incubation->harvest_mycelia resuspend_mycelia Resuspend mycelia in low carbon medium harvest_mycelia->resuspend_mycelia add_sophorose Add α-Sophorose (1 mM) resuspend_mycelia->add_sophorose induction_incubation Incubate and collect samples over time add_sophorose->induction_incubation fpa_assay Perform Filter Paper Assay (FPA) induction_incubation->fpa_assay measure_absorbance Measure absorbance at 540 nm fpa_assay->measure_absorbance calculate_activity Calculate FPU measure_absorbance->calculate_activity

Caption: Workflow for cellulase induction and activity measurement.

Application 2: Substrate for β-Glucosidase Activity Assays

α-Sophorose can serve as a natural substrate for β-glucosidases, enzymes that hydrolyze β-glycosidic bonds. Studying the kinetics of β-glucosidase with sophorose provides insights into the enzyme's substrate specificity and its role in the cellulase induction pathway.

Quantitative Data: Kinetic Parameters of β-Glucosidase

While specific Km and Vmax values for β-glucosidase with sophorose as a substrate are not always readily available in literature and can vary significantly between different enzymes, the following table provides a template for presenting such data. For comparison, kinetic parameters for a common synthetic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), are often reported.

Enzyme SourceSubstrateKm (mM)Vmax (nmol/min/mg)Reference
Sporothrix schenckiip-NPG44.1422.49[6]
Hypotheticalα-SophoroseData not availableData not available
Experimental Protocol: β-Glucosidase Activity Assay with α-Sophorose

This protocol outlines a method to determine β-glucosidase activity using α-sophorose as the substrate and measuring the released glucose.

1. Materials:

  • Purified or crude β-glucosidase preparation

  • α-Sophorose solution of known concentration

  • Citrate buffer (0.05 M, pH 4.8) or other appropriate buffer

  • Glucose oxidase-peroxidase (GOPOD) reagent or other glucose quantification kit

  • Spectrophotometer

  • Water bath or incubator

2. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • Variable concentrations of α-sophorose (e.g., 0.1 mM to 10 mM) dissolved in citrate buffer.

    • A fixed amount of β-glucosidase enzyme solution.

    • Citrate buffer to a final volume (e.g., 500 µL).

  • Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme solution.

  • Incubate for a fixed period (e.g., 10, 20, 30 minutes) during which the reaction is linear.

  • Stop the reaction by boiling for 5-10 minutes or by adding a chemical stop solution (e.g., 1 M sodium carbonate).

  • Include a control reaction for each sophorose concentration with heat-inactivated enzyme or without enzyme to account for any background glucose.

3. Glucose Quantification:

  • Use a commercial glucose assay kit (e.g., GOPOD) to measure the amount of glucose released in each reaction tube.

  • Follow the manufacturer's instructions for the glucose assay. Typically, this involves adding the assay reagent to a sample of the reaction mixture, incubating, and then measuring the absorbance at a specific wavelength (e.g., 510 nm for GOPOD).

  • Use a glucose standard curve to determine the concentration of glucose produced.

4. Data Analysis:

  • Calculate the initial reaction velocity (v) for each sophorose concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S], i.e., sophorose concentration).

  • Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax values.

Logical Relationship for β-Glucosidase Assay

G cluster_reaction Enzymatic Reaction cluster_quantification Glucose Quantification cluster_analysis Kinetic Analysis prepare_reaction Prepare reaction mix: α-Sophorose + Buffer add_enzyme Add β-Glucosidase prepare_reaction->add_enzyme incubate Incubate at optimal temperature add_enzyme->incubate stop_reaction Stop reaction incubate->stop_reaction add_gopod Add GOPOD reagent stop_reaction->add_gopod measure_absorbance Measure absorbance at 510 nm add_gopod->measure_absorbance determine_glucose Determine glucose concentration using standard curve measure_absorbance->determine_glucose plot_data Plot velocity vs. [Sophorose] determine_glucose->plot_data calculate_kinetics Calculate Km and Vmax plot_data->calculate_kinetics

Caption: Logical flow for determining β-glucosidase kinetics with α-sophorose.

Application 3: Investigating Cellulase Gene Expression Signaling Pathways

The induction of cellulase genes by α-sophorose involves a complex signaling cascade. While the complete pathway is still under investigation, key components have been identified. α-Sophorose is thought to be transported into the fungal cell where it triggers a series of events leading to the activation of transcription factors that bind to the promoter regions of cellulase genes.

Signaling Pathway for Sophorose-Mediated Cellulase Induction

The following diagram illustrates a simplified, proposed signaling pathway for cellulase induction by sophorose in Trichoderma.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus sophorose_ext α-Sophorose permease Sugar Permease sophorose_ext->permease Transport sophorose_int α-Sophorose permease->sophorose_int signaling_cascade Signaling Cascade (e.g., MAPK pathway) sophorose_int->signaling_cascade Triggers transcription_factor_active Active Transcription Factor signaling_cascade->transcription_factor_active Activates transcription_factor_inactive Inactive Transcription Factor (e.g., XYR1) transcription_factor_inactive->signaling_cascade gene_promoter Cellulase Gene Promoter transcription_factor_active->gene_promoter Binds to gene_expression Gene Transcription (cbh1, egl1, etc.) gene_promoter->gene_expression Initiates

Caption: Proposed signaling pathway for cellulase induction by α-sophorose.

Conclusion

α-Sophorose is a powerful and specific tool for researchers studying carbohydrate-active enzymes. Its primary application lies in the robust induction of cellulase gene expression, providing a model system for understanding gene regulation and for optimizing industrial enzyme production. Furthermore, its use as a natural substrate in enzyme assays allows for a more biologically relevant characterization of glycosidases. The protocols and data presented here offer a framework for the effective application of α-sophorose in CAZyme research.

References

Application Notes and Protocols for Alpha-Sophorose-Based Cellulase Induction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose, the most abundant biopolymer on Earth. The production of these enzymes is tightly regulated in cellulolytic microorganisms, such as the filamentous fungus Trichoderma reesei. Alpha-sophorose (2-O-β-D-glucopyranosyl-D-glucose), a disaccharide, is a potent natural inducer of cellulase gene expression.[1][2] Understanding the mechanisms of cellulase induction and developing robust assays to screen for inducers or genetically engineered microbial strains with enhanced cellulase production are critical for various biotechnological applications, including biofuel production, textile manufacturing, and drug development.

These application notes provide a detailed protocol for an this compound-based cellulase induction assay. The protocol covers the preparation of fungal mycelia, induction with this compound, and subsequent measurement of cellulase activity. Additionally, this document outlines the underlying signaling pathway and presents comparative data on the induction efficiency of various compounds.

Signaling Pathway of Cellulase Induction by this compound

The induction of cellulase expression by this compound in fungi like Trichoderma reesei is a complex process involving signal transduction pathways that lead to the transcriptional activation of cellulase-encoding genes. While the complete pathway is still under investigation, a key second messenger involved is cyclic AMP (cAMP).[3][4] The binding of sophorose to a membrane receptor is thought to trigger a signaling cascade that activates adenylate cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates transcription factors responsible for cellulase gene expression.

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Response sophorose α-Sophorose receptor Membrane Receptor sophorose->receptor Binding ac Adenylate Cyclase receptor->ac Activation atp ATP camp cAMP atp->camp Conversion pka_inactive Inactive PKA camp->pka_inactive Binding pka_active Active PKA pka_inactive->pka_active Activation tf_inactive Inactive Transcription Factors pka_active->tf_inactive Phosphorylation tf_active Active Transcription Factors tf_inactive->tf_active Activation dna Cellulase Genes tf_active->dna Binding & Transcriptional Activation mrna mRNA dna->mrna Transcription cellulase Cellulase Synthesis & Secretion mrna->cellulase Translation

Caption: Sophorose-induced cellulase gene expression signaling pathway.

Experimental Workflow

The experimental workflow for the this compound-based cellulase induction assay involves several key stages. It begins with the preparation of the fungal culture, followed by the induction phase where the culture is exposed to this compound. After a defined incubation period, the culture supernatant containing the secreted cellulases is harvested. Finally, the cellulase activity in the supernatant is quantified using a suitable substrate.

G A 1. Fungal Culture Preparation (e.g., Trichoderma reesei) B 2. Mycelia Harvesting & Washing A->B C 3. Resuspension in Induction Medium B->C D 4. Addition of α-Sophorose (Induction) C->D E 5. Incubation (Time course: e.g., 6, 14, 24h) D->E F 6. Supernatant Collection (Centrifugation) E->F G 7. Cellulase Activity Assay (e.g., DNS method) F->G H 8. Data Analysis (Quantification of reducing sugars) G->H

Caption: Experimental workflow for the cellulase induction assay.

Experimental Protocols

Part 1: Fungal Culture and Induction

Materials:

  • Trichoderma reesei strain (e.g., QM6a or Rut-C30)

  • Potato Dextrose Agar (PDA) plates

  • Mandels-Andreotti (MA) medium

  • This compound (≥95% purity)

  • Sterile distilled water

  • Shaker incubator

  • Centrifuge and sterile centrifuge tubes

  • Spectrophotometer

Protocol:

  • Inoculum Preparation:

    • Grow T. reesei on a PDA plate at 28-30°C for 5-7 days until sporulation.

    • Harvest spores by adding 10 mL of sterile distilled water to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.

  • Pre-culture:

    • Inoculate 100 mL of MA medium in a 500 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

    • Incubate at 28-30°C in a shaker incubator at 200 rpm for 48-72 hours, or until a sufficient mycelial mass is formed.

  • Mycelia Preparation for Induction:

    • Harvest the mycelia by filtration through sterile cheesecloth or by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the mycelial pellet twice with sterile distilled water to remove any residual medium components.

  • Induction:

    • Resuspend the washed mycelia in 100 mL of fresh MA medium lacking a carbon source to a final concentration of 1-2 g/L (dry weight).

    • Add this compound to the desired final concentration. An optimal concentration is reported to be 1 mM.[5]

    • For a time-course experiment, prepare multiple flasks and incubate at 28-30°C with shaking at 200 rpm.

    • Collect aliquots of the culture supernatant at different time points (e.g., 0, 6, 14, 24, and 48 hours) by centrifuging at 10,000 x g for 5 minutes at 4°C.

    • Store the supernatants at -20°C until the cellulase activity assay.

Part 2: Cellulase Activity Assay (DNS Method)

Materials:

  • Culture supernatants from the induction experiment

  • Whatman No. 1 filter paper strips (1 x 6 cm) or Carboxymethyl cellulose (CMC)

  • 0.05 M Citrate buffer (pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions (0.1 to 2.0 mg/mL)

  • Spectrophotometer

  • Heating block or water bath

Protocol:

  • Reaction Setup:

    • Prepare a set of test tubes for each supernatant sample, a blank, and glucose standards.

    • For the samples, add 0.5 mL of appropriately diluted culture supernatant to a test tube containing 1.0 mL of 0.05 M citrate buffer (pH 4.8) and a 1 x 6 cm strip of Whatman No. 1 filter paper (for total cellulase activity) or 1% (w/v) CMC (for endoglucanase activity).

    • For the blank, add 0.5 mL of sterile MA medium to a test tube with the buffer and substrate.

    • For the glucose standards, add 0.5 mL of each glucose standard solution to test tubes with 1.0 mL of citrate buffer.

  • Incubation:

    • Incubate all tubes at 50°C for 60 minutes.

  • Color Development:

    • Stop the enzymatic reaction by adding 3.0 mL of DNS reagent to each tube.

    • Boil the tubes for 5-15 minutes in a water bath until a color change (yellow to reddish-brown) is observed.

    • Cool the tubes to room temperature and add 20 mL of distilled water.

  • Measurement:

    • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

    • Subtract the blank absorbance from the sample and standard readings.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the glucose standards against their known concentrations.

    • Determine the concentration of reducing sugars (glucose equivalents) in the samples using the standard curve.

    • One unit (U) of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Data Presentation

The effectiveness of this compound as an inducer can be compared to other known inducers of cellulase production. The following table summarizes representative data on cellulase activity in T. reesei induced by different carbon sources.

InducerConcentrationIncubation Time (h)Relative Cellulase Activity (%)Fold Induction vs. LactoseReference
Glucose1% (w/v)72~5~0.03[1][6]
Cellobiose1% (w/v)72~19~0.19[1][6]
Lactose1% (w/v)721001.00[1][6]
α-Sophorose 1 mM 24 >500 >5.00 [1][2][6]
Glucose-Sophorose Mix1% (w/v)72~5265.26[1][6]

Note: The values presented are illustrative and can vary depending on the specific strain, culture conditions, and assay methods used.

Conclusion

This document provides a comprehensive protocol for conducting an this compound-based cellulase induction assay, a valuable tool for researchers in microbiology, biotechnology, and drug development. The detailed experimental procedures, along with the visualization of the signaling pathway and experimental workflow, offer a clear guide for implementing this assay. The provided quantitative data highlights the superior inducing capability of this compound compared to other common inducers, underscoring its importance in studies of cellulase regulation and for the development of efficient cellulase production systems.

References

Application Notes and Protocols: α-Sophorose in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of α-sophorose as a potent inducer of cellulase expression in the filamentous fungus Trichoderma reesei, a key organism in the production of enzymes for biofuel synthesis. The following sections detail the mechanism of action, experimental protocols, and expected outcomes for researchers leveraging α-sophorose to enhance the efficiency of lignocellulosic biomass conversion to biofuels.

Introduction: The Role of α-Sophorose in Cellulase Induction

Biofuel production from lignocellulosic biomass, such as agricultural residues and forestry waste, is a promising renewable energy strategy. A critical step in this process is the enzymatic hydrolysis of cellulose, the primary component of plant cell walls, into fermentable sugars. This is achieved through the action of cellulase enzymes. Trichoderma reesei is a workhorse for industrial cellulase production, and α-sophorose (a disaccharide of glucose) is the most potent known natural inducer of cellulase gene expression in this fungus.[1][2]

α-Sophorose triggers a signaling cascade that leads to the coordinated expression of cellulase genes, including those encoding cellobiohydrolases (CBH) and endoglucanases (EG).[3] This induction is significantly more potent than that achieved with other inducers like lactose or cellobiose.[1][2] Understanding and applying α-sophorose-mediated induction is therefore crucial for maximizing cellulase yields and improving the economic viability of cellulosic biofuels.

Signaling Pathway of Cellulase Induction by α-Sophorose

The induction of cellulase expression in T. reesei by α-sophorose is a complex process involving signal transduction pathways that upregulate the transcription of cellulase-encoding genes. While the complete pathway is still under investigation, key components have been identified. α-Sophorose is believed to be transported into the fungal cell where it triggers an increase in intracellular cyclic AMP (cAMP) levels.[4] This increase in cAMP is thought to activate protein kinases which in turn phosphorylate and activate transcription factors responsible for cellulase gene expression. Additionally, α-sophorose has a dual regulatory role: it not only induces cellulase synthesis but also represses the expression of β-glucosidase, an enzyme that can hydrolyze sophorose, thereby prolonging the induction signal.[5]

G α-Sophorose Signaling Pathway for Cellulase Induction cluster_extracellular Extracellular cluster_cell Fungal Cell Sophorose_ext α-Sophorose Sophorose_int Intracellular α-Sophorose Sophorose_ext->Sophorose_int Transport cAMP Increased cAMP Levels Sophorose_int->cAMP Stimulates beta_glucosidase β-glucosidase Repression Sophorose_int->beta_glucosidase PKA Protein Kinase A Activation cAMP->PKA TFs Transcription Factor Activation (e.g., XYR1) PKA->TFs Cellulase_genes Cellulase Gene Transcription (cbh1, egl1, etc.) TFs->Cellulase_genes Upregulates Cellulase_mRNA Cellulase mRNA Cellulase_genes->Cellulase_mRNA Transcription Cellulase_enzymes Secreted Cellulase Enzymes Cellulase_mRNA->Cellulase_enzymes Translation & Secretion G Experimental Workflow for Biofuel Production cluster_workflow start Start: T. reesei Spore Stock preculture 1. Pre-culture Growth start->preculture induction 2. Cellulase Induction with α-Sophorose preculture->induction harvest 3. Harvest Crude Cellulase induction->harvest hydrolysis 4. Enzymatic Hydrolysis of Biomass harvest->hydrolysis fermentation 5. Fermentation to Biofuel hydrolysis->fermentation analysis 6. Biofuel Quantification fermentation->analysis end_node End: Biofuel Yield Data analysis->end_node

References

Application Notes & Protocols: The α-Sophorose Signaling Pathway in Filamentous Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Application Notes

The filamentous fungus Trichoderma reesei is a primary industrial source of cellulases, enzymes vital for the conversion of lignocellulosic biomass into biofuels and other biochemicals. The production of these enzymes is tightly regulated by a complex signaling network. Among the most potent natural inducers of cellulase gene expression is α-sophorose (2-O-β-D-glucopyranosyl-D-glucose), a disaccharide formed via the transglycosylation of cellobiose during the initial stages of cellulose degradation.[1][2] Understanding the sophorose signaling pathway is critical for rationally engineering fungal strains for enhanced enzyme production and for identifying novel targets for antifungal drug development.

This document provides a detailed overview of the α-sophorose signaling cascade, quantitative data on its effects, and comprehensive protocols for its study. The pathway involves sophorose uptake by specific membrane transporters, activation of intracellular signaling cascades potentially involving cAMP, and the modulation of a suite of key transcription factors.[3][4] The central activator is the Zn(II)2Cys6 transcription factor XYR1, which is essential for the expression of cellulase and hemicellulase genes.[5][6] The activity of XYR1 is further modulated by other regulators, including the activator ACE3 and repressors like ACE1 and the carbon catabolite repressor CRE1, which ensures that cellulase genes are silenced in the presence of easily metabolizable sugars like glucose.[2][7][8][9]

By dissecting this pathway, researchers can devise strategies to bypass repressive mechanisms and constitutively activate cellulase production, thereby improving the economic viability of biomass conversion.

The α-Sophorose Signaling Pathway

The induction of cellulase genes by sophorose is a multi-step process involving sugar transport, signal transduction, and transcriptional regulation. While some components are well-characterized, the complete pathway remains an active area of research. The diagram below illustrates the current understanding of the key events.

Sophorose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm & Nucleus Sophorose α-Sophorose Transporter Sugar Transporter (e.g., Tr44175) Sophorose->Transporter Uptake Sophorose_in Intracellular α-Sophorose Transporter->Sophorose_in cAMP_PKA cAMP / PKA Pathway Sophorose_in->cAMP_PKA Activates XYR1 XYR1 (Activator) cAMP_PKA->XYR1 Activates ACE3 ACE3 (Activator) cAMP_PKA->ACE3 ? Cellulase_Genes Cellulase & Hemicellulase Genes (cbh1, egl1, etc.) XYR1->Cellulase_Genes Binds Promoter ACE3->Cellulase_Genes Binds Promoter CRE1 CRE1 (Repressor) CRE1->Cellulase_Genes Represses ACE1 ACE1 (Repressor) ACE1->Cellulase_Genes Represses Transcription Transcription & Translation Cellulase_Genes->Transcription Enzymes Secreted Cellulases Transcription->Enzymes

Caption: Overview of the α-sophorose signaling cascade in T. reesei.

Quantitative Data Summary

The induction by sophorose and the roles of various regulators have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of Inducers on Cellulase Activity and Gene Expression.

Inducer/Condition Target Organism/Strain Fold Change/Effect Reference(s)
Glucose-Sophorose Mix Cellulase Activity T. reesei RUT C30 1.64-fold higher than lactose [10][11]
Glucose-Sophorose Mix Cellulase Activity T. reesei RUT C30 5.26-fold higher than cellobiose [10][11]
70 mM Sr²⁺ (activates ACE3) cbh1 transcription T. reesei RUT-C30 ~5.5-fold increase [9]
70 mM Sr²⁺ (activates ACE3) egl1 transcription T. reesei RUT-C30 ~5.2-fold increase [9]
70 mM Sr²⁺ (activates ACE3) ace3 transcription T. reesei RUT-C30 ~2.7-fold increase [9]

| 0.05 mM Sophorose Analog | Cellulase Production | T. reesei Rut-C30 | Potent induction (28x sophorose) |[12] |

Table 2: Role of Transcription Factors in Sophorose-Mediated Induction.

Gene Modification Condition Target Gene(s) Effect on Transcription Reference(s)
Δxyr1 Sophorose Induction cbh1, cbh2, egl1 Induction completely abolished [6]
Δace1 Sophorose Induction cbh1, cbh2, egl1 Increased expression levels [13]
Δcre1 Sophorose Induction CAZy, TFs, Transporters Altered expression profiles [2]

| Disruption of ace2 | Sophorose Induction | Cellulase Genes | No significant effect |[8] |

Experimental Protocols

Protocol 1: Fungal Culture and Sophorose Induction

This protocol describes the standard procedure for inducing cellulase gene expression in T. reesei using sophorose.

Protocol1_Workflow Start Start: T. reesei Spore Suspension PreCulture 1. Pre-culture in Glycerol Medium (e.g., 48h, 30°C, 200 rpm) Start->PreCulture HarvestMycelia 2. Harvest Mycelia (Filtration/Centrifugation) PreCulture->HarvestMycelia WashMycelia 3. Wash Mycelia (Sterile water or buffer) HarvestMycelia->WashMycelia Transfer 4. Transfer to Induction Medium (No carbon source) WashMycelia->Transfer Induce 5. Add Sophorose (Final concentration 1-2 mM) Transfer->Induce Incubate 6. Incubate for Time Course (e.g., 0, 2, 4, 6, 12 hours) Induce->Incubate HarvestSamples 7. Harvest Samples (Mycelia for RNA/Protein, Supernatant for enzymes) Incubate->HarvestSamples End End: Samples ready for analysis HarvestSamples->End

Caption: Workflow for sophorose induction of cellulase expression.

Materials:

  • Trichoderma reesei strain (e.g., QM9414, Rut-C30)

  • Minimal Medium (MM) with 1% (v/v) glycerol as the carbon source

  • Induction Medium (MM without a carbon source)

  • Sterile α-sophorose stock solution (e.g., 100 mM)

  • Shaking incubator, sterile flasks, filtration unit or centrifuge

Procedure:

  • Pre-culture: Inoculate 100 mL of MM with 1% glycerol in a 500 mL flask with 1x10⁸ T. reesei spores. Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a sufficient mycelial mass is formed.

  • Harvest Mycelia: Harvest the mycelia by filtering through sterile cheesecloth or by centrifugation at 4,000 x g for 10 minutes.

  • Wash: Wash the mycelial pellet twice with sterile, carbon-free Induction Medium to remove any residual glycerol.

  • Induction: Resuspend the washed mycelia in 100 mL of fresh, pre-warmed (30°C) Induction Medium to a final concentration of approximately 2-5 g/L (dry weight).

  • Allow the culture to equilibrate for 1 hour in the shaking incubator.

  • Add sterile α-sophorose to a final concentration of 1-2 mM to initiate induction.[14]

  • Time Course Sampling: At designated time points (e.g., 0, 2, 4, 6, 12, 24 hours), aseptically remove aliquots.

    • Separate the mycelia from the supernatant via filtration or centrifugation.

    • Immediately freeze the mycelia in liquid nitrogen for subsequent RNA or protein extraction.

    • Store the supernatant at -20°C for cellulase activity assays.

Protocol 2: Measurement of Cellulase Activity (DNS Method)

This protocol measures total cellulase activity (Filter Paper Activity, FPA) by quantifying the release of reducing sugars from filter paper using the dinitrosalicylic acid (DNS) method.

Materials:

  • Culture supernatant (from Protocol 1)

  • Whatman No. 1 filter paper strips (1 x 6 cm, ~50 mg)

  • 0.05 M Sodium Citrate buffer, pH 4.8

  • DNS Reagent (10 g 3,5-dinitrosalicylic acid, 2 g phenol, 0.5 g sodium sulfite, 10 g NaOH, 300 g sodium potassium tartrate in 1 L H₂O)

  • Glucose standard solutions (0-2 mg/mL)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, add 1.0 mL of 0.05 M citrate buffer (pH 4.8), a 50 mg strip of filter paper, and 0.5 mL of appropriately diluted culture supernatant.

  • Incubation: Incubate the reaction mixture in a water bath at 50°C for exactly 60 minutes.

  • Stop Reaction: Stop the reaction by adding 3.0 mL of DNS reagent.

  • Color Development: Boil the tubes for 5-10 minutes. A color change from yellow to reddish-brown will occur.

  • Cooling & Dilution: Cool the tubes to room temperature and add 20 mL of distilled water.

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: Determine the amount of glucose released by comparing the absorbance to a standard curve prepared with glucose solutions. One International Unit (IU) of FPA is defined as the amount of enzyme that releases 1 µmol of reducing sugar (as glucose) per minute under the assay conditions.[10]

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol details the quantification of cellulase and regulator gene transcripts from sophorose-induced mycelia.

Materials:

  • Frozen mycelia (from Protocol 1)

  • RNA extraction kit suitable for fungi (e.g., TRIzol, RNeasy Plant Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., cbh1, egl1, xyr1, ace3) and a reference gene (e.g., actin, act1)

Procedure:

  • RNA Extraction:

    • Grind ~100 mg of frozen mycelia to a fine powder in liquid nitrogen using a mortar and pestle.

    • Extract total RNA using a suitable kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix: 10 µL SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

    • Run the reaction on a qRT-PCR instrument with a standard thermal cycling program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of target genes to the reference gene.[15]

Protocol 4: Nuclear Protein Extraction from Filamentous Fungi

This protocol is for isolating nuclear extracts for use in DNA-binding assays like EMSA. It requires mechanical disruption of the fungal cell wall.

Protocol4_Workflow Start Start: Frozen Mycelia Grind 1. Grind Mycelia in Liquid N₂ Start->Grind Resuspend 2. Resuspend in Hypotonic Buffer (Buffer A + Protease Inhibitors) Grind->Resuspend Homogenize 3. Homogenize (Dounce) Resuspend->Homogenize Centrifuge1 4. Low-Speed Centrifugation (Pellet Nuclei) Homogenize->Centrifuge1 CollectCyto 5. Collect Supernatant (Cytoplasmic Extract) Centrifuge1->CollectCyto Supernatant WashNuclei 6. Wash Nuclear Pellet Centrifuge1->WashNuclei Pellet ResuspendNuclei 7. Resuspend Pellet in High-Salt Nuclear Extraction Buffer (Buffer C) WashNuclei->ResuspendNuclei Incubate 8. Incubate on Ice with Agitation ResuspendNuclei->Incubate Centrifuge2 9. High-Speed Centrifugation Incubate->Centrifuge2 CollectNuclear 10. Collect Supernatant (Nuclear Extract) Centrifuge2->CollectNuclear End End: Quantify and Store Nuclear Extract CollectNuclear->End

Caption: Workflow for nuclear protein extraction from fungal mycelia.

Materials:

  • Frozen mycelia (~1 g)

  • Liquid nitrogen, mortar and pestle

  • Dounce homogenizer

  • Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, pH 7.9

  • Buffer C (High-Salt Extraction Buffer): 20 mM HEPES, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, pH 7.9

  • Protease Inhibitor Cocktail (PIC)

  • Refrigerated centrifuge

Procedure:

  • Cell Disruption: Grind ~1 g of frozen mycelia to a fine powder in liquid nitrogen.

  • Lysis: Transfer the powder to a pre-chilled Dounce homogenizer and add 5 mL of ice-cold Buffer A supplemented with PIC. Allow to thaw on ice.

  • Homogenization: Homogenize with 15-20 strokes of the pestle to release the nuclei.

  • Isolate Nuclei: Transfer the homogenate to a centrifuge tube and spin at 4,000 x g for 15 min at 4°C. The pellet contains the crude nuclei.

  • Nuclear Lysis: Discard the supernatant. Resuspend the nuclear pellet in 1 mL of ice-cold Buffer C supplemented with PIC.

  • Extraction: Incubate on a rocking platform for 30-45 minutes at 4°C to allow the high salt to extract nuclear proteins.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Collect Extract: Carefully transfer the supernatant, which is the nuclear extract, to a pre-chilled tube.

  • Quantify and Store: Determine the protein concentration (e.g., Bradford assay) and store aliquots at -80°C.[16][17][18][19]

Protocol 5: Electrophoretic Mobility Shift Assay (EMSA)

This protocol is designed to test the binding of the XYR1 transcription factor from a nuclear extract to the promoter of a target gene, such as cbh1.

Materials:

  • Nuclear extract (from Protocol 4)

  • Biotin- or ³²P-labeled DNA probe (~30-50 bp) containing the XYR1 binding site (consensus: 5'-GGC(A/T)₃-3').[7][20]

  • Unlabeled "cold" competitor probe (identical sequence to the labeled probe)

  • Unlabeled non-specific competitor probe (different sequence)

  • Poly(dI-dC)

  • 10X EMSA Binding Buffer: 100 mM Tris-HCl, 500 mM KCl, 10 mM DTT, pH 7.5

  • Native polyacrylamide gel (5-6%) in 0.5X TBE buffer

  • Loading dye (e.g., 6X, Ficoll-based)

  • Detection system for biotin (streptavidin-HRP and chemiluminescent substrate) or autoradiography film for ³²P

Procedure:

  • Probe Design: Design a double-stranded DNA probe corresponding to a region of the cbh1 promoter known to contain a putative XYR1 binding site (e.g., 5'-...CGGCTAA...-3'). Synthesize and label the probe.

  • Binding Reaction: On ice, assemble the following in a final volume of 20 µL:

    • 2 µL 10X EMSA Binding Buffer

    • 1 µL Poly(dI-dC) (1 µg/µL)

    • 5-10 µg Nuclear Extract

    • For competition assays: 1 µL of 100x unlabeled cold or non-specific competitor

    • Nuclease-free water to 19 µL

    • Incubate for 10 minutes on ice.

    • Add 1 µL of labeled probe (~20-50 fmol).

    • Incubate for 20-30 minutes at room temperature.

  • Electrophoresis:

    • Add 4 µL of 6X loading dye to each reaction.

    • Load samples onto a pre-run native polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at 100-150 V for 1.5-2 hours at 4°C.

  • Transfer and Detection:

    • Transfer the DNA from the gel to a positively charged nylon membrane.

    • Detect the labeled probe using the appropriate method (chemiluminescence or autoradiography).

  • Interpretation: A "shifted" band (slower migrating) that is present in the lane with nuclear extract but absent or diminished in the presence of the cold competitor (but not the non-specific competitor) indicates a specific protein-DNA interaction.[21]

References

Application Notes and Protocols for the Analytical Detection of α-Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-sophorose (α-D-Glucopyranosyl-(1→2)-α-D-glucopyranose) is a disaccharide of significant interest in various fields, including biotechnology and drug development. It is a known potent inducer of cellulase gene expression in fungi such as Trichoderma reesei and is a component of sophorolipids, which have applications as biosurfactants and potential therapeutic agents.[1][2][3] Accurate and reliable analytical methods for the detection and quantification of α-sophorose are crucial for research, quality control, and process optimization.

These application notes provide detailed methodologies for the analysis of α-sophorose using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), enzymatic assays, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Quantitative Method Comparison

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical quantitative performance of the described methods for sugar analysis, providing a general reference for α-sophorose detection.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Notes
HPLC-RID 0.01–0.17 mg/mL[4]0.03–0.56 mg/mL[4]>0.99[5][6]81–121%[5]Robust and widely available, but less sensitive than other methods.
HPAEC-PAD low-picomole quantities[7]Not explicitly found>0.99Not explicitly foundHigh resolution and sensitivity for carbohydrates without derivatization.[7]
GC-MS (derivatized) 0.03 mg/L (for lactulose)[4]0.1 mg/L (general estimate)>0.99[4]92–125%[4]High sensitivity and specificity, but requires derivatization.
Enzymatic Assay Dependent on substrate and detection methodDependent on substrate and detection methodTypically linear in a defined rangeNot explicitly foundHighly specific, suitable for high-throughput screening.
Quantitative NMR (qNMR) Analyte dependentAnalyte dependentInherently linear[5]Not explicitly foundA primary ratio method, highly accurate and does not require a calibration curve with a certified standard.[8]

Signaling Pathway: Sophorose-Induced Cellulase Expression in Trichoderma reesei

This compound is a key signaling molecule in the fungus Trichoderma reesei, where it acts as a potent inducer of cellulase gene expression.[9][10][11] This signaling pathway is of significant industrial importance for the production of cellulolytic enzymes used in biofuel production and other biotechnological applications. The pathway is thought to involve the activation of a signal transduction cascade that leads to the transcription of cellulase genes. Evidence suggests the involvement of the second messenger cyclic AMP (cAMP) in this process.[1][2]

sophorose_signaling cluster_extracellular Extracellular cluster_cell Trichoderma reesei Cell cluster_nucleus sophorose α-Sophorose transporter Sugar Transporter sophorose->transporter Uptake sophorose_in Intracellular α-Sophorose transporter->sophorose_in adenylyl_cyclase Adenylyl Cyclase sophorose_in->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates transcription_factors Transcription Factors (e.g., XYR1, ACE2) pka->transcription_factors Phosphorylates & Activates nucleus Nucleus transcription_factors->nucleus Translocation cellulase_genes Cellulase Genes (e.g., cbh1, egl1) transcription_factors->cellulase_genes Binds to promoter regions mrna mRNA cellulase_genes->mrna Transcription cellulase Cellulase Enzymes mrna->cellulase Translation cellulase->sophorose Secreted

Sophorose-induced cellulase expression pathway.

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol provides a general method for the quantification of disaccharides like α-sophorose in aqueous samples.

Experimental Workflow:

Workflow for HPLC-RID analysis of sophorose.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing α-sophorose in deionized water or an appropriate solvent.

    • For complex matrices, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering substances.

    • Filter the sample through a 0.45 µm syringe filter before injection.[6]

    • Prepare a series of calibration standards of α-sophorose in the expected concentration range of the samples.

  • HPLC Conditions:

    • Column: Amino-propyl or amide-based column (e.g., 4.6 x 250 mm, 5 µm).[6][12]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[5][6] The exact ratio may need optimization depending on the column and specific separation requirements.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Detection:

    • Refractive Index Detector (RID). The detector temperature should be maintained stable and similar to the column temperature.

  • Quantification:

    • Identify the α-sophorose peak based on the retention time of a pure standard.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of α-sophorose in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity for α-sophorose analysis but requires a derivatization step to increase the volatility of the sugar.

Experimental Workflow:

Workflow for GC-MS analysis of sophorose.

Methodology:

  • Sample Preparation and Derivatization (Silylation):

    • Lyophilize the aqueous sample containing α-sophorose to complete dryness.

    • To the dried sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

  • Quantification:

    • Identify the derivatized α-sophorose peaks based on their retention times and characteristic mass spectra.

    • For quantitative analysis, use an internal standard (e.g., phenyl-β-D-glucopyranoside) added before derivatization.

    • Create a calibration curve by plotting the ratio of the peak area of the α-sophorose derivative to the internal standard against the concentration of the α-sophorose standards.

Enzymatic Assay using β-Glucosidase

This protocol outlines a colorimetric assay for the quantification of α-sophorose based on its hydrolysis by β-glucosidase to glucose, which is then quantified.

Experimental Workflow:

G cluster_0 Enzymatic Hydrolysis cluster_1 Glucose Quantification (GOPOD Assay) sophorose α-Sophorose b_glucosidase β-Glucosidase glucose Glucose (2 eq.) b_glucosidase->glucose Hydrolysis gopod Glucose Oxidase/ Peroxidase Reagent colored_product Colored Product (Abs @ 510 nm) gopod->colored_product Oxidation

Principle of the enzymatic assay for sophorose.

Methodology:

  • Reagents:

    • β-Glucosidase (from almonds or a microbial source).

    • Citrate buffer (50 mM, pH 5.0).

    • Glucose oxidase/peroxidase (GOPOD) reagent.

    • α-Sophorose standards.

  • Procedure:

    • Hydrolysis Step:

      • In a microcentrifuge tube, mix 50 µL of the sample or α-sophorose standard with 50 µL of β-glucosidase solution (e.g., 1 U/mL in citrate buffer).

      • Incubate at 37 °C for 30-60 minutes to allow for complete hydrolysis of α-sophorose to glucose.

      • Prepare a sample blank for each sample by adding 50 µL of citrate buffer instead of the enzyme solution.

    • Glucose Quantification Step:

      • To each tube from the hydrolysis step, add 1.0 mL of GOPOD reagent.

      • Incubate at 37 °C for 20 minutes.

      • Measure the absorbance at 510 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the sample blank from the absorbance of the corresponding sample.

    • Create a standard curve of absorbance versus glucose concentration (note that 1 mole of sophorose yields 2 moles of glucose).

    • Determine the concentration of glucose in the samples from the standard curve and then calculate the initial concentration of α-sophorose.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide accurate quantification of α-sophorose without the need for a specific α-sophorose calibration standard if a certified internal standard is used.

Experimental Workflow:

Workflow for qNMR analysis of sophorose.

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample containing α-sophorose and a certified internal standard (e.g., maleic acid or DSS) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

      • A calibrated 90° pulse.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[14]

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal for α-sophorose (e.g., an anomeric proton) and a signal from the internal standard.

  • Calculation:

    • The concentration or purity of α-sophorose can be calculated using the following formula:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • analyte = α-Sophorose

    • std = Internal Standard

Conclusion

The analytical methods described provide a comprehensive toolkit for the detection and quantification of α-sophorose. The choice of method will be dictated by the specific research or application needs. HPLC-RID offers a robust and straightforward approach for routine analysis. GC-MS provides higher sensitivity and structural confirmation but requires derivatization. Enzymatic assays are highly specific and suitable for screening purposes. Finally, qNMR stands out as a primary method for accurate purity and concentration determination without the need for an identical standard. The provided protocols and data serve as a valuable resource for researchers and professionals working with this important disaccharide.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Cellulase Induction with α-Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during cellulase induction using alpha-sophorose.

Frequently Asked Questions (FAQs)

Q1: What is α-sophorose and why is it considered a superior inducer for cellulase production?

A1: Sophorose is a disaccharide composed of two glucose units linked by an unusual β-1,2 glycosidic bond.[1] It is recognized as the most potent natural inducer of cellulase gene expression in many filamentous fungi, particularly in species of Trichoderma.[2][3] Its high efficiency is a significant advantage over other inducers like lactose or cellobiose; for instance, sophorose can be up to 2,500 times more active than cellobiose in inducing cellulase synthesis.[4] This potent activity allows for high cellulase yields at very low concentrations, making it a valuable tool in research and industrial applications.[2][5]

Q2: What is the basic mechanism of cellulase induction by sophorose?

A2: The induction process begins with the uptake of sophorose from the culture medium into the fungal cell, a process facilitated by a specific β-diglucoside permease.[6] Once inside the cell, sophorose acts as a signaling molecule, triggering a complex cascade that leads to the activation of key transcription factors (TFs). These TFs then bind to the promoter regions of cellulase-encoding genes, initiating their transcription and subsequent translation into cellulase enzymes, which are then secreted from the cell.[7][8] The presence of sophorose in the medium is required for the continuous synthesis of the enzymes.[9]

Q3: What is a recommended starting concentration for α-sophorose in an induction experiment?

A3: The optimal concentration can vary between fungal strains, but a common and effective starting point for cellulase induction in Trichoderma viride is 1x10⁻³ M (1 mM).[10] It is crucial to optimize this concentration for your specific strain and experimental conditions, as both lower and higher concentrations may lead to suboptimal results.

Q4: Is sophorose consumed by the fungus during the induction process?

A4: Yes, sophorose is actively metabolized by the fungus.[9] Studies have shown that after an initial lag period, sophorose is taken up and catabolized, with a half-life in the medium of less than 5 hours.[9] Because continuous presence of the inducer is necessary for sustained cellulase production, the rapid metabolism of sophorose explains why several small, periodic additions can induce more cellulase than a single large dose.[9]

Troubleshooting Guide for Low Cellulase Induction

Problem: I have added α-sophorose to my fungal culture, but the resulting cellulase activity is very low or non-existent.

This common issue can arise from several factors related to the inducer, culture conditions, or the fungal strain itself. The following troubleshooting steps will help you diagnose and resolve the problem.

Step 1: Verify and Optimize α-Sophorose Concentration
  • Possible Cause: The concentration of α-sophorose is outside the optimal range for your specific fungal strain. While sophorose is a potent inducer, both excessively high and low concentrations can lead to poor induction.[9][10] The organism may rapidly consume a low dose before significant induction occurs, while a very high concentration might have inhibitory effects.[9]

  • Solution:

    • Perform a dose-response experiment. Set up parallel cultures and test a range of α-sophorose concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, and 5 mM) to identify the optimal level for your strain.

    • Consider a fed-batch strategy. Since sophorose is metabolized, providing it in several smaller doses over time may sustain induction more effectively than a single dose.[9]

Step 2: Evaluate and Adjust Culture Conditions
  • Possible Cause: The physical and chemical parameters of your culture medium are not optimal for cellulase production, even in the presence of an inducer. Key parameters include pH, temperature, and aeration.

  • Solution:

    • pH Optimization: The optimal pH for cellulase production varies by species but is often in the acidic range (e.g., pH 5.0-6.5 for Trichoderma sp.).[11] Ensure your medium is buffered appropriately and monitor the pH throughout the fermentation, as fungal metabolism can cause it to drift.

    • Temperature Optimization: Most cellulase-producing fungi have an optimal temperature range for growth and enzyme production, typically between 28°C and 50°C.[12][13] Verify the optimal temperature for your strain and ensure your incubator is calibrated correctly.

    • Aeration and Agitation: Cellulase production is an aerobic process. Ensure adequate oxygen supply by using baffled flasks and optimizing the shaker speed. Poor aeration can severely limit enzyme synthesis.

Step 3: Check for the Presence of Catabolite Repressors
  • Possible Cause: The presence of easily metabolizable carbon sources, primarily glucose, can inhibit the expression of cellulase genes through a mechanism known as carbon catabolite repression (CCR).[10] If glucose is present in your medium, the induction machinery will not be activated, regardless of the presence of sophorose.

  • Solution:

    • Use a Repression-Resistant Strain: If possible, use a mutant strain, such as Trichoderma reesei Rut C30, which has a mutated cre1 gene and is less sensitive to glucose repression.[2]

    • Deplete the Primary Carbon Source: Design your experiment in two stages. First, grow the fungal mycelia on a carbon source like glycerol or a limited amount of glucose. Then, transfer the washed mycelia to a new induction medium that contains sophorose but lacks glucose.

    • Monitor Glucose Levels: Analytically measure the glucose concentration in your medium to ensure it is fully depleted before adding the inducer.

Step 4: Investigate Potential Proteolytic Degradation
  • Possible Cause: The fungus co-secretes proteases into the medium, which can degrade the newly synthesized cellulase enzymes, leading to a net loss of activity, especially in later stages of fermentation.[14]

  • Solution:

    • Optimize Fermentation Time: Harvest the culture supernatant earlier. Create a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the point of maximum cellulase activity before degradation becomes significant.

    • Add Protease Inhibitors: While this can be costly, adding protease inhibitors to the medium can protect the cellulases.

    • Use a Protease-Deficient Strain: If available, engineered strains with key protease genes deleted can significantly increase the stability and yield of secreted cellulases.[14]

Data Presentation: Inducer Efficiency Comparison

The following table summarizes data on the effectiveness of different soluble inducers on cellulase production in Trichoderma reesei Rut C30, highlighting the superior performance of sophorose.

Inducer (at 10 g/L)Resulting Filter Paper Activity (FPA)Fold-Increase vs. LactoseFold-Increase vs. Cellobiose
Mixture of Glucose and Sophorose (MGS) High1.64x5.26x
LactoseMedium1.00x (Baseline)3.21x
CellobioseLow0.31x1.00x (Baseline)
Glucose (Control)Very Low / Marginal--
(Data adapted from studies on T. reesei Rut C30, which is resistant to glucose repression. Results show that a sophorose-containing mixture is a significantly more potent inducer than lactose or cellobiose).[2][15][16]

Experimental Protocols

Standard Protocol for α-Sophorose Induction in Shake Flasks

This protocol provides a general methodology for inducing cellulase production in a laboratory setting using Trichoderma reesei.

1. Media Preparation:

  • Growth Medium (e.g., Mandel's Medium): Prepare a basal salt medium containing a non-inducing carbon source like 1% glycerol. Autoclave for sterilization.

  • Induction Medium: Prepare the same basal salt medium but without a carbon source. This will be used to resuspend the mycelia for induction.

2. Inoculum and Mycelia Growth:

  • Inoculate 50 mL of sterile growth medium in a 250 mL baffled flask with fungal spores or a mycelial plug.

  • Incubate at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours, or until sufficient biomass has formed.

3. Induction Phase:

  • Harvest the mycelia by sterile filtration or centrifugation.

  • Wash the mycelia twice with sterile basal salt medium (without any carbon source) to remove any residual glycerol.

  • Resuspend the washed mycelia in 50 mL of sterile induction medium in a new 250 mL baffled flask.

  • Prepare a sterile stock solution of α-sophorose (e.g., 100 mM in water, filter-sterilized).

  • Add the α-sophorose stock solution to the mycelial suspension to achieve the desired final concentration (e.g., 1 mM).

  • Incubate the culture under the same temperature and shaking conditions as the growth phase.

4. Sampling and Analysis:

  • Aseptically collect 1 mL samples of the culture supernatant at regular time intervals (e.g., 12, 24, 48, 72, 96 hours).

  • Centrifuge the samples to pellet any remaining cells.

  • Measure the total cellulase activity (Filter Paper Activity - FPA) of the supernatant using the dinitrosalicylic acid (DNS) method to quantify the amount of reducing sugars released from a filter paper substrate.[2] One unit (IU) of FPA is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute.[2]

Visualizations and Workflows

Signaling_Pathway cluster_extracellular cluster_cell Fungal Cell cluster_nucleus Nucleus S_out α-Sophorose (Extracellular) Permease β-diglucoside Permease S_out->Permease Uptake Membrane Cell Membrane S_in α-Sophorose (Intracellular) Permease->S_in Cascade Signaling Cascade S_in->Cascade Activates TF Transcription Factors (e.g., XYR1) Cascade->TF Activates DNA Cellulase Genes TF->DNA Binds to Promoter Nucleus Nucleus mRNA mRNA DNA->mRNA Transcription Ribosome Translation (Ribosome) mRNA->Ribosome Enzyme Cellulase Enzymes Ribosome->Enzyme Translation Secretion Secretion Pathway Enzyme->Secretion Enzyme_out Secreted Cellulases Secretion->Enzyme_out Exits Cell Experimental_Workflow A 1. Prepare Growth & Induction Media B 2. Inoculate & Grow Mycelia (e.g., 48-72h on Glycerol) A->B C 3. Harvest & Wash Mycelia B->C D 4. Resuspend in Induction Medium C->D E 5. Add Sterile α-Sophorose (e.g., to 1 mM) D->E F 6. Incubate with Shaking (Time-course sampling) E->F G 7. Collect Supernatant Samples F->G H 8. Perform Cellulase Activity Assay (e.g., FPA using DNS method) G->H I 9. Analyze & Plot Data (Activity vs. Time) H->I Troubleshooting_Flowchart Start Start: Low Cellulase Activity Q1 Is α-sophorose concentration optimized? Start->Q1 A1 Action: Perform dose- response experiment. Q1->A1 No Q2 Are culture conditions (pH, Temp, Aeration) optimal? Q1->Q2 Yes A1->Q2 A2 Action: Calibrate equipment. Optimize each parameter. Q2->A2 No Q3 Is a catabolite repressor (e.g., glucose) present? Q2->Q3 Yes A2->Q3 A3 Action: Use washed mycelia or a repression-resistant strain. Q3->A3 Yes Q4 Could proteases be degrading the cellulase? Q3->Q4 No A3->Q4 A4 Action: Perform time-course to find peak activity. Use protease-deficient strain. Q4->A4 Possibly End Problem Resolved Q4->End No A4->End

References

Technical Support Center: Optimizing α-Sophorose Concentration for Enzyme Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing α-sophorose concentration in enzyme production experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal results.

Frequently Asked Questions (FAQs)

Q1: What is α-sophorose and what is its primary role in enzyme production?

A1: α-Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a disaccharide that is a highly effective inducer of cellulolytic enzymes, particularly in filamentous fungi like Trichoderma reesei.[1][2] Its primary role is to trigger the expression of genes encoding for cellulases, leading to their synthesis and secretion.[1][3] Sophorose is considered one of the most potent natural inducers of cellulase.[2]

Q2: How does sophorose compare to other inducers like lactose or cellobiose?

A2: Sophorose is significantly more potent than other common inducers. For instance, in T. reesei, a mixture containing sophorose induced cellulase activity that was 1.64 times higher than that induced by lactose and 5.26 times higher than that induced by cellobiose.[4][2]

Q3: What is the general mechanism of sophorose-mediated enzyme induction?

A3: The induction process begins with the uptake of sophorose by the fungal mycelium, which is a slower process compared to the uptake of glucose.[1][3] Once inside the cell, sophorose acts as a signaling molecule that activates the transcription of cellulase genes. The synthesis and secretion of the enzymes are closely linked events.[1][3] Continuous presence of the inducer is necessary to maintain enzyme production.[1][5]

Q4: Does sophorose have other regulatory roles?

A4: Yes, in addition to inducing cellulase production, sophorose also plays a role in repressing the expression of β-glucosidase in T. reesei.[6][7] This is significant because β-glucosidase can hydrolyze sophorose, and its repression may lead to a more sustained induction of cellulases.[6][7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Enzyme Production Suboptimal Sophorose Concentration: The concentration may be too low to trigger a strong induction response.Perform a dose-response experiment to determine the optimal concentration for your specific strain and conditions. Start with a range of 10 µM to 1 mM.
Glucose Repression: The presence of glucose or other readily metabolizable carbon sources in the medium can inhibit the inducing effect of sophorose.[8]Use a "neutral" carbon source like glycerol or sorbitol in your medium. These do not inhibit induction and allow for the study of sophorose effects without interference.[8]
Rapid Catabolism of Sophorose: Your organism might be metabolizing sophorose too quickly for it to act as an effective inducer.[5]Instead of a single large dose, try several smaller, sequential additions of sophorose to maintain its presence in the medium over a longer period.[5]
Incorrect pH or Temperature: The induction process is sensitive to pH and temperature, similar to induction by cellulose.[1][3]Optimize the pH and temperature of your culture conditions. For T. reesei, a pH around 5.0 is often optimal for induction.[3]
Inconsistent Results Between Experiments Variability in Inoculum: Differences in the age, size, or metabolic state of the initial culture can lead to varied responses.Standardize your inoculation protocol. Use a consistent amount of freshly grown mycelium or a defined spore concentration for each experiment.
Sophorose Solution Degradation: Improper storage of sophorose solutions may lead to degradation.Prepare fresh sophorose solutions for each experiment and store them at an appropriate temperature (e.g., -20°C for long-term storage).
High Enzyme Production Initially, Followed by a Sharp Decline Depletion of Sophorose: Continuous enzyme synthesis requires the presence of the inducer. If sophorose is completely consumed, production will cease.[1][5]Implement a fed-batch strategy with periodic additions of sophorose to maintain a low but effective concentration in the medium.
Toxicity or Inhibition at High Concentrations Metabolic Burden or Off-target Effects: Very high concentrations of any sugar can sometimes be detrimental to cell health or enzyme production machinery.While sophorose is a potent inducer at low concentrations, avoid excessively high concentrations. Determine the saturation point from your dose-response curve and use concentrations at or slightly above this level.

Quantitative Data Summary

Table 1: Relative Cellulase Activity with Different Inducers in T. reesei

InducerRelative Filter Paper Activity (FPA)Relative Endoglucanase ActivityReference
Mixture of Glucose and Sophorose (MGS)1.641.51[2]
Lactose1.001.00[2]
Cellobiose0.310.47[2]

Data is normalized to the activity induced by lactose.

Experimental Protocols

Protocol 1: Preparation of α-Sophorose Stock Solution
  • Weighing: Accurately weigh the desired amount of α-sophorose powder in a sterile container.

  • Dissolving: Dissolve the powder in a suitable sterile buffer or deionized water to create a concentrated stock solution (e.g., 100 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. Avoid autoclaving as it may degrade the sugar.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Dose-Response Experiment for Optimal Sophorose Concentration
  • Pre-culture: Grow the fungal strain (e.g., T. reesei) in a suitable growth medium until it reaches the desired growth phase (e.g., exponential phase).

  • Mycelium Preparation: Harvest the mycelium by filtration and wash it with a sterile, carbon-free medium to remove any residual carbon source.

  • Inoculation: Transfer equal amounts of the washed mycelium into a series of flasks containing a basal medium with a non-repressing carbon source (e.g., 2% glycerol).

  • Induction: Add different final concentrations of α-sophorose to each flask (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

  • Incubation: Incubate the flasks under optimal conditions (e.g., 28°C, shaking at 150 rpm) for a defined period (e.g., 24-48 hours).

  • Sampling: At regular intervals, withdraw samples from the supernatant.

  • Enzyme Assay: Measure the activity of the desired enzyme (e.g., cellulase) in the supernatant using a standard assay, such as the DNS (dinitrosalicylic acid) method for reducing sugars.

  • Data Analysis: Plot the enzyme activity against the sophorose concentration to determine the optimal concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result PreCulture 1. Fungal Pre-culture HarvestWash 2. Harvest & Wash Mycelium PreCulture->HarvestWash Inoculation 3. Inoculate Basal Medium HarvestWash->Inoculation Induction 4. Add Sophorose (Varying Conc.) Inoculation->Induction Incubation 5. Incubate (Controlled Temp/pH) Induction->Incubation Sampling 6. Collect Supernatant Samples Incubation->Sampling EnzymeAssay 7. Perform Enzyme Activity Assay Sampling->EnzymeAssay DataAnalysis 8. Plot Dose-Response Curve EnzymeAssay->DataAnalysis OptimalConc Determine Optimal Concentration DataAnalysis->OptimalConc

Caption: Workflow for determining optimal sophorose concentration.

Sophorose_Induction_Logic Sophorose α-Sophorose (Inducer) Uptake Sophorose Uptake Sophorose->Uptake Mycelium Fungal Mycelium Mycelium->Uptake Catabolism Catabolism (Energy) Uptake->Catabolism Signaling Inductive Signaling Pathway Uptake->Signaling GeneExpression Cellulase Gene Transcription Signaling->GeneExpression Enzyme Cellulase Synthesis & Secretion GeneExpression->Enzyme Glucose Glucose (Repressor) Glucose->Signaling Inhibits

Caption: Logical relationships in sophorose-mediated induction.

References

Technical Support Center: α-Sophorose Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the enzymatic synthesis of α-sophorose.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for synthesizing α-sophorose?

A1: The primary enzymatic methods include:

  • Multi-enzyme One-Pot Synthesis: A modern approach using a cascade of enzymes, such as sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and an exo-β-1,2-glucooligosaccharide sophorohydrolase, with sucrose and glucose as starting materials. This method is highly efficient and specific.[1][2][3]

  • Transglycosylation by β-Glucosidase: A traditional method involving the condensation of glucose using β-glucosidase.[1][2][4] A major drawback of this approach is the concurrent production of various other disaccharides, which complicates the purification of sophorose.[1][2]

  • Hydrolysis from Sophorolipids: Sophorose can be produced by the acidic or enzymatic hydrolysis of sophorolipids, which are biosurfactants produced by certain yeasts like Starmerella bombicola.[5][6][7]

Q2: Why is the multi-enzyme one-pot synthesis method preferred?

A2: This method is favored because it allows for high-yield production of sophorose from inexpensive and readily available substrates like sucrose and glucose.[1][2] The enzymatic cascade is specific, which minimizes the formation of unwanted byproducts compared to traditional glucose condensation, simplifying subsequent purification steps.[1][2]

Q3: What is the role of each enzyme in the one-pot synthesis pathway?

A3: The three-enzyme system works in a coordinated cascade:[1]

  • Sucrose Phosphorylase (SP): Catalyzes the phosphorolysis of sucrose to produce α-D-glucose 1-phosphate (α-Glc1P) and fructose.

  • 1,2-β-Oligoglucan Phosphorylase (SOGP): Uses the α-Glc1P generated by SP to elongate a glucose acceptor, forming sophoro-oligosaccharides.

  • Exo-β-1,2-glucooligosaccharide Sophorohydrolase (BDI_3064): Specifically hydrolyzes the elongated sophoro-oligosaccharides to release sophorose. This process repeats, leading to the accumulation of the desired disaccharide.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the one-pot enzymatic synthesis of α-sophorose.

Problem 1: Low or No Sophorose Yield

Possible Cause 1: Suboptimal Enzyme Concentrations or Ratios The concentration and ratio of the three enzymes are critical for efficient synthesis. If the hydrolase (BDI_3064) concentration is too low, for instance, elongated oligosaccharides will not be efficiently converted to sophorose.[1][2]

  • Solution: Optimize the concentration of each enzyme. A reported effective combination is 5 µg/mL sucrose phosphorylase, 20 µg/mL 1,2-β-oligoglucan phosphorylase, and 50 µg/mL exo β-1,2-glucooligosaccharide sophorohydrolase.[1][2][3] Verify the activity of each enzyme stock before starting the reaction.

Possible Cause 2: Incorrect Inorganic Phosphate (Pi) Concentration Inorganic phosphate is a substrate for sucrose phosphorylase but can also promote the reverse reaction (phosphorolysis) of the 1,2-β-oligoglucan phosphorylase, which can hinder the elongation of sophoro-oligosaccharides.[2]

  • Solution: The optimal phosphate concentration is a balance between these two effects. Studies show that concentrations between 10-50 mM Pi produce high yields (120-130 mM sophorose), while concentrations as high as 100 mM can slightly decrease the yield.[1][2] A concentration of 10 mM inorganic phosphate is recommended for optimal results.[1][2]

Possible Cause 3: Inappropriate Reaction Time or Temperature Enzymatic reactions are sensitive to time and temperature. Insufficient reaction time will lead to incomplete conversion, while temperatures outside the optimal range can reduce enzyme activity.

  • Solution: Ensure the reaction proceeds for a sufficient duration at the optimal temperature. A common protocol involves incubation at 30°C for 48 hours.[1][2][3]

Problem 2: High Levels of Byproducts (Sophorotriose, Sophorotetraose)

Possible Cause: High Substrate Concentrations Using very high concentrations of the donor substrate (sucrose) can lead to the formation of higher-order oligosaccharides, such as sophorotetraose, as the primary product instead of sophorose.[1][2]

  • Solution: Adjust the initial substrate concentrations. While various combinations work, high sophorose yields have been achieved with lower substrate concentrations, such as 5 mM glucose and 250 mM sucrose.[1] This combination favors the production of sophorose and sophorotriose over larger oligosaccharides.[1][2]

Problem 3: Difficulty in Product Purification

Possible Cause: Contamination with Monosaccharides The final reaction mixture contains unreacted glucose and fructose (a byproduct from sucrose breakdown), which can interfere with sophorose purification.

  • Solution: Treat the reaction mixture with yeast (e.g., Saccharomyces cerevisiae) after inactivating the enzymes by heating (95°C for 10 min).[1] The yeast will consume the residual glucose and fructose. The sophorose can then be effectively purified from the yeast-treated supernatant using methods like size-exclusion chromatography.[1][2]

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for diagnosing common issues in α-sophorose synthesis.

TroubleshootingWorkflow problem problem check check solution solution info info start Low or No Yield check_enzymes Check Enzyme Concentrations & Activity start->check_enzymes solution_enzymes Optimize concentrations. (e.g., 5, 20, 50 µg/mL SP, SOGP, Hydrolase) Verify stock activity. check_enzymes->solution_enzymes Incorrect check_phosphate Check Phosphate (Pi) Concentration check_enzymes->check_phosphate Correct solution_phosphate Adjust Pi to 10-50 mM. Recommended: 10 mM. check_phosphate->solution_phosphate Incorrect check_conditions Check Reaction Time & Temperature check_phosphate->check_conditions Correct solution_conditions Ensure incubation at 30°C for 48 hours. check_conditions->solution_conditions Incorrect start2 High Byproduct (Sophorotriose+) check_substrates Check Substrate Concentrations start2->check_substrates solution_substrates Reduce sucrose concentration. Optimal: ~250 mM Sucrose, ~5 mM Glucose. check_substrates->solution_substrates Too high SynthesisWorkflow cluster_reaction Reaction Stage cluster_purification Purification Stage step_prep step_prep step_react step_react step_process step_process step_final step_final A 1. Prepare & Mix Substrates (Sucrose, Glucose, Pi) B 2. Add Enzyme Cocktail (SP, SOGP, Hydrolase) A->B C 3. Incubate (30°C, 48h) B->C D 4. Heat Inactivation (95°C, 10 min) C->D E 5. Yeast Treatment (Remove Monosaccharides) D->E F 6. Size-Exclusion Chromatography E->F G 7. Lyophilize Pure Fractions F->G H Final Product: Pure α-Sophorose G->H

References

Technical Support Center: α-Sophorose Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-sophorose production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of α-sophorose in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the enzymatic synthesis and purification of α-sophorose.

Q1: My α-sophorose yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yield in the enzymatic synthesis of α-sophorose can stem from several factors related to the reaction conditions and enzyme activity.

  • Sub-optimal Substrate Concentrations: The ratio of glucose to sucrose is critical. High concentrations of sucrose can lead to the formation of higher oligosaccharides like sophorotetraose, consuming the precursors for sophorose.[1] Conversely, insufficient substrate will naturally lead to a lower overall yield.

  • Incorrect Enzyme Concentrations: The balance between the three enzymes (sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase) is crucial. Particularly, a low concentration of the sophorohydrolase can result in the accumulation of intermediate oligosaccharides rather than their conversion to sophorose.[1]

  • Sub-optimal pH or Temperature: Enzymatic activity is highly dependent on pH and temperature. The optimal pH for this one-pot synthesis is around 7.0, and the temperature is 30°C.[1][2] Deviations can significantly reduce enzyme efficiency.

  • Inhibitors: Ensure your substrates and buffers are free from contaminants that could inhibit enzyme activity.

Troubleshooting Steps:

  • Verify the concentrations of your glucose and sucrose stock solutions.

  • Optimize enzyme concentrations, potentially by running small-scale trials with varying enzyme ratios.

  • Ensure your reaction buffer is at the correct pH and the incubator is maintaining the set temperature.

  • Use high-purity substrates and reagents.

Q2: My final product contains significant impurities, particularly other sugars. How can I improve the purity of my α-sophorose?

A2: The presence of other sugars like glucose, fructose, and sophorotriose is a common issue.[1] Purification is essential to achieve high-purity α-sophorose.

  • Incomplete Reaction: If the reaction has not gone to completion, unreacted glucose and fructose will remain.

  • Side Reactions: As mentioned, sub-optimal substrate concentrations can lead to the formation of sophorotriose and other higher oligosaccharides.[1]

  • Ineffective Purification: The chosen purification method may not be adequate for separating structurally similar sugars.

Troubleshooting Steps:

  • Yeast Treatment: Before chromatographic purification, treat the reaction mixture with yeast to remove residual glucose and fructose.

  • Chromatography Optimization:

    • Size-Exclusion Chromatography (SEC): This is effective for separating sophorose from monosaccharides and higher oligosaccharides.[1][2]

    • Carbon-Celite Column Chromatography: This is a classic method for sugar purification. Eluting with a gradient of ethanol in water can effectively separate sophorose.

  • Analytical Monitoring: Use techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to monitor the purity of fractions during chromatography. HPAEC-PAD is highly sensitive for carbohydrate analysis.[3]

Q3: I'm having trouble with the crystallization of α-sophorose. What can I do?

A3: Crystallization can be challenging. Success often depends on the purity of the solution and the cooling rate.

  • Impure Sample: Impurities can inhibit crystal nucleation and growth. Ensure your sophorose solution is highly pure before attempting crystallization.

  • Supersaturation Issues: The solution may be either too dilute (undersaturated) or too concentrated (leading to rapid precipitation or oiling out).

  • Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or amorphous solid.

Troubleshooting Steps:

  • Ensure High Purity: Start with a sophorose solution of >95% purity as determined by HPAEC-PAD or NMR.

  • Optimize Solvent and Concentration: Use the minimum amount of hot solvent required to fully dissolve the sophorose. If the solution is too dilute, carefully evaporate some of the solvent.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, further cooling in a refrigerator can be attempted.

  • Induce Crystallization: If no crystals form in a clear, supersaturated solution, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of pure α-sophorose can also initiate crystallization.

Data Summary Tables

Table 1: Effect of Substrate Concentration on Sophorose Yield

Glucose (mM)Sucrose (mM)Sophorose Yield (mM)Key Byproducts
100500LowerSophorotetraose, higher oligosaccharides
25500LowerSophorotetraose, higher oligosaccharides
5500LowerSophorotetraose, higher oligosaccharides
100250108Sophorotriose
25250108Sophorotriose
5250116Sophorotriose
100100LowerSophorotriose
25100LowerSophorotriose
5100LowerSophorotriose

Data adapted from a one-pot enzymatic synthesis study. All reactions were carried out at 30°C for 48 hours with 100 µg/mL of each of the three enzymes.[1]

Table 2: Optimization of Reaction Conditions for Sophorose Synthesis

ParameterCondition 1Condition 2Condition 3Condition 4Sophorose Yield (mM)
Phosphate (mM) 102050100120-130
Enzyme Conc. Optimized108

Data derived from the same one-pot synthesis study. The optimized enzyme concentrations were 5 µg/mL sucrose phosphorylase, 20 µg/mL 1,2-β-oligoglucan phosphorylase, and 50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase.[1][2]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of α-Sophorose

This protocol is based on the method described by Tatebe et al. (2025).[1][2]

Materials:

  • D-Glucose

  • Sucrose

  • Sodium Phosphate Buffer (pH 7.0)

  • Sucrose phosphorylase (LmSP)

  • 1,2-β-oligoglucan phosphorylase (EiSOGP)

  • exo-β-1,2-glucooligosaccharide sophorohydrolase (BDI_3064)

  • Deionized water

Procedure:

  • Prepare a 100 mL reaction mixture with the following final concentrations:

    • 5 mM D-Glucose

    • 250 mM Sucrose

    • 10 mM Sodium Phosphate Buffer (pH 7.0)

  • Add the enzymes to the following final concentrations:

    • 5 µg/mL LmSP

    • 20 µg/mL EiSOGP

    • 50 µg/mL BDI_3064

  • Incubate the reaction mixture at 30°C for 48 hours with gentle agitation.

  • Monitor the reaction progress using TLC or HPAEC-PAD.

  • Terminate the reaction by heating to 95°C for 10 minutes to denature the enzymes.

  • Centrifuge the mixture to remove precipitated proteins. The supernatant contains the crude sophorose.

Protocol 2: Purification of α-Sophorose by Size-Exclusion Chromatography (SEC)

Materials:

  • Crude sophorose supernatant

  • Deionized water (for mobile phase)

  • SEC column (e.g., Bio-Gel P-2 or similar)

  • Fraction collector

  • Refractive index (RI) detector or HPAEC-PAD for analysis

Procedure:

  • Equilibrate the SEC column with deionized water at a constant flow rate.

  • Concentrate the crude sophorose supernatant if necessary.

  • Load the concentrated sample onto the equilibrated column.

  • Elute the sample with deionized water, collecting fractions.

  • Analyze the collected fractions for sophorose content and purity. Sophorose will elute after higher molecular weight oligosaccharides and before monosaccharides.

  • Pool the purest sophorose-containing fractions.

  • Lyophilize the pooled fractions to obtain pure, solid α-sophorose.

Visualizations

experimental_workflow α-Sophorose Production and Purification Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_qc Quality Control prep Prepare Reaction Mixture (Glucose, Sucrose, Buffer) add_enzymes Add Enzymes (LmSP, EiSOGP, BDI_3064) prep->add_enzymes incubate Incubate (30°C, 48h) add_enzymes->incubate terminate Terminate Reaction (Heat Inactivation) incubate->terminate tlc TLC/HPAEC-PAD (In-process check) incubate->tlc yeast Yeast Treatment (Remove Monosaccharides) terminate->yeast chromatography Size-Exclusion Chromatography yeast->chromatography pool Pool Pure Fractions chromatography->pool hpaec_final HPAEC-PAD (Purity Analysis) chromatography->hpaec_final lyophilize Lyophilize pool->lyophilize lyophilize->hpaec_final nmr NMR (Structural Confirmation) lyophilize->nmr

Caption: Workflow for α-sophorose synthesis and purification.

troubleshooting_yield Troubleshooting Low α-Sophorose Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Sophorose Yield cause1 Incorrect Substrate Ratio? start->cause1 cause2 Sub-optimal Enzyme Conc.? start->cause2 cause3 Incorrect pH/Temp? start->cause3 cause4 Poor Reagent Quality? start->cause4 sol1 Verify Glucose/Sucrose conc. Aim for 5mM/250mM ratio. cause1->sol1 sol2 Titrate enzyme concentrations. Ensure sufficient sophorohydrolase. cause2->sol2 sol3 Calibrate pH meter & incubator. Use pH 7.0, 30°C. cause3->sol3 sol4 Use high-purity substrates and freshly prepared buffers. cause4->sol4

Caption: Decision tree for troubleshooting low α-sophorose yield.

References

stability of alpha-Sophorose in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of α-sophorose in solution. All information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of α-sophorose in aqueous solutions?

α-Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, exhibits varying stability depending on the pH, temperature, and presence of enzymes in the solution. While generally stable under neutral conditions, its stability can be compromised under acidic, alkaline, or enzymatic conditions.

Q2: How stable is α-sophorose in acidic solutions?

The β-1,2-glycosidic bond of α-sophorose is susceptible to acid hydrolysis, especially at elevated temperatures. The rate of hydrolysis increases with both increasing acidity (lower pH) and higher temperatures. For instance, in a 0.1N hydrochloric acid solution, the hydrolysis rate constant increases significantly as the temperature is raised from 80°C to 99.5°C.

Q3: Is α-sophorose stable in alkaline solutions?

The β-1,2-glycosidic bond of α-sophorose is notably stable against hydrolysis and peeling reactions in aqueous alkaline solutions. However, at elevated temperatures (e.g., 50°C in 0.1M NaOH), epimerization at the C2 position of the reducing glucose unit can occur, leading to the formation of 2-O-β-D-glucopyranosyl-D-mannose.[1]

Q4: What is the thermal stability of α-sophorose in neutral aqueous solutions?

Heating α-sophorose in neutral pH solutions can lead to epimerization and decomposition. At 90°C in a neutral buffer (pH 7.5), sophorose undergoes reversible epimerization. The rate of decomposition under these conditions is quantifiable, with sophorose showing a higher decomposition rate constant compared to its epimer, kojibiose.

Q5: Is α-sophorose susceptible to enzymatic degradation?

Yes, α-sophorose can be hydrolyzed by certain β-glucosidases. These enzymes cleave the β-1,2-glycosidic bond, releasing two glucose molecules. The specific activity and kinetics of this degradation will depend on the source and concentration of the β-glucosidase, as well as the reaction conditions (pH, temperature). Some β-glucosidases show a high affinity for sophorose.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity of α-sophorose. Degradation of α-sophorose in the experimental buffer. - Prepare fresh solutions of α-sophorose for each experiment.- If the experiment requires incubation at acidic pH or elevated temperatures, perform a stability test of α-sophorose under your specific conditions (see Experimental Protocols).- Consider using a buffer closer to neutral pH if experimentally feasible.
Enzymatic degradation by components in the experimental system (e.g., cell lysates, media). - If possible, heat-inactivate any potential enzymatic activity in your sample before adding α-sophorose.- Add a broad-spectrum β-glucosidase inhibitor if it does not interfere with your experiment.
Appearance of unexpected peaks in HPLC or other analytical methods. Acid- or heat-induced degradation products (e.g., glucose, mannose from epimerization). - Analyze your α-sophorose stock solution to ensure its purity.- Compare the chromatogram of your experimental sample with that of a deliberately degraded α-sophorose standard (e.g., by heating in a mild acid).- Use analytical methods that can separate α-sophorose from its potential degradation and epimerization products.
Contamination of the α-sophorose stock. - Purchase α-sophorose from a reputable supplier.- Store the stock solution under recommended conditions (typically frozen and protected from moisture).
Precipitation of α-sophorose from solution. Exceeding the solubility limit, especially at low temperatures or in the presence of organic co-solvents. - Consult the solubility data for α-sophorose in your specific solvent system.- Prepare solutions at room temperature and ensure complete dissolution before use.- If using organic co-solvents, perform a solubility test at the final concentration and temperature.

Quantitative Stability Data

Table 1: Hydrolysis Rate Constants of Sophorose in 0.1N HCl

Temperature (°C)Rate Constant (k x 10⁵, min⁻¹)
801.8
99.516.2

Data extracted from Wolfrom et al. (1963).

Table 2: Epimerization and Decomposition of Sophorose at 90°C (pH 7.5)

ReactionRate Constant (s⁻¹)
Epimerization (forward)(1.5 ± 0.1) × 10⁻⁵
Epimerization (reverse)(3.5 ± 0.4) × 10⁻⁵
Decomposition(3.7 ± 0.2) × 10⁻⁶

Data extracted from a study on the epimerization and decomposition of kojibiose and sophorose.[3]

Experimental Protocols

Protocol 1: General Stability Assessment of α-Sophorose in Aqueous Buffer

This protocol provides a general method to evaluate the stability of α-sophorose in a specific experimental buffer.

  • Preparation of Solutions:

    • Prepare the desired experimental buffer and adjust to the target pH.

    • Prepare a stock solution of α-sophorose in the buffer at a known concentration (e.g., 10 mg/mL).

    • Create working solutions by diluting the stock solution to the final experimental concentration in the same buffer.

  • Incubation:

    • Divide the working solution into several aliquots in appropriate vials.

    • Incubate the vials at the desired experimental temperature(s).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial for analysis.

  • Sample Analysis:

    • Immediately analyze the collected sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or Mass Spectrometer) to quantify the remaining α-sophorose.

    • If degradation is suspected, the method should also be able to separate and identify potential degradation products like glucose.

  • Data Analysis:

    • Plot the concentration of α-sophorose as a function of time.

    • From this plot, the degradation rate and half-life of α-sophorose under the specific conditions can be determined.

Protocol 2: HPLC Method for Quantification of α-Sophorose

This is a general guide; specific parameters may need to be optimized for your system.

  • Column: A carbohydrate analysis column (e.g., an amino-based column).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). Isocratic elution is often suitable.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: Refractive Index Detector (RID) or Mass Spectrometer (MS).

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of α-sophorose standards of known concentrations in the mobile phase or your experimental buffer to generate a calibration curve.

  • Sample Preparation: Dilute your experimental samples to fall within the range of the calibration curve.

Signaling Pathways and Experimental Workflows

Sophorose-Induced Cellulase Expression in Trichoderma reesei

α-Sophorose is a potent inducer of cellulase gene expression in the fungus Trichoderma reesei. This signaling pathway is of significant interest in the production of biofuels and other bio-based products.

Sophorose_Signaling cluster_extracellular Extracellular cluster_cell Trichoderma reesei Cell cluster_extracellular2 Sophorose α-Sophorose Transporter Sugar Transporter Sophorose->Transporter Uptake IntraSophorose Intracellular α-Sophorose Transporter->IntraSophorose SignalingCascade Signaling Cascade (Receptors, Kinases) IntraSophorose->SignalingCascade Induces TranscriptionFactors Transcription Factors (e.g., XYR1) SignalingCascade->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus CellulaseGenes Cellulase Genes CellulasemRNA Cellulase mRNA CellulaseGenes->CellulasemRNA Transcription Ribosome Ribosome CellulasemRNA->Ribosome Translation Cellulase Cellulase Enzymes Ribosome->Cellulase Secretion Secretion Cellulase->Secretion ExtracellularCellulase Secreted Cellulase Secretion->ExtracellularCellulase

Figure 1: Simplified signaling pathway of sophorose-induced cellulase expression in Trichoderma reesei.
Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of α-sophorose in a given solution.

Stability_Workflow start Start: Define Experimental Conditions (pH, Temp) prep_solution Prepare α-Sophorose Solution in Buffer start->prep_solution incubation Incubate Solution at Defined Temperature prep_solution->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling analysis Analyze Samples by Quantitative Method (e.g., HPLC) sampling->analysis data_analysis Plot Concentration vs. Time analysis->data_analysis results Determine Degradation Rate and Half-life data_analysis->results

Figure 2: General experimental workflow for determining the stability of α-sophorose.

References

Technical Support Center: Purification of α-Sophorose from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of α-sophorose from fermentation broth.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: Why is the yield of purified α-sophorose consistently low?

Potential Causes and Solutions:

  • Incomplete Extraction: α-Sophorose may not be efficiently extracted from the fermentation broth.

    • Solution: Optimize the solvent system and extraction parameters. For instance, if performing a liquid-liquid extraction, ensure the appropriate solvent polarity and phase volume ratios are used. Multiple extraction steps can also improve yield.

  • Co-precipitation with Impurities: α-Sophorose might be lost during precipitation steps aimed at removing larger molecules.

    • Solution: Adjust the precipitation conditions, such as the type and concentration of the precipitating agent (e.g., ethanol) and the temperature. A stepwise precipitation might allow for the separation of α-sophorose from certain impurities.

  • Degradation during Purification: Harsh pH or high temperatures can lead to the degradation of α-sophorose.

    • Solution: Monitor and control the pH and temperature throughout the purification process. Use buffers to maintain a stable pH. Treatment of sophorose with aqueous alkali at elevated temperatures can result in C2-epimerisation.

  • Loss during Column Chromatography: The target molecule may bind irreversibly to the column matrix or co-elute with other compounds.

    • Solution: Select a more appropriate stationary phase and optimize the mobile phase composition. For example, a carbon-celite column has been shown to be effective for sophorose purification. Gradient elution can improve separation and recovery.

Question 2: What is causing the low purity of the final α-sophorose product?

Potential Causes and Solutions:

  • Presence of Residual Sugars: The fermentation broth often contains residual glucose and other monosaccharides or disaccharides that are difficult to separate from α-sophorose.

    • Solution: Employ chromatographic techniques with high resolving power, such as high-performance liquid chromatography (HPLC) or size-exclusion chromatography. A carbon-celite column can be used to separate sophorose from other sugars.

  • Contamination with Sophorolipids: As α-sophorose is a component of sophorolipids, these amphiphilic molecules are common impurities.

    • Solution: An initial extraction with an organic solvent can remove the more hydrophobic sophorolipids. Alkaline hydrolysis can be used to cleave the sophorose from the lipid moiety, followed by purification of the free sophorose.

  • Yeast Cell Debris and Proteins: Incomplete removal of biomass and proteins from the fermentation broth can contaminate the final product.

    • Solution: Implement efficient cell removal techniques like centrifugation and filtration at the beginning of the purification process. Precipitation methods can also be used to remove proteins.

Question 3: How can I resolve issues with column chromatography, such as peak tailing or poor separation?

Potential Causes and Solutions:

  • Inappropriate Stationary Phase: The chosen stationary phase may not have the correct selectivity for α-sophorose and the present impurities.

    • Solution: Test different stationary phases. For sugars like sophorose, a column packed with a mixture of activated carbon and Celite is a classical and effective choice.

  • Suboptimal Mobile Phase: The elution strength of the mobile phase may be too high or too low, leading to poor separation or long retention times.

    • Solution: Optimize the mobile phase composition. For carbon-celite chromatography, a gradient of increasing ethanol concentration in water is typically used to elute sugars.

  • Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor resolution.

    • Solution: Reduce the amount of sample loaded onto the column. It is also important to ensure the sample is concentrated before loading.

  • Secondary Interactions: Interactions between α-sophorose and the stationary phase other than the intended separation mechanism can cause peak tailing.

    • Solution: Adjust the pH or ionic strength of the mobile phase to minimize these interactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield and purity for α-sophorose purified from fermentation broth?

A1: The overall yield and purity can vary significantly depending on the fermentation conditions and the purification strategy employed. However, an integrated separation process involving precipitation, extraction, electrodialysis, and column chromatography has been reported to recover approximately 38% of the sophorose from the fermentation broth with a purity of over 99%.

Q2: What are the most common impurities found in α-sophorose fermentation broth?

A2: Common impurities include residual substrates like glucose and soybean oil, yeast cells, and sophorolipids, which are glycolipids containing a sophorose head group.

Q3: Which analytical techniques are best suited for assessing the purity of α-sophorose?

A3: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) is a reliable method for quantifying carbohydrates like sophorose. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can also be used to assess purity by comparing the integrals of the anomeric protons of sophorose to those of impurities.

Q4: Can α-sophorose be purified directly from sophorolipids?

A4: Yes, α-sophorose can be obtained by the hydrolysis of sophorolipids. This can be achieved through enzymatic or chemical (alkaline) hydrolysis, which cleaves the glycosidic bond linking the sophorose to the fatty acid tail. The released sophorose can then be purified from the lipid portion.

Q5: What is the role of a carbon-celite column in α-sophorose purification?

A5: A carbon-celite column is a type of adsorption chromatography that is particularly effective for separating carbohydrates. The activated carbon adsorbs the sugars, and they are then selectively desorbed and eluted by washing the column with a gradient of an organic solvent, typically ethanol, in water. This method can effectively separate sophorose from monosaccharides and other disaccharides.

Data Presentation

Table 1: Comparison of α-Sophorose Purification Strategies

Purification StepTypical RecoveryPurity AchievedKey AdvantagesCommon Challenges
Precipitation & Extraction VariableLow to ModerateRemoves bulk impurities like proteins and lipidsPotential for co-precipitation and loss of product
Carbon-Celite Chromatography GoodHigh (>95%)Excellent for separating sugarsCan be time-consuming, requires solvent gradients
Integrated Process (Precipitation, Extraction, Electrodialysis, Column Chromatography) ~38%>99%High purity and good recoveryMore complex and requires specialized equipment

Data compiled from information presented in the search results.

Experimental Protocols

Protocol 1: Purification of α-Sophorose using a Carbon-Celite Column

This protocol is based on the methodology described for isolating sophorose from aqueous waste streams of sophorolipid production.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove yeast cells.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) to remove the bulk of sophorolipids and other nonpolar impurities.

    • Concentrate the aqueous phase containing α-sophorose under reduced pressure.

  • Column Packing:

    • Prepare a slurry of activated carbon and Celite (typically in a 1:1 ratio by weight) in deionized water.

    • Pack a chromatography column with the slurry, allowing it to settle into a uniform bed.

    • Wash the column with several column volumes of deionized water to remove any fine particles.

  • Chromatography:

    • Dissolve the concentrated aqueous extract in a minimal amount of deionized water and apply it to the top of the carbon-celite column.

    • Wash the column with deionized water to elute any remaining salts and some monosaccharides.

    • Begin a stepwise or linear gradient of ethanol in water. Start with a low concentration of ethanol (e.g., 5%) and gradually increase it (e.g., up to 20-30%).

    • Collect fractions and monitor the presence of α-sophorose using a suitable analytical method, such as thin-layer chromatography (TLC) or HPLC. Sophorose is expected to elute at a specific ethanol concentration (e.g., around 20% ethanol).

  • Product Recovery:

    • Pool the fractions containing pure α-sophorose.

    • Evaporate the solvent under reduced pressure to obtain the purified α-sophorose as a solid.

Protocol 2: HPLC Analysis of α-Sophorose Purity

This protocol is adapted from methods described for the analysis of carbohydrates.

  • Instrumentation:

    • HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

    • Amino-functionalized silica column (e.g., Zorbax Original NH2).

  • Mobile Phase:

    • A mixture of acetonitrile and water (e.g., 80:20, v/v). The exact ratio may need to be optimized for the specific column and separation.

  • Sample Preparation:

    • Dissolve a known amount of the purified α-sophorose in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

    • ELSD Settings:

      • Drift Tube Temperature: 50°C

      • Nebulizer Gas Flow Rate: 1.0 L/min

      • Nitrogen Pressure: 276 kPa

  • Data Analysis:

    • Integrate the peak corresponding to α-sophorose and any impurity peaks.

    • Calculate the purity of the sample based on the relative peak areas.

Mandatory Visualization

PurificationWorkflow FermentationBroth Fermentation Broth (α-Sophorose, Yeast Cells, Sophorolipids, Sugars) Centrifugation Centrifugation/ Filtration FermentationBroth->Centrifugation SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->SolventExtraction Supernatant YeastCells Yeast Cells Centrifugation->YeastCells AqueousPhase Aqueous Phase (α-Sophorose, Sugars) SolventExtraction->AqueousPhase Sophorolipids Sophorolipids & Lipids SolventExtraction->Sophorolipids Concentration Concentration AqueousPhase->Concentration ColumnChromatography Carbon-Celite Column Chromatography Concentration->ColumnChromatography PureSophorose Pure α-Sophorose ColumnChromatography->PureSophorose SugarsSalts Other Sugars & Salts ColumnChromatography->SugarsSalts TroubleshootingLogic Start Low Purity of α-Sophorose CheckSugars Residual Sugars (HPLC Analysis) Start->CheckSugars CheckLipids Sophorolipid Contamination? CheckSugars->CheckLipids No OptimizeChromo Optimize Column Chromatography (Gradient, Stationary Phase) CheckSugars->OptimizeChromo Yes ImproveExtraction Improve Solvent Extraction Step CheckLipids->ImproveExtraction Yes PureProduct High Purity Product CheckLipids->PureProduct No OptimizeChromo->PureProduct Hydrolysis Consider Alkaline Hydrolysis of Sophorolipids ImproveExtraction->Hydrolysis Hydrolysis->PureProduct

Technical Support Center: Enhancing Alpha-Sophorose Induction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-sophorose induction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is sophorose and why is it used as an inducer?

A1: Sophorose is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond. It is recognized as one of the most potent natural inducers of cellulase gene expression, particularly in the fungus Trichoderma reesei.[1][2][3] Its high induction efficiency at low concentrations makes it a valuable tool for producing cellulolytic enzymes and other recombinant proteins under the control of sophorose-responsive promoters.

Q2: What is the primary mechanism of sophorose induction?

A2: Sophorose acts as a signaling molecule that triggers a cascade leading to the transcription of cellulase genes. In Trichoderma reesei, sophorose induces the production of an intracellular β-glucosidase.[4] It also has a dual regulatory function where it induces cellulase expression while repressing the activity of other β-glucosidases, which may enhance the induction process by preventing the degradation of the sophorose inducer.[5] The uptake of sophorose into the cell is a critical step and is mediated by a specific permease.

Q3: What are the common sources of sophorose for induction experiments?

A3: While commercially available, sophorose can be relatively expensive due to its rarity in nature.[1] An alternative and cost-effective method involves the acid hydrolysis of stevioside, which yields a mixture of glucose and sophorose (MGS) that has been shown to be a highly effective inducer.[1][3] Another approach is the enzymatic synthesis of sophorose from glucose using β-glucosidases with transglycosylation activity.[1][2]

Q4: Can sophorose be used in expression systems other than Trichoderma reesei?

A4: The primary body of research on sophorose induction focuses on Trichoderma reesei for cellulase production. While the specific sophorose-responsive signaling pathways are best characterized in this fungus, the potential for using these promoter systems in other filamentous fungi or genetically engineered yeast for recombinant protein expression is an area of ongoing research.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no target protein expression Ineffective inducer concentrationOptimize the sophorose concentration. While sophorose is potent, the optimal concentration can vary depending on the strain and culture conditions. A concentration gradient experiment is recommended.
Poor uptake of sophoroseThe uptake of sophorose is slower compared to other sugars.[6] Ensure that the cells are in a competent state for uptake. The presence of a high-affinity cellobiose permease, which also transports sophorose, is crucial.[7]
Presence of glucose repressionHigh concentrations of glucose can inhibit cellulase production in many fungal strains.[1] If using a glucose-sophorose mixture, ensure the use of a strain, such as T. reesei Rut C30, that is resistant to catabolite repression by glucose.[1]
Degradation of the inducerThe presence of extracellular β-glucosidases can hydrolyze sophorose. Sophorose itself can repress some β-glucosidase activity, but this may not be completely effective.[5]
High variability between experiments Inconsistent inducer preparationIf preparing sophorose from stevioside, ensure consistent hydrolysis conditions (e.g., HCl concentration, temperature, time) to achieve a consistent sophorose-to-glucose ratio.[1]
Differences in cell density at inductionThe physiological state of the cells at the time of induction can significantly impact expression levels. Standardize the growth phase and cell density at which the inducer is added.
Decreased cell growth after induction Metabolic burden of protein expressionHigh levels of recombinant protein synthesis can be stressful for the host cells. Consider optimizing the induction temperature. Lowering the temperature after induction can sometimes improve protein folding and reduce cellular stress.[8][9]
Toxicity of the expressed proteinIf the target protein is toxic to the host, this can limit cell growth and protein yield. Consider using a weaker promoter or a lower inducer concentration to reduce the expression rate.

Experimental Protocols

Protocol 1: Preparation of a Glucose-Sophorose Mixture (MGS) from Stevioside

This protocol is adapted from a method for preparing an effective cellulase inducer from stevioside.[1]

Materials:

  • Commercial stevioside (purity ≥ 50%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Prepare a 100 g/L solution of commercial stevioside in distilled water.

  • Add HCl to a final concentration of 0.06 mol/L.

  • Incubate the reaction mixture at 105°C for 120 minutes.

  • Cool the hydrolysate to room temperature.

  • Adjust the pH of the hydrolysate to 5.0 using NaOH.

  • Store the mixture at 4°C for separation and purification of isosteviol. The remaining supernatant is the MGS inducer.

  • Sterilize the MGS solution before use in cell culture.

Protocol 2: Induction of Cellulase in Trichoderma reesei Rut C30

This protocol provides a general workflow for inducing cellulase production using a soluble inducer.

Materials:

  • T. reesei Rut C30 spores

  • Mandels’ salt solution

  • Inducer solution (e.g., MGS, pure sophorose, lactose)

  • Shaking incubator

Procedure:

  • Inoculate 100 mL of Mandels’ salt solution with 10^7 T. reesei Rut C30 spores in a 250 mL flask.

  • Incubate at 28°C with shaking at 200 rpm for 48 hours to allow for mycelial growth.

  • Add the sterile inducer solution to the desired final concentration. For MGS, a comparison with other inducers like lactose can be performed at the same concentration.

  • Continue the incubation under the same conditions for an additional 72-120 hours.

  • Collect samples at regular intervals to measure cellulase activity and protein concentration in the supernatant.

Quantitative Data Summary

Table 1: Comparison of Cellulase Activity Induced by Different Soluble Inducers in T. reesei Rut C30

InducerEndoglucanase Activity (U/mL)p-NPG Activity (U/mL)Filter Paper Activity (FPU/mL)Xylanase Activity (U/mL)
MGS2.610.980.8412.32
MGD2.591.010.8519.90
Lactose1.590.620.5112.19
Cellobiose0.500.180.167.95
Glucose0.230.120.085.31

Data adapted from a study comparing a mixture of glucose and sophorose (MGS) with other inducers. MGD is a mixture of glucose and β-disaccharide.[1]

Visualizations

Sophorose_Induction_Pathway Sophorose Induction Pathway in Trichoderma reesei Sophorose Sophorose Permease β-diglucoside Permease Sophorose->Permease Sophorose_in Sophorose Permease->Sophorose_in Signaling_Cascade Signaling Cascade Sophorose_in->Signaling_Cascade Activates beta_Glucosidase Intracellular β-Glucosidase Sophorose_in->beta_Glucosidase Induces Transcription_Factors Transcription Factors (e.g., XYR1) Signaling_Cascade->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Cellulase_Genes Cellulase Genes (cbh1, egl1, etc.) Cellulase_mRNA Cellulase mRNA Cellulase_Genes->Cellulase_mRNA Transcription Cellulase_Protein Cellulase (Secreted) Cellulase_mRNA->Cellulase_Protein Translation

Caption: Sophorose induction pathway in T. reesei.

Experimental_Workflow Experimental Workflow for Sophorose Induction cluster_preparation Preparation cluster_culture_induction Culture and Induction cluster_analysis Analysis Strain_Selection Select Host Strain (e.g., T. reesei Rut C30) Inoculation Inoculate Culture Medium Strain_Selection->Inoculation Inducer_Preparation Prepare Inducer (e.g., MGS from Stevioside) Induction Add Sophorose Inducer Inducer_Preparation->Induction Mycelial_Growth Incubate for Mycelial Growth (e.g., 48h at 28°C) Inoculation->Mycelial_Growth Mycelial_Growth->Induction Expression Continue Incubation for Expression (e.g., 72-120h) Induction->Expression Sampling Collect Samples Periodically Expression->Sampling Assay Measure Enzyme Activity and Protein Concentration Sampling->Assay Optimization Optimize Conditions (Concentration, Time, etc.) Assay->Optimization

Caption: General experimental workflow for sophorose induction.

References

mitigating degradation of alpha-Sophorose during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-Sophorose. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the degradation of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected cellulase induction. Degradation of this compound stock solution. Prepare fresh this compound solutions before each experiment. Store stock solutions at -20°C in small aliquots to avoid multiple freeze-thaw cycles. Protect from light.
Sub-optimal induction conditions. Optimize the concentration of this compound, incubation time, pH, and temperature for your specific fungal strain. Effects of temperature and pH on cellulase induction by sophorose are reported to be similar to those for induction by cellulose.[1]
Enzymatic degradation of this compound by β-glucosidases. Sophorose can be hydrolyzed by mycelial-associated β-glucosidase.[2] Consider using a β-glucosidase inhibitor or a fungal strain with low β-glucosidase activity if permissible for your experiment.
Loss of this compound activity in alkaline buffer systems. Epimerization at high pH. At elevated temperatures and alkaline pH, sophorose can undergo C2-epimerization to form 2-O-β-D-glucopyranosyl-D-mannose, which may have different biological activity.[3] Avoid prolonged incubation in alkaline buffers (pH > 7.5) at high temperatures (e.g., 90°C).[3] If alkaline conditions are necessary, conduct experiments at lower temperatures and for shorter durations.
Precipitate observed in this compound solution upon thawing. Poor solubility at low temperatures. Gently warm the solution to 37°C to redissolve the precipitate. Ensure the solution is completely clear before use.
Variable results in enzyme inhibition assays. Inaccurate concentration of this compound. Verify the concentration of your this compound stock solution using a validated HPLC method. Ensure accurate pipetting and dilution.
Degradation during the assay. Minimize the incubation time at non-optimal pH and elevated temperatures. Run appropriate controls to assess the stability of this compound under your specific assay conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and solutions?

A1: this compound powder should be stored at -20°C in a desiccator, protected from light. Stock solutions should be prepared in a suitable buffer, aliquoted into single-use volumes, and stored at -20°C to minimize freeze-thaw cycles.

Q2: What is the primary degradation pathway for this compound under experimental conditions?

A2: The primary non-enzymatic degradation pathway reported for sophorose, particularly under neutral to alkaline conditions at elevated temperatures, is C2-epimerization of the reducing glucose unit to form 2-O-β-D-glucopyranosyl-D-mannose.[3] Hydrolysis of the β-(1,2)-glycosidic bond is less common under these conditions. Enzymatic degradation by β-glucosidases is also a significant factor, especially in biological systems like fungal cultures.[2]

Q3: At what pH is this compound most stable?

A3: While specific data for a full pH range is limited for this compound, studies on its epimerization suggest that it is more stable at neutral or slightly acidic pH.[3] Epimerization is noted to be dependent on the concentration of hydroxide ions.[3]

Q4: Can I autoclave solutions containing this compound?

A4: Autoclaving is not recommended as the high temperature and pressure can lead to significant degradation, including epimerization and potentially other decomposition reactions.[3] Filter-sterilize this compound solutions using a 0.22 µm filter.

Q5: How can I detect and quantify the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for separating and quantifying this compound and its degradation products, such as its C2 epimer. An HPLC system equipped with a refractive index (RI) or a suitable mass spectrometry (MS) detector can be used.

Quantitative Data on this compound Degradation

The following table summarizes the kinetic data for the epimerization of sophorose under neutral to slightly alkaline conditions at 90°C.

Parameter Value Conditions Reference
Forward Rate Constant (k_f) of Epimerization (1.5 ± 0.1) × 10⁻⁵ s⁻¹pH 7.5, 90°C[3]
Reverse Rate Constant (k_r) of Epimerization (3.5 ± 0.4) × 10⁻⁵ s⁻¹pH 7.5, 90°C[3]
Decomposition Rate Constant (3.7 ± 0.2) × 10⁻⁶ s⁻¹pH 7.5, 90°C[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to analyze this compound and its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector or a mass spectrometer (MS).
  • Aminex HPX-87P or a similar carbohydrate analysis column.

2. Mobile Phase:

  • Degassed, HPLC-grade water.

3. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min
  • Column Temperature: 80-85°C
  • Injection Volume: 20 µL

4. Sample Preparation:

  • Dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • For forced degradation studies, subject the this compound solution to stress conditions (e.g., heat, acid, base, oxidation) and then neutralize and dilute as necessary.

5. Analysis:

  • Inject the prepared samples and standards into the HPLC system.
  • Identify and quantify the peaks corresponding to this compound and any degradation products by comparing retention times and peak areas with those of the standards.

Protocol 2: Cellulase Induction in Trichoderma reesei using this compound

This protocol describes the use of this compound as an inducer for cellulase production in Trichoderma reesei.

1. Materials:

  • Trichoderma reesei strain (e.g., Rut C30).
  • Basal medium for fungal growth.
  • This compound solution (filter-sterilized).
  • Shaking incubator.

2. Inoculum Preparation:

  • Grow T. reesei in a suitable pre-culture medium to obtain a sufficient amount of mycelia.
  • Harvest the mycelia by centrifugation and wash with sterile basal medium.

3. Induction:

  • Resuspend the washed mycelia in the basal medium to a desired density.
  • Add this compound to the culture to a final concentration typically in the range of 1-5 mM. Sophorose is known to be a potent inducer of cellulase.[4]
  • Incubate the culture in a shaking incubator at the optimal temperature and pH for the specific T. reesei strain (e.g., 28-30°C, pH 4.5-5.5).

4. Monitoring Cellulase Activity:

  • At different time points, collect samples from the culture supernatant.
  • Measure the cellulase activity using standard assays, such as the filter paper assay (FPA) for total cellulase activity or using specific substrates for endoglucanase and exoglucanase activities.

5. Troubleshooting:

  • If cellulase induction is low, ensure the this compound solution was freshly prepared and sterile.
  • Verify the viability and health of the fungal inoculum.
  • Optimize the concentration of this compound and the induction time.

Visualizations

experimental_workflow_for_stability_testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare this compound Stock Solution B Subject to Stress Conditions (Heat, pH, Light, Oxidation) A->B C Prepare Control Sample (No Stress) A->C D HPLC Analysis B->D C->D E Data Acquisition and Processing D->E F Identify and Quantify Degradation Products E->F G Determine Degradation Pathway F->G

Figure 1: Experimental workflow for stability testing of this compound.

sophorose_degradation_pathways cluster_main Degradation Pathways of this compound cluster_epimerization Epimerization cluster_enzymatic Enzymatic Degradation alpha_Sophorose This compound Epimer 2-O-β-D-glucopyranosyl-D-mannose alpha_Sophorose->Epimer Alkaline pH, High Temperature Glucose Glucose alpha_Sophorose->Glucose β-glucosidase

Figure 2: Major degradation pathways of this compound.

cellulase_induction_pathway cluster_fungal_cell Fungal Cell (e.g., Trichoderma reesei) Sophorose This compound (Inducer) Receptor Membrane Receptor Sophorose->Receptor Signaling_Cascade Signal Transduction Cascade Receptor->Signaling_Cascade cAMP cAMP Signaling_Cascade->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Transcription_Factors Transcription Factors (e.g., XYR1, ACE3) PKA->Transcription_Factors Cellulase_Genes Cellulase Gene Expression Transcription_Factors->Cellulase_Genes Cellulase_mRNA Cellulase mRNA Cellulase_Genes->Cellulase_mRNA Cellulase_Protein Cellulase Synthesis and Secretion Cellulase_mRNA->Cellulase_Protein Extracellular_Cellulase Extracellular Cellulase Cellulase_Protein->Extracellular_Cellulase

References

Technical Support Center: α-Sophorose Containing Sophorolipid Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fed-batch fermentation of sophorolipids, which are glycolipids containing α-sophorose.

Troubleshooting Guide

This guide addresses common issues encountered during the fed-batch fermentation for sophorolipid production.

Problem ID Issue Potential Causes Recommended Solutions
SL-T01 Low Sophorolipid Yield- Suboptimal nutrient concentrations (carbon, nitrogen).- Inefficient substrate feeding strategy.- Non-ideal fermentation parameters (pH, temperature, aeration).- Optimize the concentrations of glucose and oil sources. An optimal glucose concentration has been noted to be around 30 g/L.[1]- Implement a controlled feeding strategy to avoid substrate inhibition.[2] For instance, maintain the glucose concentration between 30 and 40 g/L.[1]- Maintain pH between 4.5 and 6.5 and temperature between 28-32°C for optimal yeast growth and production.[3]
SL-T02 High Broth Viscosity- High concentration of poorly soluble lactonic sophorolipids.[2]- Consider in-situ product removal strategies.- Adjust the feeding of the nitrogen source, as lower concentrations of yeast extract can favor the production of more soluble acidic sophorolipids.[2]
SL-T03 Inconsistent Sophorolipid Composition (Acidic vs. Lactonic Forms)- Variation in nitrogen source concentration.- Duration of the fermentation process.- Lower concentrations of yeast extract (e.g., < 5 g/L) and longer fermentation times tend to favor the production of the lactonic form.[2]- The choice of nitrogen source, such as yeast extract versus ammonium sulfate, can significantly influence the ratio of acidic to lactonic sophorolipids.
SL-T04 Poor Cell Growth- Substrate inhibition from high initial concentrations of hydrophobic substrates (oils).[2]- Inadequate inoculum.- Suboptimal media composition.- Switch from a batch to a fed-batch system where oil and glucose are added in a controlled manner.[2]- Ensure a healthy and sufficient inoculum for the start of the fermentation.- Optimize the culture medium; for example, a medium composed of 50 g/L glucose, 50 g/L rapeseed oil, 5 g/L ammonium nitrate, and 5 g/L yeast extract has been shown to be effective.[4]
SL-T05 Premature Stagnation of Production- Depletion of a key nutrient in the feed.- Accumulation of inhibitory byproducts.- Analyze the fermentation broth to identify any limiting nutrients and adjust the feed composition accordingly.- Modify the feeding strategy to prevent the rapid accumulation of any single substrate that could lead to the formation of inhibitory metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the optimal feeding strategy for maximizing sophorolipid production in a fed-batch culture?

A fed-batch process is generally superior to a conventional batch process for sophorolipid production as it can prevent substrate inhibition by maintaining low levels of substrates like glucose and oils.[5] A controlled-rate feeding strategy is crucial. For instance, maintaining a constant glucose concentration between 30 and 40 g/L while feeding a secondary substrate like rapeseed oil based on pH has resulted in producing up to 365 g/L of crude sophorolipid over 8 days.[1]

Q2: How can I control the ratio of acidic to lactonic sophorolipids produced?

The composition of sophorolipids can be influenced by several factors:

  • Nitrogen Source: Lower concentrations of yeast extract (e.g., < 5 g/L) tend to favor the production of the lactonic form of sophorolipids.[2] Conversely, using ammonium sulfate as the nitrogen source can lead to a higher proportion of acidic sophorolipids.

  • Fermentation Time: Longer fermentation periods have been observed to increase the proportion of lactonic sophorolipids.[2]

  • Genetic Engineering: Overexpression of the gene for lactone esterase can result in a product that is almost entirely in the lactonic form.[2]

Q3: What are the typical yields and productivities I can expect from a fed-batch fermentation of sophorolipids?

Yields and productivities can vary significantly based on the strain, substrates, and fermentation strategy. However, some reported values include:

  • A crude sophorolipid concentration of up to 365 g/L in 8 days using a feeding-rate-controlled fed-batch process with Candida bombicola.[1]

  • With Candida batistae, sophorolipid production reached 53.2 g/L in a fed-batch fermentation using a 50 L fermentor.[4]

  • By optimizing feeding strategies, volumetric productivity can be significantly increased.

Q4: How does the choice of carbon sources (hydrophilic and hydrophobic) impact sophorolipid production?

Both a hydrophilic carbon source (like glucose) and a hydrophobic carbon source (like vegetable oils) are essential for efficient sophorolipid production.[6]

  • Glucose: Serves as the primary carbon and energy source for cell growth and is the precursor for the sophorose head group of the molecule.[7]

  • Oils/Fatty Acids: Act as the hydrophobic substrate that forms the fatty acid tail of the sophorolipid.[7] Rapeseed oil has been identified as a highly productive oil for this purpose.[1] The simultaneous addition of both types of carbon sources strongly stimulates production.[6]

Q5: What are the key parameters to monitor and control during the fed-batch fermentation?

Key parameters to monitor and control include:

  • pH: Typically maintained between 4.5 and 6.5.[3] The pH can decrease due to the consumption of the nitrogen source and the generation of fatty acids.[8]

  • Temperature: Generally controlled between 28°C and 32°C.[3]

  • Dissolved Oxygen (DO): Maintaining an adequate DO level is crucial for cell growth and production.

  • Substrate Concentration: Regular monitoring of glucose and residual oil concentrations is necessary to adjust feeding rates and avoid both depletion and inhibition.

Experimental Protocols & Data

Table 1: Comparison of Sophorolipid Production in Different Fed-Batch Fermentation Strategies
Organism Key Feeding Strategy Primary Substrates Sophorolipid Titer (g/L) Productivity Reference
Candida bombicola ATCC 22214Feeding-rate-controlled, maintaining glucose at 30-40 g/LGlucose, Rapeseed Oil365Not specified[1]
Candida batistaeFed-batch in optimized mediumGlucose, Rapeseed Oil53.28.87 g L⁻¹ d⁻¹[4][9]
Candida bombicola ATCC 22214Maintaining 10% glucose and 15% coconut oilGlucose, Coconut Oil54.0Not specified[10][11]
Protocol: Fed-Batch Fermentation for Sophorolipid Production

This protocol is a generalized representation based on common practices in the literature.

  • Inoculum Preparation:

    • Cultivate the yeast strain (e.g., Candida bombicola) in a suitable seed medium (e.g., YM broth) at 28-30°C with agitation for 24-48 hours.

  • Bioreactor Setup and Batch Phase:

    • Prepare the initial batch medium in the fermentor. A typical medium might contain glucose (e.g., 50 g/L), a nitrogen source (e.g., yeast extract, 5 g/L), and mineral salts.

    • Inoculate the fermentor with the seed culture.

    • Maintain the temperature at 30°C and pH at a setpoint (e.g., 5.0) controlled by the addition of an acid/base.

    • Provide aeration and agitation to maintain a desired dissolved oxygen level.

    • Run the batch phase until the initial carbon source is nearly depleted.

  • Fed-Batch Phase:

    • Initiate the feeding of the carbon sources. This typically involves a concentrated glucose solution and a hydrophobic substrate like rapeseed oil.

    • The feeding can be controlled based on different strategies:

      • Constant Feed: A pre-determined, constant feed rate.

      • DO-Stat: The feed rate is increased to maintain a constant dissolved oxygen level.

      • pH-Stat: The feed rate of the hydrophobic substrate can be linked to the consumption of NaOH, which is added to control the pH.[1]

    • Continue the fed-batch cultivation for the desired duration (e.g., 7-10 days), monitoring cell growth and sophorolipid production periodically.

  • Downstream Processing:

    • At the end of the fermentation, separate the sophorolipids from the culture broth, often through solvent extraction.

Visualizations

Fed_Batch_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_post Post-Fermentation Inoculum Inoculum Preparation Batch_Phase Batch Phase Inoculum->Batch_Phase Media_Prep Bioreactor Media Preparation Media_Prep->Batch_Phase Fed_Batch_Phase Fed-Batch Phase Batch_Phase->Fed_Batch_Phase Monitoring Process Monitoring (pH, DO, Substrates) Fed_Batch_Phase->Monitoring Harvest Harvest Fed_Batch_Phase->Harvest Extraction Sophorolipid Extraction Harvest->Extraction Purification Purification Extraction->Purification Feed_Strategy Define Feed Strategy (e.g., pH-stat, DO-stat) Feed_Strategy->Fed_Batch_Phase

Caption: Workflow for fed-batch sophorolipid production.

Sophorolipid_Biosynthesis_Pathway cluster_synthesis Sophorolipid Synthesis Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Fatty_Acid Hydrophobic Substrate (e.g., Oleic Acid) Hydroxy_FA Hydroxylated Fatty Acid Fatty_Acid->Hydroxy_FA Glucosyltransferase1 Glucosyltransferase 1 UDP_Glucose->Glucosyltransferase1 Glucosyltransferase2 Glucosyltransferase 2 UDP_Glucose->Glucosyltransferase2 Hydroxy_FA->Glucosyltransferase1 Glucosyltransferase1->Glucosyltransferase2 Acidic_SL Acidic Sophorolipid Glucosyltransferase2->Acidic_SL Forms initial sophorolipid Acetylation Acetyltransferase Lactonization Lactone Esterase Lactonic_SL Lactonic Sophorolipid Lactonization->Lactonic_SL Acidic_SL->Acetylation Acidic_SL->Lactonization

Caption: Simplified sophorolipid biosynthesis pathway.

References

Technical Support Center: Troubleshooting Variability in α-Sophorose Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-Sophorose induction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in experimental results when using α-Sophorose as an inducer, particularly for cellulase production in filamentous fungi like Trichoderma reesei.

Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments.

Issue 1: Low or No Target Protein (e.g., Cellulase) Expression After Induction

Q1: I have added α-Sophorose to my culture, but I am seeing very low or no expression of my target protein. What are the possible causes?

A1: Low or absent protein expression after induction with α-Sophorose can stem from several factors, ranging from the inducer itself to the culture conditions. Here are the primary aspects to investigate:

  • Suboptimal Inducer Concentration: The induction response to α-Sophorose concentration follows saturation kinetics. While it is a potent inducer, both insufficient and excessively high concentrations can lead to suboptimal results. Very low concentrations may not be enough to trigger the signaling cascade, while very high concentrations can be rapidly catabolized by the organism for growth rather than induction.

  • Presence of Repressing Sugars: Glucose is a known repressor of cellulase gene expression. Even small amounts of residual glucose in your culture medium can inhibit the induction process.

  • Incorrect Timing of Induction: Induction is most effective during the active growth phase of the culture. Adding the inducer too early or too late can result in poor protein yields.

  • Degraded α-Sophorose Stock: α-Sophorose solutions can degrade if not stored properly. Repeated freeze-thaw cycles or prolonged storage at room temperature can compromise its effectiveness.

  • Suboptimal Culture Conditions: The pH and temperature of your culture medium can significantly impact the induction efficiency. The optimal conditions for induction are often similar to the optimal conditions for the growth of the organism.

  • Mycelial Health: The overall health and viability of your fungal culture are crucial for a robust induction response.

Issue 2: High Batch-to-Batch Variability in Induction Results

Q2: I am observing significant variability in my protein expression levels between different experimental batches, even though I am following the same protocol. What could be the source of this inconsistency?

A2: High batch-to-batch variability is a common challenge in biological experiments. The following factors are often the culprits in α-Sophorose induction:

  • Inconsistent Inoculum: The age and concentration of the spore or mycelial inoculum can affect the growth kinetics and, consequently, the timing and efficiency of induction.

  • Variations in Media Preparation: Minor differences in the composition of the culture medium, including the quality of water and reagents, can impact fungal growth and protein expression.

  • Fluctuations in Culture Conditions: Inconsistent temperature, pH, and aeration (shaking speed) between batches can lead to significant differences in induction outcomes.

  • α-Sophorose Stock Solution Inconsistency: If you are preparing fresh stock solutions for each batch, minor variations in concentration can contribute to variability. Using a large, quality-controlled batch of stock solution can help mitigate this.

  • Metabolism of α-Sophorose: The rate at which your culture metabolizes α-Sophorose can vary depending on the physiological state of the mycelium, leading to inconsistent induction periods.

Issue 3: Initial Induction Occurs, but Protein Production Stops Prematurely

Q3: I see an initial increase in protein expression after adding α-Sophorose, but the production plateaus or stops much earlier than expected. Why is this happening?

A3: This phenomenon is often due to the depletion of the inducer from the culture medium. Here's what might be happening:

  • Rapid Catabolism of α-Sophorose: Trichoderma species can utilize α-Sophorose as a carbon source. The catabolic pathway for sophorose has a high capacity, meaning the inducer can be consumed relatively quickly.

  • Requirement for Continuous Presence of Inducer: Studies have shown that the continuous presence of the inducer is necessary to maintain cellulase synthesis. Once the α-Sophorose is depleted from the medium, the induction signal ceases, and protein production stops.

  • Feedback Inhibition: The accumulation of hydrolysis products, such as glucose, from the enzymatic activity of the induced cellulases can lead to feedback inhibition of further cellulase gene expression.

To address this, a fed-batch approach with multiple smaller additions of α-Sophorose can be more effective than a single large dose.[1]

Frequently Asked Questions (FAQs)

Q: What is the optimal concentration of α-Sophorose for induction?

A: The optimal concentration can vary between different fungal strains and culture conditions. However, a concentration range of 0.5 mM to 2 mM is commonly reported to be effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q: How should I prepare and store my α-Sophorose stock solution?

A: α-Sophorose is soluble in water. To prepare a stock solution (e.g., 100 mM), dissolve the powder in sterile, deionized water. It is recommended to sterilize the solution by filtration through a 0.22 µm filter rather than autoclaving, as the stability of α-Sophorose at high temperatures and non-neutral pH is not well-documented. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q: What are the optimal pH and temperature for α-Sophorose induction in Trichoderma reesei?

A: The optimal pH and temperature for induction generally align with the optimal growth conditions for the fungus. For Trichoderma reesei, a pH between 4.5 and 6.0 and a temperature between 28°C and 30°C are typically effective for both growth and cellulase production.[2]

Q: Can I use α-Sophorose in a medium containing glucose?

A: It is strongly advised to use a glucose-free medium for induction. Glucose acts as a catabolite repressor and will inhibit the expression of cellulase genes, even in the presence of a potent inducer like α-Sophorose. If a carbon source is needed for initial growth, consider using a non-repressing carbon source like glycerol, and ensure it is depleted before adding α-Sophorose.

Q: How does α-Sophorose compare to other inducers like lactose or cellobiose?

A: α-Sophorose is significantly more potent than other common inducers. Some studies suggest it can be up to 2500 times more effective than cellobiose.[3] Cellulase activity induced by a mixture containing sophorose has been shown to be 1.64-fold higher than with lactose and 5.26-fold higher than with cellobiose.[4]

Data Presentation

Table 1: Comparison of Common Inducers for Cellulase Production in T. reesei

InducerRelative PotencyTypical Concentration RangeNotes
α-Sophorose Very High (up to 2500x cellobiose)[3]0.5 - 2 mMConsidered the most potent natural inducer.
Lactose Moderate1 - 2% (w/v)Commonly used in industrial settings; less expensive.
Cellobiose Low to Moderate1 - 5 mMA natural product of cellulose degradation.
Cellulose High (but insoluble)1 - 2% (w/v)Requires basal cellulase activity for initial breakdown into soluble inducers.

Table 2: Influence of Environmental Factors on α-Sophorose Induction in T. reesei

ParameterOptimal RangeImpact of Deviation
pH 4.5 - 6.0Higher or lower pH can reduce both fungal growth and enzyme production.
Temperature 28°C - 30°CTemperatures above 34°C can significantly reduce induction efficiency.
Aeration High (e.g., 200-250 rpm shaking)Poor aeration can limit fungal growth and protein synthesis.
Glucose < 0.1% (w/v)Concentrations above this can cause catabolite repression.

Experimental Protocols

Protocol 1: Preparation of α-Sophorose Stock Solution

  • Weigh out the desired amount of α-Sophorose powder in a sterile container.

  • Add sterile, deionized water to achieve the desired final concentration (e.g., 100 mM).

  • Dissolve the powder completely by gentle vortexing.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: α-Sophorose Induction of Cellulase in Trichoderma reesei

  • Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with T. reesei spores or mycelia from a fresh plate. Grow the culture at 28-30°C with vigorous shaking (200-250 rpm) until it reaches the mid-logarithmic growth phase.

  • Mycelium Preparation: Harvest the mycelia by centrifugation or filtration and wash with a sterile, carbon-free medium to remove any residual sugars from the growth phase.

  • Induction: Resuspend the washed mycelia in a fresh, glucose-free induction medium. The medium should contain essential nutrients but no repressing carbon sources.

  • Add the sterile α-Sophorose stock solution to the desired final concentration (e.g., 1 mM).

  • Incubate the culture under inducing conditions (28-30°C, 200-250 rpm).

  • Sampling and Analysis: Collect samples of the culture supernatant at various time points (e.g., 6, 12, 24, 48, and 72 hours) post-induction.

  • Analyze the samples for total protein concentration (e.g., using a Bradford assay) and specific cellulase activity (e.g., using a filter paper activity assay or a substrate like carboxymethyl cellulose).

Visualizations

experimental_workflow Experimental Workflow for α-Sophorose Induction cluster_prep Preparation cluster_culture Culturing & Induction cluster_analysis Analysis inoculum 1. Prepare Inoculum (T. reesei spores/mycelia) growth 4. Grow Culture to Mid-Log Phase inoculum->growth media 2. Prepare Growth & Induction Media media->growth inducer 3. Prepare Sterile α-Sophorose Stock induction 6. Resuspend in Induction Medium & Add α-Sophorose inducer->induction wash 5. Harvest & Wash Mycelia growth->wash wash->induction sampling 7. Collect Supernatant Samples Over Time induction->sampling analysis 8. Assay for Protein & Cellulase Activity sampling->analysis signaling_pathway α-Sophorose Signaling Pathway for Cellulase Induction cluster_cAMP cAMP Pathway cluster_Ca Calcium Pathway sophorose α-Sophorose (Extracellular) permease β-Diglucoside Permease sophorose->permease Uptake sophorose_in α-Sophorose (Intracellular) permease->sophorose_in acy1 Adenylate Cyclase (ACY1) sophorose_in->acy1 Activates camp cAMP acy1->camp Produces pka Protein Kinase A (PKA) camp->pka Activates plc Phospholipase C (PLC) camp->plc Activates transcription Transcription of Cellulase Genes (e.g., cbh1) pka->transcription Phosphorylates Transcription Factors ca_burst Ca²⁺ Burst plc->ca_burst Induces crz1 CRZ1 ca_burst->crz1 Activates crz1->transcription Activates troubleshooting_logic Troubleshooting Logic for Low Protein Yield start Low/No Protein Yield q1 Is mycelial growth poor? start->q1 a1_yes Optimize growth conditions: - Check media composition - Verify inoculum quality - Ensure proper pH, temp, aeration q1->a1_yes Yes q2 Is glucose present in the induction medium? q1->q2 No a1_yes->start Re-evaluate a2_yes Use glucose-free medium. Ensure complete depletion of carbon source before induction. q2->a2_yes Yes q3 Is the α-Sophorose concentration optimal? q2->q3 No a2_yes->start Re-evaluate a3_no Perform a dose-response curve (e.g., 0.5 - 5 mM). Check stock solution integrity. q3->a3_no No q4 Does induction stop prematurely? q3->q4 Yes a3_no->start Re-evaluate a4_yes Implement fed-batch strategy with multiple inducer additions. q4->a4_yes Yes success Improved Protein Yield q4->success No a4_yes->start Re-evaluate

References

Validation & Comparative

α-Sophorose vs. Lactose: A Comparative Guide to Cellulase Induction in Trichoderma reesei

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, optimizing cellulase production in the filamentous fungus Trichoderma reesei is a critical endeavor. The choice of inducer plays a pivotal role in the efficiency and yield of this process. This guide provides an objective comparison of two commonly used inducers, α-sophorose and lactose, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

Performance Comparison: α-Sophorose Demonstrates Superior Induction

Experimental evidence consistently demonstrates that sophorose is a significantly more potent inducer of cellulase production in T. reesei compared to lactose. While lactose is a cost-effective and widely used soluble inducer in industrial settings, its efficiency is considerably lower.[1][2] Sophorose, a β-1,2-linked disaccharide, has been identified as the most potent natural inducer of cellulase synthesis in this fungus.[1]

One study found that a glucose-sophorose mixture (MGS) resulted in cellulase activity 1.64 times higher than that induced by lactose.[3][4] Another source suggests that the induction capacity of sophorose can be over 200 times greater than that of lactose.[1] This heightened efficiency is attributed to the fact that lactose is not a direct inducer and requires enzymatic conversion to generate the actual inducing molecules, a process that can be less efficient.[1]

InducerRelative Cellulase Activity (Compared to Lactose)Key Findings
α-Sophorose (in a glucose-sophorose mixture) 1.64-fold higherInduced higher cellulase production than lactose and cellobiose.[3][4]
Lactose BaselineCommonly used soluble inducer, but with lower productivity compared to sophorose.[3]
Sophorose Over 200-fold higher induction capacityIdentified as the most potent natural inducer of cellulase synthesis in T. reesei.[1]

Signaling Pathways of Cellulase Induction

The induction of cellulase gene expression in T. reesei is a complex process regulated by a network of transcription factors and transporters. While both sophorose and lactose can trigger these pathways, the mechanisms and efficiency differ.

Lactose metabolism and subsequent cellulase induction are dependent on the transcription factor ACE3 and the cellulose response transporter CRT1.[5] Lactose itself is taken up by specific permeases and then likely converted intracellularly to the actual inducing molecules.[2][6] The transcription factors XYR1 and ACE3 are essential for the expression of cellulase genes in response to both inducers.[7]

Interestingly, the β-glucosidase CEL1B exhibits opposing roles depending on the inducer. Under lactose induction, deletion of CEL1B leads to a significant increase in cellulase activity, suggesting it may be involved in a feedback inhibition loop.[1] Conversely, under sophorose induction, the absence of CEL1B results in reduced cellulase activity.[1]

Below are diagrams illustrating the simplified signaling pathways for cellulase induction by lactose and sophorose.

Lactose_Induction_Pathway Lactose Lactose (extracellular) Permease Lactose Permease Lactose->Permease Uptake Lactose_intra Lactose (intracellular) Permease->Lactose_intra Inducing_molecules Inducing Molecules Lactose_intra->Inducing_molecules Conversion CEL1B CEL1B (β-glucosidase) Lactose_intra->CEL1B Induces XYR1 XYR1 Inducing_molecules->XYR1 Activates ACE3 ACE3 Inducing_molecules->ACE3 Activates Cellulase_genes Cellulase Genes XYR1->Cellulase_genes Induces transcription ACE3->Cellulase_genes Induces transcription Cellulases Cellulases Cellulase_genes->Cellulases Expression CEL1B->Inducing_molecules Negative Regulation

Caption: Simplified signaling pathway for lactose-mediated cellulase induction in T. reesei.

Sophorose_Induction_Pathway Sophorose Sophorose (extracellular) Transporter Sophorose Transporter Sophorose->Transporter Uptake Sophorose_intra Sophorose (intracellular) Transporter->Sophorose_intra XYR1 XYR1 Sophorose_intra->XYR1 Strongly Activates ACE3 ACE3 Sophorose_intra->ACE3 Strongly Activates CEL1B CEL1B (β-glucosidase) Sophorose_intra->CEL1B Induces Cellulase_genes Cellulase Genes XYR1->Cellulase_genes Induces transcription ACE3->Cellulase_genes Induces transcription Cellulases Cellulases Cellulase_genes->Cellulases Expression CEL1B->Sophorose_intra Positive Regulation

Caption: Simplified signaling pathway for sophorose-mediated cellulase induction in T. reesei.

Experimental Protocols

To enable researchers to replicate and build upon these findings, detailed experimental protocols for comparing cellulase induction by α-sophorose and lactose are provided below.

I. Fungal Strain and Culture Conditions
  • Strain: Trichoderma reesei RUT-C30 (a commonly used hypercellulolytic mutant).[3][4]

  • Inoculum Preparation:

    • Culture T. reesei on potato dextrose agar (PDA) plates at 28°C for 7 days to obtain fresh conidia.[8]

    • Harvest conidia using sterile water to create a spore suspension.

    • Inoculate 1 mL of the spore suspension (10^7 spores/mL) into 50 mL of seed culture medium in a 250 mL flask.[3]

    • Incubate for 24 hours at 28°C with shaking at 150 rpm.[3]

  • Fermentation Medium (Modified Mandels' Medium):

    • (NH₄)₂SO₄: 5 g/L

    • KH₂PO₄: 15 g/L

    • Urea: 0.3 g/L

    • MgSO₄·7H₂O: 0.6 g/L

    • CaCl₂: 0.6 g/L

    • Trace elements solution (FeSO₄·7H₂O 5 mg/L, CoCl₂·6H₂O 2 mg/L, MnSO₄·H₂O 1.6 mg/L, ZnSO₄·7H₂O 1.4 mg/L)

    • Adjust pH to 5.5.[8]

II. Induction Experiment
  • Experimental Setup:

    • Prepare 250 mL flasks each containing 50 mL of the fermentation medium.

    • To separate flasks, add one of the following inducers at a final concentration of 10 g/L:

      • Lactose

      • A glucose-sophorose mixture (MGS) or pure sophorose if available.

      • A control with no inducer or with glucose can also be included.

    • Inoculate each flask with 4% (v/v) of the 24-hour-old seed culture.[3]

    • Incubate the flasks at 28°C with shaking at 150 rpm for a specified period (e.g., 120 hours), with samples taken at regular intervals (e.g., every 24 hours).[9]

III. Measurement of Cellulase Activity
  • Sample Preparation:

    • Collect 1 mL of the culture broth at each time point.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the mycelia.[8]

    • The resulting supernatant is used for enzyme activity assays.

  • Filter Paper Activity (FPA) Assay (Total Cellulase Activity):

    • This assay is performed according to the National Renewable Energy Laboratory (NREL) standard protocol (LAP-006).[3]

    • The assay measures the amount of reducing sugars released from filter paper (Whatman No. 1) by the cellulase mixture.

    • The released reducing sugars are quantified using the dinitrosalicylic acid (DNS) method.

  • Endoglucanase (CMCase) Activity Assay:

    • This assay measures the activity against carboxymethyl cellulose (CMC).

    • The reaction mixture typically contains a solution of CMC in a suitable buffer (e.g., 0.2 M acetate buffer, pH 4.8) and the enzyme supernatant.

    • After incubation at 50°C, the released reducing sugars are measured using the DNS method.[3]

Below is a diagram of the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis Strain T. reesei RUT-C30 Culture on PDA Spore_Suspension Spore Suspension (10^7 spores/mL) Strain->Spore_Suspension Seed_Culture Seed Culture (24h, 28°C, 150 rpm) Spore_Suspension->Seed_Culture Inoculation Inoculate with Seed Culture Seed_Culture->Inoculation Fermentation Fermentation Flasks with Media Add_Inducers Add Inducers (Lactose vs. Sophorose) Fermentation->Add_Inducers Add_Inducers->Inoculation Incubation Incubate (e.g., 120h, 28°C, 150 rpm) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifugation Centrifuge Samples Sampling->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant FPA_Assay Filter Paper Activity (FPA) Assay Supernatant->FPA_Assay CMCase_Assay Endoglucanase (CMCase) Assay Supernatant->CMCase_Assay Data_Comparison Compare Cellulase Activity FPA_Assay->Data_Comparison CMCase_Assay->Data_Comparison

Caption: Experimental workflow for comparing cellulase induction by lactose and sophorose.

References

α-Sophorose vs. Cellobiose: A Comparative Guide to Cellulase Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, optimizing cellulase production is a critical endeavor. The choice of inducer plays a pivotal role in the efficient enzymatic degradation of cellulosic biomass. This guide provides a detailed comparison of two key disaccharides, α-sophorose and cellobiose, in their capacity to induce cellulase gene expression in industrially relevant filamentous fungi.

Executive Summary

Experimental evidence overwhelmingly indicates that α-sophorose is a significantly more potent inducer of cellulase production than cellobiose in the model fungus Trichoderma reesei , a primary source of industrial cellulases. In some instances, sophorose has been shown to be up to 2,500 times more effective than cellobiose.[1][2] However, the induction landscape is not uniform across all fungal species. In Neurospora crassa, another well-studied cellulolytic fungus, cellobiose or its derivatives act as the primary inducers, while sophorose does not appear to play a significant role.[3] This guide will delve into the quantitative data supporting these findings, outline the experimental protocols for their comparison, and visualize the underlying signaling pathways.

Quantitative Comparison of Inducer Efficacy

The following table summarizes the key quantitative findings from comparative studies on cellulase induction by α-sophorose and cellobiose.

Featureα-SophoroseCellobioseKey Findings & Organism
Relative Induction Potency HighLow to ModerateSophorose is approximately 2,500 times more active as a cellulase inducer than cellobiose in Trichoderma viride.[1][2]
Cellulase Activity (vs. Lactose & Cellobiose) Significantly HigherLowerA glucose-sophorose mixture (MGS) induced cellulase activity 5.26-fold higher than cellobiose in Trichoderma reesei.[4][5]
Role in Induction Direct and potent inducerPrecursor to the natural inducer (sophorose) in T. reesei through transglycosylation by β-glucosidases.[6][7] Direct inducer in N. crassa.[3][8][9][10][11]In T. reesei, the inducing activity of cellobiose is largely dependent on its conversion to sophorose.[7]
Intracellular cAMP Levels HighLowIn T. reesei, sophorose treatment leads to a significantly higher intracellular concentration of cAMP (229.8 pmol/mg) compared to cellobiose (22.5 pmol/mg), suggesting a link to cAMP-mediated signaling pathways.[12]

Signaling Pathways and Induction Mechanisms

The mechanisms by which α-sophorose and cellobiose induce cellulase expression differ, particularly between T. reesei and N. crassa.

In Trichoderma reesei , it is widely accepted that a low basal level of cellulase expression leads to the initial breakdown of cellulose into cellodextrins, including cellobiose. Extracellular β-glucosidases then catalyze a transglycosylation reaction, converting cellobiose into sophorose.[7] Sophorose is then transported into the cell, where it triggers a signaling cascade leading to the robust expression of cellulase genes.[13][14][15]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cellulose Cellulose Cellobiose Cellobiose Cellulose->Cellobiose Basal Cellulases Sophorose Sophorose Cellobiose->Sophorose Transglycosylation Sophorose_in Sophorose Sophorose->Sophorose_in Transport BGL β-glucosidase Signaling_Cascade Signaling Cascade Sophorose_in->Signaling_Cascade Cellulase_Genes Cellulase Gene Expression Signaling_Cascade->Cellulase_Genes

Cellulase induction pathway in Trichoderma reesei.

In Neurospora crassa , cellobiose itself, or a modified form of it, acts as the inducer.[3][8][9][11] The signaling pathway involves the activation of the transcription factor CLR-1 by cellobiose, which in turn induces the expression of cellodextrin transporters and another key transcription factor, CLR-2, leading to the expression of cellulase genes.[10]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cellulose Cellulose Cellobiose Cellobiose Cellulose->Cellobiose Basal Cellulases Cellobiose_in Cellobiose Cellobiose->Cellobiose_in Transport CLR1 CLR-1 Cellobiose_in->CLR1 Activation CLR2 CLR-2 CLR1->CLR2 Induces Expression Cellulase_Genes Cellulase Gene Expression CLR2->Cellulase_Genes Induces Expression

Cellulase induction pathway in Neurospora crassa.

Experimental Protocols

To quantitatively compare the inducing capabilities of α-sophorose and cellobiose, a standardized experimental workflow is essential.

Experimental Workflow

G cluster_prep 1. Preparation cluster_induction 2. Induction cluster_analysis 3. Analysis Culture Fungal Culture (e.g., T. reesei) Inoculation Inoculate Basal Medium Culture->Inoculation Media Basal Medium (Carbon-starved) Media->Inoculation Inducers Prepare Inducer Solutions (α-Sophorose, Cellobiose, Control) Induction_step Add Inducers to Cultures Inducers->Induction_step Incubation_pre Pre-culture (mycelial growth) Inoculation->Incubation_pre Incubation_pre->Induction_step Incubation_post Incubate for a Defined Time Course Induction_step->Incubation_post Sampling Collect Supernatant and Mycelia Incubation_post->Sampling Enzyme_Assay Measure Cellulase Activity in Supernatant Sampling->Enzyme_Assay RNA_Extraction Extract RNA from Mycelia Sampling->RNA_Extraction Gene_Expression Quantify Cellulase Gene Expression (qRT-PCR) RNA_Extraction->Gene_Expression

Workflow for comparing cellulase inducers.
Detailed Methodologies

1. Fungal Strain and Culture Conditions:

  • Strain: Trichoderma reesei (e.g., QM6a or Rut C30) is commonly used.

  • Pre-culture: Grow the fungus in a suitable medium with a readily metabolizable carbon source (e.g., glucose or glycerol) to obtain sufficient mycelial mass.

  • Carbon Starvation: Transfer the mycelia to a carbon-free basal medium for a period (e.g., 2-4 hours) to deplete any residual carbon source and ensure a low basal level of cellulase expression.

2. Induction Experiment:

  • Inducers: Prepare sterile stock solutions of α-sophorose and cellobiose. A no-inducer control should also be included.

  • Induction: Add the inducers to the carbon-starved cultures to a final concentration (e.g., 1 mM).

  • Time Course: Incubate the cultures under controlled conditions (e.g., 28°C, shaking at 200 rpm) and collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

3. Cellulase Activity Assay:

  • Sample Preparation: Centrifuge the collected culture samples to separate the supernatant (containing secreted enzymes) from the mycelia.

  • Assay Principle: The total cellulase activity (Filter Paper Activity, FPA) can be determined by measuring the amount of reducing sugars released from a filter paper substrate. Alternatively, specific endoglucanase activity can be measured using carboxymethyl cellulose (CMC) as a substrate.[16][17][18]

  • Procedure (Example using DNS method for reducing sugars):

    • Prepare reaction mixtures containing the culture supernatant, a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0), and the substrate (e.g., a strip of Whatman No. 1 filter paper).

    • Incubate the reactions at a specific temperature (e.g., 50°C) for a defined time (e.g., 60 minutes).

    • Stop the reaction and measure the released reducing sugars using the dinitrosalicylic acid (DNS) method, which involves a colorimetric change measured spectrophotometrically at 540 nm.

    • A standard curve using known concentrations of glucose is used to quantify the amount of reducing sugars. One unit of FPA is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute.[19][20]

4. Gene Expression Analysis (qRT-PCR):

  • RNA Extraction: Isolate total RNA from the collected mycelia using a standard protocol (e.g., TRIzol-based extraction).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Perform real-time PCR using primers specific for the major cellulase genes (e.g., cbh1/cel7a, cbh2/cel6a, eg1/cel7b) and a housekeeping gene (e.g., actin or tubulin) for normalization.

  • Data Analysis: Analyze the relative changes in gene expression levels between the different inducer conditions and the control using the ΔΔCt method.

Conclusion

For cellulase production in Trichoderma reesei, α-sophorose is unequivocally the more potent inducer compared to cellobiose. The higher cost and limited availability of pure sophorose have, however, restricted its large-scale industrial application.[4][21] Research into cost-effective methods for sophorose production or the engineering of fungal strains to enhance the conversion of cellobiose to sophorose are promising avenues for improving cellulase yields. Conversely, in organisms like Neurospora crassa, cellobiose is the key signaling molecule, highlighting the diversity of cellulase induction mechanisms in the fungal kingdom. A thorough understanding of these differences is paramount for selecting and optimizing cellulase production systems for various biotechnological applications.

References

A Comparative Guide to the Validation of HPLC Methods for Alpha-Sophorose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of alpha-sophorose is critical for process monitoring, quality control, and research applications. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. This guide provides an objective comparison of common HPLC-based methods and a key alternative, offering supporting experimental data and detailed protocols to aid in method selection and validation.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Here, we compare three prominent methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), HPLC with Refractive Index Detection (HPLC-RID), and as an alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the typical validation parameters for each method, synthesized from studies on disaccharide quantification.[1][2][3][4][5]

Validation ParameterHPAEC-PADHPLC-RIDLC-MS/MS
Linearity (R²) >0.999[6]>0.997[2][3]>0.99[7]
Limit of Detection (LOD) 1.17 µg/mL (for rhamnose)[8]0.01–0.17 mg/mL[2][3]22 nM (for trehalose)[5]
Limit of Quantification (LOQ) 3.55 µg/mL (for rhamnose)[8]0.03–0.56 mg/mL[2][3]28 nM (for trehalose)[5]
Precision (RSD) <2%[9]<5%[2][3]<15%[10]
Accuracy (Recovery) 95-105%96.78–108.88%[4]85-115%[11]

Methodology and Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for each of the compared techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis, requiring no derivatization.[6][12]

Experimental Protocol:

  • Chromatographic System: Dionex™ ICS-5000+ system or equivalent.[13]

  • Column: A high-performance anion-exchange column, such as a CarboPac™ PA20 (4 x 250 mm).

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in deionized water. A typical gradient might be an isocratic elution with 68 mM NaOH for 25 minutes, followed by a column wash with 100 mM NaOH and 100 mM NaOAc.[6]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

  • Sample Preparation: Samples, such as fermentation broth, may require cleanup to remove interfering substances like proteins and ions.[14] This can involve extraction and solid-phase extraction (SPE) steps.[14]

Workflow for HPAEC-PAD Analysis

cluster_sample_prep Sample Preparation cluster_hplc HPAEC-PAD System cluster_data Data Analysis Sample Sample (e.g., Fermentation Broth) Cleanup Cleanup (Extraction/SPE) Sample->Cleanup Injection Injection Cleanup->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound quantification by HPAEC-PAD.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a more universally available method for sugar analysis, though it is generally less sensitive than HPAEC-PAD.[2][3]

Experimental Protocol:

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: An amino-based column (e.g., 250 x 4.6 mm, 5 µm) or an ion-exchange resin column (e.g., Bio-Rad Aminex HPX-87C).[4][15]

  • Mobile Phase: An isocratic mixture of acetonitrile and HPLC-grade water (e.g., 75:25 v/v).[4][16]

  • Flow Rate: 0.9 mL/min.[4]

  • Column Temperature: 35 °C.[4]

  • Injection Volume: 20 µL.

  • Detection: Refractive Index Detector (RID).

  • Sample Preparation: Dilution of the sample in the mobile phase followed by filtration through a 0.45 µm membrane filter.

Workflow for HPLC-RID Analysis

cluster_sample_prep Sample Preparation cluster_hplc HPLC-RID System cluster_data Data Analysis Sample Sample Dilution Dilution & Filtration Sample->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Refractive Index Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound quantification by HPLC-RID.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex matrices.[5][17] A comparative study of four chromatographic methods coupled with mass spectrometry concluded that Reverse-Phase Liquid Chromatography (RP-LC) with MS after derivatization was the most suitable for monosaccharide analysis in terms of separation, sensitivity, and repeatability.[18][19]

Experimental Protocol:

  • Chromatographic System: An ultra-pressure liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.[7]

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Shodex Asahipak NH2P-40) or a C18 column after derivatization.[7][8]

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or ammonium hydroxide.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50 °C.

  • Injection Volume: 5 µL.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative ion mode.[7][10]

  • Sample Preparation: Simple dilution with an internal standard solution.[7] For some applications, derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can improve chromatographic performance and sensitivity.[8][18]

Logical Relationship of Method Selection

Start Start: Need to Quantify this compound High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No LCMS Use LC-MS/MS High_Sensitivity->LCMS Yes Universal_Detector Universal Detector Sufficient? Complex_Matrix->Universal_Detector No HPAEC Use HPAEC-PAD Complex_Matrix->HPAEC Yes Universal_Detector->HPAEC No HPLC_RID Use HPLC-RID Universal_Detector->HPLC_RID Yes

Caption: Decision tree for selecting an this compound quantification method.

Conclusion

The validation and selection of an appropriate analytical method are paramount for reliable quantification of this compound.

  • HPAEC-PAD offers excellent sensitivity and selectivity for underivatized carbohydrates.

  • HPLC-RID provides a robust and accessible, albeit less sensitive, alternative.

  • LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for challenging applications involving trace-level detection or complex sample matrices.

Researchers should carefully consider the specific requirements of their application, including sensitivity, sample throughput, and available resources, when choosing and validating a method for this compound quantification. This guide provides the foundational information to make an informed decision and establish a properly validated analytical workflow.

References

Unveiling the Power of Alpha-Sophorose in Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to harness potent gene induction systems, alpha-sophorose presents a compelling, naturally derived alternative to conventional chemical inducers. This guide provides an objective comparison of this compound's performance against other agents, supported by experimental data, detailed protocols, and clear visual representations of the underlying molecular mechanisms and workflows.

This compound, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, has emerged as a highly effective inducer of gene expression, particularly for cellulolytic enzymes in filamentous fungi such as Trichoderma reesei.[1] Its potency often surpasses that of other common inducers, making it a valuable tool for both fundamental research and industrial applications. This guide delves into the quantitative effects of this compound on gene expression, compares it with the widely used synthetic inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG), and provides detailed experimental methodologies to facilitate its adoption and validation in the laboratory.

Performance Comparison: this compound vs. Alternatives

The efficacy of a gene expression inducer is paramount. The following tables summarize the quantitative data on the performance of this compound in comparison to other commonly used inducers.

Table 1: Comparative Induction of Cellulase Activity

InducerOrganismFold Increase in Cellulase Activity (Compared to Lactose)Fold Increase in Cellulase Activity (Compared to Cellobiose)Reference
Glucose-Sophorose Mixture (MGS)Trichoderma reesei Rut C301.645.26[2][3][4]
LactoseTrichoderma reesei Rut C301.003.21[2][3][4]
CellobioseTrichoderma reesei Rut C300.311.00[2][3][4]

Table 2: Overview of this compound and IPTG as Gene Expression Inducers

FeatureThis compoundIsopropyl β-D-1-thiogalactopyranoside (IPTG)
Organism Primarily filamentous fungi (e.g., Trichoderma reesei)Primarily bacteria (e.g., Escherichia coli)
Mechanism Interacts with regulatory proteins to activate transcription of cellulase and hemicellulase genes.Binds to the lac repressor, preventing it from binding to the operator and thus inducing gene expression from the lac operon.[5][6]
Target Genes Primarily genes encoding cellulolytic enzymes (e.g., cbh1, cbh2, egl1).Genes cloned under the control of the lac promoter in an expression vector.
Potency Considered one of the most potent natural inducers of cellulase expression.[1]Highly effective for inducing protein expression in prokaryotic systems.
Metabolism Can be metabolized by the cell.Not metabolized by E. coli, leading to a constant concentration.[5]

Signaling Pathways and Logical Relationships

The induction of gene expression by this compound involves a complex signaling cascade. The following diagrams illustrate the key pathways and the logical flow of a comparative experiment.

sophorose_pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_nucleus Nucleus This compound This compound Transporter Transporter This compound->Transporter Uptake Signaling Cascade Signaling Cascade Transporter->Signaling Cascade Xyr1 Xyr1 Signaling Cascade->Xyr1 Activates Ace2 Ace2 Signaling Cascade->Ace2 Activates CRE1 CRE1 Signaling Cascade->CRE1 Inhibits Cellulase Genes Cellulase Genes Xyr1->Cellulase Genes Induces Transcription Ace2->Cellulase Genes Induces Transcription CRE1->Cellulase Genes Represses

This compound signaling pathway for cellulase gene induction.

experimental_workflow cluster_fungal Fungal System (T. reesei) cluster_bacterial Bacterial System (E. coli) F_Culture Culture T. reesei F_Induce Induce with This compound / Lactose F_Culture->F_Induce F_Harvest Harvest Mycelia F_Induce->F_Harvest F_RNA RNA Extraction F_Harvest->F_RNA F_Analysis Gene Expression Analysis (RNA-Seq / Northern Blot) F_RNA->F_Analysis B_Culture Culture E. coli (with expression vector) B_Induce Induce with IPTG B_Culture->B_Induce B_Harvest Harvest Cells B_Induce->B_Harvest B_Protein Protein Extraction B_Harvest->B_Protein B_Analysis Protein Expression Analysis (SDS-PAGE / Western Blot) B_Protein->B_Analysis

Comparative experimental workflow for gene expression analysis.

logical_relationship cluster_sophorose This compound cluster_iptg IPTG Inducer Gene Expression Inducer S_Source Natural Disaccharide Inducer->S_Source I_Source Synthetic Analog of Allolactose Inducer->I_Source S_Target Fungal Systems (e.g., T. reesei) S_Source->S_Target S_Effect Induces Cellulase Gene Expression S_Target->S_Effect I_Target Bacterial Systems (e.g., E. coli) I_Source->I_Target I_Effect Induces Genes under lac Operon Control I_Target->I_Effect

References

A Comparative Guide to Alpha-Sophorose Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key assays relevant to the study of alpha-sophorose, a disaccharide known for its potent induction of cellulase gene expression, particularly in fungi like Trichoderma reesei. Given that "this compound" is chemically 2-O-β-D-glucopyranosyl-α-D-glucose, its primary biological "activity" is this induction. Therefore, this guide focuses on the cross-validation of assays that either quantify the enzymes responsible for sophorose metabolism or measure the downstream effects of sophorose induction.

The assays compared are:

  • β-Glucosidase Activity Assays : These are crucial as β-glucosidases are the enzymes that can both synthesize sophorose via transglycosylation and degrade it.[1][2] The level of β-glucosidase activity can, therefore, influence the concentration and persistence of the sophorose inducer.

  • Total Cellulase Activity Assays : These assays measure the ultimate biological output of sophorose induction – the activity of the cellulase enzyme cocktail produced by the organism.

Cross-validation between these assay types allows researchers to build a comprehensive picture of the sophorose-mediated response, correlating the activity of metabolic enzymes with the final product yield.

Data Presentation: Comparison of Assay Methodologies

The choice of assay depends on the specific research question, required sensitivity, and available equipment. Fluorometric assays generally offer higher sensitivity and a wider dynamic range compared to colorimetric methods, making them suitable for detecting low enzyme concentrations.[3][4][5][6] Colorimetric assays, however, are often simpler, more cost-effective, and sufficient for many routine applications.[3][5][6]

Assay Type Specific Method Principle Substrate Detection Method Sensitivity Dynamic Range Advantages Disadvantages
β-Glucosidase Activity Colorimetric Assay Enzymatic hydrolysis of a chromogenic substrate releases a colored product (p-nitrophenol), which is quantified by absorbance.p-Nitrophenyl-β-D-glucopyranoside (pNPG)Spectrophotometry (Absorbance at 405 nm)Lower (µM to mM range)NarrowerSimple, cost-effective, widely available equipment.Less sensitive, potential for interference from colored compounds in the sample.
β-Glucosidase Activity Fluorometric Assay Enzymatic hydrolysis of a fluorogenic substrate releases a fluorescent product (e.g., 4-methylumbelliferone), which is quantified by fluorescence emission.4-Methylumbelliferyl-β-D-glucopyranoside (MUG)Fluorometry (e.g., Ex/Em = 360/445 nm)Higher (nM to µM range)BroaderHigh sensitivity, suitable for HTS and low-abundance enzymes.Requires a fluorescence plate reader, fluorophores can be sensitive to environmental conditions.
Total Cellulase Activity Filter Paper Assay (FPA) Measures the total cellulolytic activity by quantifying the amount of reducing sugars (primarily glucose) released from a filter paper substrate.Whatman No. 1 filter paperSpectrophotometry (DNS method to measure reducing sugars)ModerateDependent on enzyme concentration and incubation timeMeasures the activity of the complete cellulase complex, relevant to biomass degradation.Labor-intensive, time-consuming, can be variable.

Experimental Protocols

β-Glucosidase Activity Assay (Colorimetric - pNPG Method)

This protocol is adapted from standard procedures for measuring β-glucosidase activity.

Materials:

  • Enzyme sample (e.g., cell lysate, purified enzyme)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (1-5 mM in buffer)

  • Assay Buffer (e.g., 50 mM Sodium Acetate buffer, pH 5.0)

  • Stop Solution (e.g., 1 M Sodium Carbonate or 0.4 M NaOH-glycine buffer, pH 10.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator (e.g., 37°C or 50°C)

Procedure:

  • Prepare Reaction Mixture : In each well of a 96-well plate, add 50 µL of Assay Buffer.

  • Add Enzyme : Add 25 µL of the enzyme sample (appropriately diluted in Assay Buffer) to the wells. Include a blank control with 25 µL of buffer instead of the enzyme.

  • Initiate Reaction : Add 25 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation : Incubate the plate at the desired temperature (e.g., 50°C) for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction : Stop the reaction by adding 100 µL of Stop Solution to each well. The solution will turn yellow in the presence of p-nitrophenol.

  • Measure Absorbance : Read the absorbance of each well at 405 nm using a microplate reader.

  • Quantification : Subtract the absorbance of the blank from the sample readings. Quantify the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the assay conditions.

Total Cellulase Activity Assay (Filter Paper Assay - FPA)

This protocol is based on the standard IUPAC procedure for measuring total cellulase activity.

Materials:

  • Enzyme sample (e.g., culture supernatant)

  • Whatman No. 1 filter paper strips (1.0 x 6.0 cm, ~50 mg)

  • Buffer (0.05 M Sodium Citrate, pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standards

  • Test tubes

  • Water bath (50°C) and boiling water bath

Procedure:

  • Enzyme Dilution : Prepare at least two dilutions of the enzyme sample in the citrate buffer. The goal is to have one dilution that releases slightly more than 2.0 mg of glucose and one that releases slightly less in the assay.

  • Reaction Setup :

    • Add 1.0 mL of buffer to a test tube.

    • Add 0.5 mL of the diluted enzyme solution.

    • Add one filter paper strip, ensuring it is coiled and submerged in the solution.

    • Prepare a blank for each enzyme dilution containing buffer and enzyme, but no filter paper.

  • Incubation : Incubate the tubes at 50°C for exactly 60 minutes.

  • Stop Reaction and Develop Color :

    • Stop the reaction by adding 3.0 mL of DNS reagent to each tube.

    • Incubate the tubes in a boiling water bath for 5 minutes to allow for color development.

    • Cool the tubes to room temperature and add 20 mL of deionized water.

  • Measure Absorbance : Measure the absorbance of the solutions at 540 nm against a reagent blank.

  • Quantification :

    • Create a standard curve using known concentrations of glucose.

    • Use the standard curve to determine the concentration of glucose produced in each enzyme reaction.

    • Plot the amount of glucose produced (mg) against the enzyme concentration for the different dilutions.

    • Determine the enzyme concentration that would have produced exactly 2.0 mg of glucose.

    • Calculate the Filter Paper Units (FPU) per mL of the original enzyme solution using the formula: FPU/mL = 0.37 / (enzyme concentration that produces 2.0 mg glucose).

Mandatory Visualization

Sophorose-Mediated Cellulase Induction Pathway in T. reesei

The induction of cellulase expression by sophorose in Trichoderma reesei is a complex process involving signal perception, transduction, and the coordinated action of multiple transcription factors. Sophorose is taken up by the cell and triggers a signaling cascade that ultimately leads to the transcription of cellulase genes. Key transcription factors involved include the primary activator XYR1 and other regulators like ACE1, ACE2, and ACE3.[7][8] The process is also subject to carbon catabolite repression, primarily mediated by CRE1, which prevents cellulase expression in the presence of easily metabolizable sugars like glucose.

Sophorose_Induction_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Sophorose_ext Sophorose Permease Sugar Permease Sophorose_ext->Permease Uptake Membrane Cell Membrane Sophorose_int Intracellular Sophorose Permease->Sophorose_int Signaling_Cascade Signaling Cascade (G-protein, cAMP) Sophorose_int->Signaling_Cascade Induces XYR1 XYR1 (Activator) Signaling_Cascade->XYR1 Activates ACE3 ACE3 (Activator) Signaling_Cascade->ACE3 Activates Cellulase_Genes Cellulase Genes (cbh1, egl1, etc.) XYR1->Cellulase_Genes Binds to Promoter ACE3->XYR1 Activates ACE3->Cellulase_Genes Binds to Promoter ACE1 ACE1 (Repressor) ACE1->Cellulase_Genes Represses CRE1 CRE1 (Repressor) CRE1->XYR1 Represses CRE1->Cellulase_Genes Represses Cellulase_mRNA mRNA Cellulase_Genes->Cellulase_mRNA Transcription Cellulase_Enzymes Cellulase Enzymes Cellulase_mRNA->Cellulase_Enzymes Translation Cellulase_Enzymes->Sophorose_ext Secretion Glucose Glucose Glucose->CRE1 Activates

Caption: Sophorose induction pathway for cellulase production in T. reesei.

Experimental Workflow for Cross-Validation

This workflow illustrates how the different assays can be used in conjunction to study the effects of a potential modulator of sophorose-induced cellulase production.

Cross_Validation_Workflow Start Start: T. reesei Culture Induction Induce with Sophorose +/- Test Compound Start->Induction Harvest Harvest at Time Points Induction->Harvest Separate Separate Mycelia and Supernatant Harvest->Separate Mycelia Mycelia Separate->Mycelia Biomass Supernatant Supernatant Separate->Supernatant Secreted Enzymes Lysate Prepare Cell Lysate Mycelia->Lysate Cellulase_Assay Total Cellulase Assay (Filter Paper Assay) Supernatant->Cellulase_Assay Extracellular Enzyme Activity B_Glucosidase_Assay β-Glucosidase Assay (Colorimetric or Fluorometric) Lysate->B_Glucosidase_Assay Intracellular Enzyme Activity Data_Analysis Data Analysis and Correlation B_Glucosidase_Assay->Data_Analysis Cellulase_Assay->Data_Analysis Conclusion Conclusion on Compound Effect Data_Analysis->Conclusion

Caption: Workflow for cross-validating sophorose activity assays.

References

α-Sophorose vs. Sophorolipid Precursors: A Comparative Guide to Cellulase Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective production of cellulolytic enzymes is a cornerstone of second-generation biofuel and biochemical industries. The filamentous fungus Trichoderma reesei is a primary workhorse for industrial cellulase production, and the induction of its powerful enzymatic machinery is a critical area of research. Among the known inducers, α-sophorose, a disaccharide, is recognized as one of the most potent natural inducers of cellulase gene expression.[1][2][3][4] However, its high cost presents a significant hurdle for industrial applications.[3] An emerging alternative is the use of sophorolipids, glycolipid biosurfactants that contain a sophorose moiety, as precursors for induction. This guide provides an objective comparison of the performance of α-sophorose and sophorolipid precursors in inducing cellulase production, supported by experimental data and detailed protocols.

Mechanism of Induction: Direct vs. Indirect Pathways

The fundamental difference between α-sophorose and sophorolipid precursors lies in their mechanism of cellulase induction.

α-Sophorose acts as a direct and potent inducer. It is believed to be generated during cellulose hydrolysis through the transglycosylation activity of β-glucosidases.[5][6] Once transported into the fungal cell, it triggers a signaling cascade that leads to the coordinated expression of cellulase genes.[7][8]

Sophorolipid precursors , on the other hand, induce cellulase production through an indirect mechanism. Trichoderma reesei has been shown to degrade sophorolipids, releasing the sophorose molecule which then acts as the direct inducer.[9] This enzymatic release of sophorose from the sophorolipid backbone is the rate-limiting step in the induction process.

Comparative Performance: Gene Expression and Enzyme Production

While direct, head-to-head quantitative data on cellulase activity (e.g., Filter Paper Units per milliliter) under identical conditions is sparse in publicly available literature, transcriptomic and proteomic studies offer a comprehensive view of the cellular response to these inducers.

A study comparing the transcriptome of T. reesei grown on cellulose, sophorose, and glucose revealed that sophorose induces a distinct and robust transcriptional response, leading to the upregulation of a wide array of glycoside hydrolase (GH) families, including key cellulases like cellobiohydrolases from families GH6 and GH7.[5][10] Notably, the number of genes transcriptionally modulated by sophorose was greater than that by cellulose when compared to glucose, indicating a more profound impact on gene expression.[6]

Interestingly, research on a chemically modified sophorolipid analog, derived from the controlled hydrolysis of lactonic sophorolipids, demonstrated it to be a significantly more powerful inducer than sophorose itself, being at least 28 times more potent in shake-flask cultures.[11][12] This suggests that modified sophorolipids could offer a more effective and potentially cost-efficient induction strategy.

The following table summarizes the key differences in the cellular response to α-sophorose and sophorolipid precursors based on available data.

Featureα-SophoroseSophorolipid Precursors
Induction Mechanism DirectIndirect (enzymatic release of sophorose)
Potency High[1][2][3]Variable, dependent on sophorose release; modified forms can be more potent than sophorose[11][12]
Gene Expression Profile Strong and specific upregulation of cellulase and hemicellulase genes.[5][10] Induces a broader range of glycoside hydrolases compared to cellulose.[10]The resulting gene expression profile is expected to be similar to that of sophorose, following its release.
Key Upregulated Genes Cellobiohydrolases (e.g., cbh1, cbh2), endoglucanases (e.g., egl1, egl2), β-glucosidases, and transcription factors (e.g., xyr1).[5][10]Similar to α-sophorose, with the potential for additional genes related to sophorolipid uptake and degradation.
Cost High[3]Potentially lower, especially when using crude sophorolipid mixtures or waste-stream derived precursors.

Signaling Pathways and Experimental Workflows

Signaling Pathway for α-Sophorose Induction

The precise signaling cascade initiated by α-sophorose is complex and involves multiple transcription factors. The diagram below illustrates a simplified model of the known pathway in Trichoderma reesei.

sophorose_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sophorose_ext α-Sophorose Transporter Sugar Transporter Sophorose_ext->Transporter Uptake Sophorose_int α-Sophorose Transporter->Sophorose_int Signaling_Cascade Signaling Cascade Sophorose_int->Signaling_Cascade XYR1 XYR1 (Activator) Signaling_Cascade->XYR1 Activates CRE1 CRE1 (Repressor) Signaling_Cascade->CRE1 Inhibits Cellulase_Genes Cellulase Gene Expression XYR1->Cellulase_Genes Promotes Transcription CRE1->Cellulase_Genes Represses Transcription Cellulase_Enzymes Cellulase Enzymes Cellulase_Genes->Cellulase_Enzymes Translation & Secretion

α-Sophorose Induction Pathway

Experimental Workflow for Comparing Inducers

A typical experimental workflow to compare the induction efficiency of α-sophorose and sophorolipid precursors is outlined below.

experimental_workflow Start Start: T. reesei Culture Induction Induction Phase (Add Inducers) Start->Induction Sophorose_addition Add α-Sophorose Induction->Sophorose_addition Sophorolipid_addition Add Sophorolipid Precursor Induction->Sophorolipid_addition Control No Inducer Control Induction->Control Sampling Time-course Sampling (Culture Supernatant & Mycelia) Sophorose_addition->Sampling Sophorolipid_addition->Sampling Control->Sampling Analysis Analysis Sampling->Analysis Cellulase_Assay Cellulase Activity Assay (DNS Method) Analysis->Cellulase_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Analysis->Gene_Expression Sophorolipid_Quant Sophorolipid Quantification (HPLC) Analysis->Sophorolipid_Quant Data_Comparison Data Comparison and Interpretation Cellulase_Assay->Data_Comparison Gene_Expression->Data_Comparison Sophorolipid_Quant->Data_Comparison

References

Assessing the Purity of Synthesized α-Sophorose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The disaccharide α-Sophorose (β-D-Glucopyranosyl-(1→2)-α-D-glucopyranose), a key component in various bioactive molecules and a potent inducer of cellulase production, demands high purity for reliable research and development outcomes. This guide provides a comparative overview of analytical techniques for assessing the purity of synthetically produced α-Sophorose, offers insights into potential alternatives, and presents detailed experimental protocols.

Comparison with Alternative Disaccharides

While α-Sophorose holds unique standing in specific applications, particularly as a cellulase inducer, other disaccharides are often considered in broader research contexts. The choice of a disaccharide can significantly impact experimental results, making a clear understanding of their comparative performance crucial.

Key Alternatives to α-Sophorose:

  • Maltose (α-D-Glucopyranosyl-(1→4)-α-D-glucopyranose): An isomer of sophorose, maltose is a common disaccharide derived from starch.

  • Cellobiose (β-D-Glucopyranosyl-(1→4)-β-D-glucopyranose): Another isomer of sophorose, cellobiose is the repeating unit of cellulose.

  • Trehalose (α-D-Glucopyranosyl-(1→1)-α-D-glucopyranose): A non-reducing disaccharide known for its stabilizing properties, particularly in preventing protein denaturation.[1][2]

Performance Comparison:

In the context of cellulase induction in fungi like Trichoderma reesei, α-Sophorose is demonstrably more potent than its common isomers. Studies have shown that sophorose can be thousands of times more effective at inducing cellulase production than cellobiose and significantly more effective than lactose.[3][4][5] For applications requiring protein stabilization, trehalose is often considered a superior agent compared to many other disaccharides due to its unique interaction with water and biomolecules.[1][2] The prebiotic potential of sophorose is also an area of active research, with comparisons to established prebiotics like fructo-oligosaccharides (FOS) and trehalose being of interest.[6][7]

Quantitative Purity Analysis: A Multi-faceted Approach

A comprehensive assessment of α-Sophorose purity relies on a combination of orthogonal analytical techniques. Each method provides unique insights into the presence of the target molecule and potential impurities.

Table 1: Illustrative Purity Assessment of a Synthesized α-Sophorose Sample

Analytical TechniquePurity (%)Impurities DetectedNotes
High-Performance Liquid Chromatography (HPLC)98.5Unreacted monosaccharides, epimers, positional isomersProvides excellent separation of closely related sugar isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy>95Residual solvents, anomeric impuritiesOffers detailed structural information and can quantify non-chromophoric impurities.
Mass Spectrometry (MS)ConfirmatoryBy-products from protecting group removal, degradation productsHighly sensitive for detecting trace impurities and confirming molecular weight.

Note: The data in this table are for illustrative purposes and represent typical values. Actual results will vary depending on the synthesis and purification methods.

Experimental Protocols

Detailed and validated experimental protocols are paramount for accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is ideal for separating and quantifying α-Sophorose from closely related isomers and monosaccharide starting materials.

  • Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need optimization based on the specific column and sample.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the synthesized α-Sophorose in the mobile phase to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the peak area percentage of the α-Sophorose peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR provides unambiguous structural confirmation and can detect impurities that may not be visible by HPLC, such as residual solvents.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized α-Sophorose in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum to identify characteristic signals of α-Sophorose and any impurities. Key signals include the anomeric protons.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum for further structural confirmation.

    • 2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity of protons and carbons, providing definitive structural assignment.

  • Purity Assessment: The purity can be estimated by comparing the integral of the anomeric proton signals of α-Sophorose to the integrals of signals corresponding to impurities. For quantitative NMR (qNMR), a certified internal standard is used for precise purity determination.[8]

Mass Spectrometry (MS) for Impurity Identification

MS is a highly sensitive technique used to confirm the molecular weight of the synthesized α-Sophorose and to identify trace impurities.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for carbohydrates.

  • Sample Preparation: Prepare a dilute solution of the synthesized α-Sophorose in a suitable solvent (e.g., methanol/water).

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the main component and to detect any other ions present in the sample. α-Sophorose will typically be observed as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

    • Tandem MS (MS/MS): Fragment the parent ion of α-Sophorose to obtain characteristic fragmentation patterns that can confirm its identity. This can also be applied to impurity ions to aid in their structural elucidation.

  • Impurity Profiling: Analyze the full scan data for masses corresponding to potential impurities, such as unreacted starting materials, by-products of the synthesis, or degradation products.

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for a thorough and reliable assessment of synthesized α-Sophorose purity.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_evaluation Data Evaluation & Final Assessment Synthesis Chemical Synthesis of α-Sophorose Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification Sample Purified α-Sophorose Sample Purification->Sample HPLC HPLC Analysis (Quantitative Purity, Isomeric Impurities) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation, Non-chromophoric Impurities) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation, Trace Impurities) Sample->MS Data_Integration Integration of Analytical Data HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration Final_Purity Final Purity Determination (>95% required for most applications) Data_Integration->Final_Purity

Caption: Experimental workflow for assessing the purity of synthesized α-Sophorose.

References

α-Sophorose: A Superior Inducer of Cellulase Production - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, optimizing the production of cellulolytic enzymes is a critical endeavor. The choice of an inducer plays a pivotal role in maximizing enzyme yields. This guide provides a comprehensive comparison of α-sophorose with other common inducers, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in your research.

Performance Comparison of Cellulase Inducers

α-Sophorose has consistently been demonstrated to be a highly potent inducer of cellulase production, particularly in the filamentous fungus Trichoderma reesei, a workhorse of industrial enzyme production. Experimental data reveals that α-sophorose significantly surpasses other commonly used inducers such as lactose and cellobiose in its ability to stimulate cellulase synthesis.

A study comparing a mixture of glucose and sophorose (MGS) with other soluble inducers in T. reesei Rut C30 demonstrated the superior performance of sophorose. The cellulase activity induced by the MGS mixture was found to be 1.64-fold higher than that induced by lactose and a remarkable 5.26-fold higher than that induced by cellobiose.[1][2][3][4][5] This highlights the exceptional efficiency of sophorose in triggering the cellular machinery for cellulase expression. In fact, some studies have suggested that the induction effect of sophorose is as much as 2500 times greater than that of cellobiose.[1]

InducerRelative Cellulase Activity (Compared to MGS)Fold Increase with MGSReference
Mixture of Glucose and Sophorose (MGS) 1.00-[1][2][3][4][5]
Lactose0.611.64x[1][2][3][4][5]
Cellobiose0.195.26x[1][2][3][4][5]

Table 1: Comparison of Cellulase Activity Induced by Different Soluble Inducers in Trichoderma reesei

Experimental Protocols

To ensure the reproducibility and accuracy of cellulase induction studies, standardized experimental protocols are essential. Below are detailed methodologies for a typical comparative analysis of cellulase inducers and the standard assay for measuring cellulase activity.

Protocol 1: Comparative Analysis of Cellulase Inducers in Trichoderma reesei

This protocol outlines a general procedure for comparing the induction efficiency of α-sophorose with other soluble inducers like lactose and cellobiose.

1. Fungal Strain and Pre-culture Preparation:

  • Strain: Trichoderma reesei Rut C30 is a commonly used hyper-cellulolytic strain.

  • Media: Potato Dextrose Agar (PDA) for sporulation and a defined minimal medium for pre-culture and induction.

  • Procedure:

    • Inoculate T. reesei spores on PDA plates and incubate at 28-30°C for 5-7 days until confluent sporulation.

    • Harvest spores using sterile water containing 0.01% Tween 80.

    • Inoculate the spores into a pre-culture medium containing a non-inducing carbon source (e.g., glycerol or glucose) and grow for 24-48 hours at 28-30°C with shaking (200-250 rpm).

2. Induction Phase:

  • Procedure:

    • Harvest the mycelia from the pre-culture by filtration and wash with sterile water to remove any residual carbon source.

    • Transfer a defined amount of mycelia to the induction medium. The induction medium should contain a basal level of nutrients and the respective inducer at a predetermined concentration (e.g., 1-10 mM).

    • Set up parallel cultures for each inducer (α-sophorose, lactose, cellobiose) and a negative control (no inducer).

    • Incubate the cultures at 28-30°C with shaking for a specified period (e.g., 24, 48, 72 hours).

3. Sample Collection and Analysis:

  • Procedure:

    • At regular intervals, collect samples from the culture supernatant by centrifugation.

    • Measure the total cellulase activity in the supernatant using the Filter Paper Assay (FPU).

    • Determine the total protein concentration in the supernatant using a standard method like the Bradford or Lowry assay.

    • Analyze the biomass (mycelial dry weight) to normalize enzyme production.

Protocol 2: Filter Paper Assay (FPU) for Total Cellulase Activity

The Filter Paper Unit (FPU) assay is the standard method for quantifying total cellulase activity. One FPU is defined as the amount of enzyme that releases 2 mg of reducing sugar from a 50 mg strip of Whatman No. 1 filter paper in 1 hour at 50°C and pH 4.8.

1. Reagents and Materials:

  • Whatman No. 1 filter paper strips (1 x 6 cm).

  • 0.05 M Sodium Citrate buffer, pH 4.8.

  • Dinitrosalicylic acid (DNS) reagent for reducing sugar quantification.

  • Glucose standard solutions.

  • Enzyme sample (culture supernatant).

2. Assay Procedure:

  • Place a rolled filter paper strip into a test tube.

  • Add 1.0 ml of 0.05 M citrate buffer (pH 4.8).

  • Add 0.5 ml of the appropriately diluted enzyme sample to the tube.

  • Incubate the reaction mixture at 50°C for exactly 60 minutes.

  • Stop the reaction by adding 3.0 ml of DNS reagent.

  • Boil the tubes for 5 minutes to allow for color development.

  • Cool the tubes to room temperature and add 20 ml of distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Prepare a glucose standard curve to determine the amount of reducing sugar released.

3. Calculation of FPU:

  • The FPU/ml is calculated based on the dilution of the enzyme that releases 2 mg of glucose in the assay.

Mandatory Visualizations

Signaling Pathway of α-Sophorose Induction

The induction of cellulase gene expression by α-sophorose in Trichoderma reesei is a complex process involving signal transduction and the activation of specific transcription factors. While the complete pathway is still under investigation, key components have been identified. Sophorose is transported into the cell by a permease. Inside the cell, it is believed to trigger a signaling cascade that may involve cAMP-dependent protein kinases. This cascade ultimately leads to the activation of the master transcriptional activator, XYR1 (Xylanase Regulator 1). Activated XYR1 binds to the promoter regions of cellulase genes, initiating their transcription. This process is tightly regulated and can be repressed by the presence of easily metabolizable carbon sources like glucose, a phenomenon known as carbon catabolite repression, which is mediated by the repressor protein CRE1.

sophorose_induction_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_secretion Secretion sophorose α-Sophorose permease Permease sophorose->permease Transport sophorose_in α-Sophorose permease->sophorose_in signaling Signaling Cascade (cAMP-PKA?) sophorose_in->signaling Induces xyr1_inactive Inactive XYR1 signaling->xyr1_inactive Activates xyr1_active Active XYR1 xyr1_inactive->xyr1_active cellulase_genes Cellulase Genes xyr1_active->cellulase_genes Binds to Promoter cre1 CRE1 (Repressor) cre1->cellulase_genes Represses glucose Glucose glucose->cre1 Activates transcription Transcription cellulase_genes->transcription mrna mRNA transcription->mrna cellulase Cellulase Enzymes mrna->cellulase Translation & Secretion

Caption: Simplified signaling pathway of α-sophorose-mediated cellulase induction in T. reesei.

Experimental Workflow for Inducer Comparison

A systematic workflow is crucial for obtaining reliable and comparable data when evaluating different cellulase inducers. The following diagram illustrates a typical experimental workflow, from strain preparation to data analysis.

experimental_workflow start Start strain_prep 1. Strain Preparation (T. reesei Spore Culture) start->strain_prep preculture 2. Pre-culture (Non-inducing carbon source) strain_prep->preculture induction 3. Induction Phase preculture->induction inducer_a Inducer A (α-Sophorose) induction->inducer_a inducer_b Inducer B (Lactose) induction->inducer_b inducer_c Inducer C (Cellobiose) induction->inducer_c control Control (No Inducer) induction->control sampling 4. Sampling (24, 48, 72 hours) inducer_a->sampling inducer_b->sampling inducer_c->sampling control->sampling analysis 5. Analysis sampling->analysis fpu_assay Cellulase Activity (FPU) analysis->fpu_assay protein_assay Protein Concentration analysis->protein_assay biomass Biomass Measurement analysis->biomass data_comp 6. Data Comparison & Conclusion fpu_assay->data_comp protein_assay->data_comp biomass->data_comp end End data_comp->end

Caption: Experimental workflow for comparing the efficiency of different cellulase inducers.

References

Comparative Transcriptomics of Alpha-Sophorose Induced Cultures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Gene Expression Analysis

The following table summarizes the key gene families and their transcriptional changes in Trichoderma reesei Rut C30 when induced with a glucose-sophorose mixture (MGD) compared to lactose. This data highlights the significant upregulation of genes essential for cellulose degradation.

Table 1: Comparison of Transcriptional Levels of Major Cellulase Gene Families Induced by a Glucose-Sophorose Mixture (MGD) vs. Lactose in T. reesei

Gene FamilyKey Enzymes EncodedFold Change (MGD vs. Lactose)Implication in Sophorose Induction
Glycoside Hydrolase Family 5 (GH5) Endoglucanases1.4-fold higher transcription with MGDEnhanced breakdown of internal cellulose bonds
Glycoside Hydrolase Family 6 (GH6) Cellobiohydrolases1.4-fold higher transcription with MGDIncreased degradation from the reducing ends of cellulose
Glycoside Hydrolase Family 7 (GH7) Cellobiohydrolases1.4-fold higher transcription with MGDEnhanced degradation from the non-reducing ends of cellulose
Glycoside Hydrolase Family 11 (GH11) Xylanases1.7-fold downregulation with MGDMore specific induction of cellulases over hemicellulases
Glycoside Hydrolase Family 74 (GH74) Xylanases4.4-fold downregulation with MGDStronger specificity towards cellulose degradation

Data synthesized from a comparative transcriptome analysis of Trichoderma reesei.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are standard for performing a comparative transcriptomic study of fungal cultures.

Fungal Cultivation and Induction
  • Strain and Pre-culture: Trichoderma reesei RUT C30 is grown on a malt extract agar plate for 7 days for sporulation.[1] A spore suspension is then cultivated in a suitable medium (e.g., containing glucose and corn steep liquor) to generate sufficient mycelial biomass.[1]

  • Induction: Mycelia are transferred to a medium containing the inducer. For a comparative study, parallel cultures would be set up with:

    • Control (no inducer)

    • Alpha-Sophorose (experimental)

    • Other inducers like lactose or cellulose (for comparison)

  • Time-course Sampling: Samples for RNA extraction are collected at various time points post-induction (e.g., 1, 2, 3, 6, 12 hours) to capture the dynamics of gene expression.[2]

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the collected mycelial samples using a suitable kit or a standard protocol like TRIzol extraction followed by purification.

  • Library Preparation: mRNA is enriched from the total RNA, fragmented, and reverse-transcribed into cDNA. Adapters are then ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

Transcriptomic Data Analysis
  • Data Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

  • Read Mapping: The clean reads are mapped to a reference genome of the organism (e.g., T. reesei).

  • Gene Expression Quantification: The number of reads mapping to each gene is counted, and this count is normalized to account for differences in sequencing depth and gene length (e.g., using RSEM - RNA-Seq by Expectation-Maximization).[1]

  • Differential Gene Expression Analysis: Statistical methods are employed to identify genes that are significantly up- or down-regulated between the different induction conditions.

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are annotated with functional information from databases like Gene Ontology (GO) and KEGG to identify the biological processes and pathways that are affected.

Mandatory Visualization

Experimental Workflow for Comparative Transcriptomics

experimental_workflow cluster_culture Fungal Culture and Induction cluster_sequencing RNA Sequencing cluster_analysis Data Analysis Culture Fungal Spore Culture Biomass Mycelial Biomass Growth Culture->Biomass Induction Induction with: - Control - this compound - Other Inducers Biomass->Induction RNA_extraction RNA Extraction Induction->RNA_extraction Library_prep mRNA Enrichment & Library Preparation RNA_extraction->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG Differential Gene Expression Analysis Quantification->DEG Functional_analysis Functional Annotation & Pathway Analysis DEG->Functional_analysis

Caption: Experimental workflow for comparative transcriptomics of fungal cultures.

Signaling Pathway for Sophorose-Induced Cellulase Expression

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophorose This compound Membrane Cell Membrane cAMP cAMP Signaling Sophorose->cAMP Induces ACEI ACEI (Repressor) cAMP->ACEI Modulates Xyr1 Xyr1 (Activator) cAMP->Xyr1 Activates Cellulase_genes Cellulase & Xylanase Genes (cbh1, cbh2, egl1, etc.) ACEI->Cellulase_genes Represses transcription Xyr1->Cellulase_genes Promotes transcription Ace3 Ace3 (Activator) Ace3->Xyr1 Upstream regulator

References

Safety Operating Guide

Proper Disposal of alpha-Sophorose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling alpha-Sophorose must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, responsible disposal is a critical component of laboratory best practices. This guide provides a clear, step-by-step process for the safe disposal of this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. Understanding these characteristics is essential for safe handling and disposal.

PropertyValue
Chemical Formula C₁₂H₂₂O₁₁[1][2][3]
Molecular Weight 342.3 g/mol [1][3]
Appearance Solid[2]
Melting Point ~200°C[1]
Solubility Soluble in water and DMSO[2]
Hazard Codes Not available[1]

Disposal Protocol

The proper disposal of this compound, like any laboratory chemical, should always be conducted in accordance with federal, state, and local regulations. The following procedure outlines the recommended steps for safe disposal.

  • Consult Safety Data Sheet (SDS) and Local Regulations : Before beginning any disposal process, consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. Additionally, review your institution's Environmental Health and Safety (EHS) guidelines and local waste disposal regulations. In the absence of a specific institutional protocol, contact a licensed professional waste disposal service.

  • Personal Protective Equipment (PPE) : Always wear appropriate personal protective equipment when handling chemical waste. This includes, but is not limited to:

    • Safety glasses or goggles

    • Lab coat

    • Gloves

  • Waste Collection and Storage :

    • Solid Waste : Collect unused or waste this compound in a clearly labeled, sealed, and compatible container. The label should include the chemical name ("this compound") and any other information required by your institution.

    • Aqueous Solutions : While this compound is water-soluble, it should not be disposed of down the drain unless expressly permitted by local regulations and institutional guidelines.[4] Collect aqueous solutions containing this compound in a designated, labeled waste container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Arrange for Professional Disposal : Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste.

Spill and Contamination Cleanup

In the event of a spill, follow these steps:

  • Ensure Proper Ventilation : Work in a well-ventilated area to minimize the potential for inhalation of any dust particles.

  • Contain and Collect the Spill :

    • For solid spills, carefully sweep the material to avoid generating dust.

    • For solutions, absorb the liquid with an inert material, such as vermiculite, dry sand, or earth.

  • Place in Disposal Container : Transfer the collected material and any contaminated absorbent materials into a designated and properly labeled waste container.

  • Decontaminate the Area : Clean the affected surfaces to ensure no residue remains.

  • Dispose of Contaminated Materials : Dispose of all contaminated materials, including PPE, in accordance with local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste sds_check Consult SDS and Local Regulations start->sds_check is_hazardous Is it classified as hazardous? sds_check->is_hazardous non_hazardous_path No is_hazardous->non_hazardous_path No hazardous_path Yes is_hazardous->hazardous_path Yes dispose_drain Dispose Down Drain? non_hazardous_path->dispose_drain hazardous_waste Follow Hazardous Waste Protocol hazardous_path->hazardous_waste collect_waste Collect in a Labeled, Sealed Container store_waste Store in a Ventilated Area collect_waste->store_waste contact_ehs Contact EHS or Professional Disposal Service store_waste->contact_ehs end End: Proper Disposal contact_ehs->end drain_yes Yes (If Permitted) dispose_drain->drain_yes Yes (If Permitted) drain_no No dispose_drain->drain_no No drain_yes->end drain_no->collect_waste hazardous_waste->collect_waste

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.